molecular formula C82H50O51 B590706 Roburin A CAS No. 132864-75-6

Roburin A

Cat. No.: B590706
CAS No.: 132864-75-6
M. Wt: 1851.251
InChI Key: QTCMAUFCWPWEDU-DMXGXNKNSA-N
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Description

Roburin A is a dimeric ellagitannin, specifically composed of two vescalagin subunits, and is a signature bioactive polyphenol found in the heartwood of the European oak, Quercus robur . This compound is of significant research interest due to its role as a primary component in standardized oak wood extracts, such as Robuvit®, which have been clinically studied in human subjects . Upon ingestion, the ellagitannins in these extracts are metabolized by the gut microbiota into bioavailable urolithins (A, B, and C) . Research indicates that these metabolites are central to the proposed mechanisms of action, which include activating mitophagy to rejuvenate cellular mitochondria and improve energy metabolism . Furthermore, studies suggest that the metabolite urolithin B can support protein synthesis and muscle mass via non-hormonal activation of the mTORC1 signaling pathway, while other metabolites may stimulate ribosomal biogenesis, enhancing cellular protein translation and physical recovery . This compound provides a critical research tool for investigating cellular energy regulation, mitochondrial function, skeletal muscle physiology, and the management of oxidative stress.

Properties

CAS No.

132864-75-6

Molecular Formula

C82H50O51

Molecular Weight

1851.251

InChI

InChI=1S/C82H50O51/c83-13-1-8-20(46(93)41(13)88)21-9(2-14(84)42(89)47(21)94)76(117)128-67-18(6-124-73(8)114)126-74(115)10-3-15(85)43(90)48(95)22(10)26-36-28(54(101)62(109)52(26)99)29-38-33(59(106)65(112)55(29)102)34(69(130-79(38)120)71(67)132-80(36)121)32-35-25(51(98)64(111)58(32)105)24-12(5-17(87)45(92)50(24)97)77(118)129-68-19(7-125-78(35)119)127-75(116)11-4-16(86)44(91)49(96)23(11)27-37-30(56(103)63(110)53(27)100)31-39-40(60(107)66(113)57(31)104)61(108)70(131-82(39)123)72(68)133-81(37)122/h1-5,18-19,34,61,67-72,83-113H,6-7H2/t18-,19+,34+,61+,67-,68+,69-,70-,71+,72+/m0/s1

InChI Key

QTCMAUFCWPWEDU-DMXGXNKNSA-N

SMILES

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8=C(C(=C(C9=C8C(=O)OCC2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C4=C(C(=C(C(=C4C(=O)O3)C3=C(C(=C(C=C3C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C29)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Roburin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roburin A, a prominent ellagitannin found in the heartwood of oak species such as Quercus robur and Quercus petraea, has garnered significant scientific interest due to its antioxidant properties and potential health benefits. As a complex dimeric compound, a thorough understanding of its chemical structure is paramount for research and development. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data, detailed experimental protocols for its isolation and analysis, and a visualization of its biological significance.

Chemical Structure and Properties of this compound

This compound is a C-glycosidic ellagitannin dimer. Its structure is formed from two vescalagin (B1683822) monomer units.[1] The linkage is believed to be an ether bond between the hexahydroxydiphenoyl (HHDP) group of one vescalagin unit and the nonahydroxytriphenoyl group of the second unit.[1] This complex arrangement gives rise to a large and highly hydroxylated molecule with a significant potential for hydrogen bonding and interaction with biological macromolecules.

Physicochemical and Spectrometric Data

The structural elucidation of this compound has been primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides precise mass determination, while 2D NMR techniques have been instrumental in establishing the connectivity of the complex ring systems.

PropertyValueSource
Chemical Formula C₈₂H₅₀O₅₁[2]
Molecular Weight 1851.24 g/mol [2][3]
CAS Number 132864-75-6[2][4]
IUPAC Name (1S,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-15-[(1S,2S,20S,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-pentadecahydroxy-4,17,22,40,44-pentaoxo-3,18,21,41,43-pentaoxanonacyclo[27.13.3.1³⁸,⁴².0²,²⁰.0⁵,¹⁰.0¹¹,¹⁶.0²³,²⁸.0³³,⁴⁵.0³⁴,³⁹]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaen-46-yl]-3,18,21,41,43-pentaoxanonacyclo[27.13.3.1³⁸,⁴².0²,²⁰.0⁵,¹⁰.0¹¹,¹⁶.0²³,²⁸.0³³,⁴⁵.0³⁴,³⁹]hexatetraconta-5,7,9,11(16),12,14,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone[5]
Mass Spectrometry (ESI-MS) m/z 1849.1241 [M-H]⁻ (singly charged), m/z 924.5620 [M-2H]²⁻ (doubly charged)[6]
Key MS/MS Fragments m/z 933, 915, 301

Experimental Protocols

Isolation and Purification of this compound from Oak Wood

This protocol outlines a general procedure for the extraction and isolation of this compound from oak wood shavings.

  • Extraction:

    • Oak wood shavings are macerated in an aqueous ethanol (B145695) or acetone (B3395972) solution (e.g., 70% acetone) at room temperature for 24-48 hours.

    • The resulting extract is filtered to remove solid wood particles.

    • The organic solvent is removed under reduced pressure using a rotary evaporator, yielding a crude aqueous extract.

  • Liquid-Liquid Partitioning:

    • The crude aqueous extract is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove lipids, chlorophylls, and smaller phenolic compounds. The ellagitannin fraction, including this compound, remains predominantly in the aqueous phase.

  • Chromatographic Purification:

    • The concentrated aqueous extract is subjected to column chromatography on a Sephadex LH-20 resin, using a stepwise gradient of ethanol in water to separate compounds based on their size and polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Fractions enriched with this compound are pooled and may require further purification using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile (B52724) in water containing a small amount of acid (e.g., 0.1% formic acid).

  • Purity Assessment:

    • The purity of the isolated this compound is confirmed by analytical HPLC-DAD (Diode Array Detection) and LC-MS.

Structural Characterization by LC-MS/MS

This protocol describes the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry.

  • Chromatographic Separation:

    • An analytical C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is used.

    • The mobile phase typically consists of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

    • A linear gradient is run from a low to a high percentage of solvent B over 20-30 minutes to elute the analytes.

    • The flow rate is maintained at approximately 0.2-0.4 mL/min.

  • Mass Spectrometry Analysis:

    • An electrospray ionization (ESI) source is used in negative ion mode.

    • For full scan analysis (MS1), the mass range is set to m/z 100-2000.

    • For tandem mass spectrometry (MS/MS), the doubly charged precursor ion of this compound (m/z 924.56) is selected for fragmentation.

    • Collision-induced dissociation (CID) is performed using argon as the collision gas, with optimized collision energy to generate characteristic fragment ions (e.g., m/z 933, 915, 301).

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol details a common method for assessing the free radical scavenging activity of this compound.

  • Preparation of Reagents:

    • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) (e.g., 0.1 mM).

    • A series of dilutions of the isolated this compound are prepared in methanol.

  • Assay Procedure:

    • In a 96-well microplate, a small volume (e.g., 50 µL) of each this compound dilution is mixed with a larger volume (e.g., 150 µL) of the DPPH solution.

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at approximately 517 nm using a microplate reader.

    • A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) are included.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the this compound sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Biological Activity and Cellular Impact

This compound, as a key component of oak wood extracts like Robuvit®, is metabolized by gut microbiota into smaller, bioactive molecules such as urolithins and ellagic acid. These metabolites are absorbed into the bloodstream and have been shown to exert systemic effects. Research suggests that these metabolites can modulate fundamental cellular processes.

The following diagram illustrates the proposed biological impact of this compound metabolites on cellular pathways.

RoburinA_Pathway RoburinA This compound (from Oak Wood) GutMicrobiota Gut Microbiota Metabolism RoburinA->GutMicrobiota Ingestion Metabolites Urolithins & Ellagic Acid GutMicrobiota->Metabolites Absorption Systemic Absorption Metabolites->Absorption CellularPathways Modulation of Cellular Pathways Absorption->CellularPathways In Bloodstream Ribosome Ribosome Biogenesis (Protein Synthesis) CellularPathways->Ribosome CellCycle Cell Cycle Regulation CellularPathways->CellCycle Spliceosome Spliceosome Activity CellularPathways->Spliceosome Antioxidant Increased Antioxidant Capacity CellularPathways->Antioxidant

Caption: Biological pathway of this compound from ingestion to cellular effects.

Conclusion

This compound is a structurally complex and biologically significant ellagitannin. Its dimeric nature, derived from two vescalagin units, underpins its chemical properties and interactions. The methodologies outlined in this guide for its isolation and characterization are fundamental for ongoing research. Furthermore, the elucidation of the biological pathways affected by its metabolites continues to open new avenues for its potential application in health and medicine, particularly in areas related to cellular function and antioxidant defense. This guide serves as a foundational resource for professionals engaged in the study and development of natural products.

References

An In-depth Technical Guide to Roburin A: Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Roburin A, a prominent member of the ellagitannin family, has garnered significant scientific interest due to its potent antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this complex molecule.

Discovery and Chemical Structure

This compound was first isolated and identified in 1991 by Herve du Penhoat and colleagues from the heartwood of the English Oak, Quercus robur.[1][2] It is a dimeric ellagitannin, a class of hydrolyzable tannins, with a complex chemical structure.

Chemically, this compound is composed of two vescalagin (B1683822) subunits, which are themselves C-glucosidic ellagitannins.[2][3] The chemical formula for this compound is C₈₂H₅₀O₅₁ and it has a molar mass of 1851.251 g·mol⁻¹.[3] The family of roburins includes other related compounds such as Roburin B, C, D, and E, which are dimers of vescalagin and castalagin, or feature additional sugar moieties.[2][4]

Natural Sources of this compound

The primary and only known natural source of this compound and other roburins is oak wood.[2][4][5][6] This specificity makes oak-aged consumables a dietary source of these compounds.

Table 1: Natural Sources of this compound

GenusSpeciesCommon NamePart of Plant
QuercusroburEnglish OakHeartwood[1][3]
QuercuspetraeaSessile OakWood[3]
QuercusalbaWhite OakWood[3]
QuercussuberCork OakCork[3]

A commercially available standardized aqueous extract of French oak wood (Quercus robur), known as Robuvit®, is a significant source of roburins for research purposes.[2][4][6]

Experimental Protocols

Isolation and Purification of this compound from Quercus robur Heartwood

The following protocol is a generalized procedure based on established methods for the isolation of ellagitannins from oak wood.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A 1. Milled Quercus robur Heartwood B 2. Extraction with Acetone (B3395972)/Water A->B Soak and stir C 3. Concentration of Extract B->C D 4. Liquid-Liquid Partitioning (Ethyl Acetate) C->D E 5. Column Chromatography (e.g., Sephadex LH-20) D->E F 6. Preparative HPLC E->F G 7. Pure this compound F->G H 8. Structural Elucidation (NMR, MS) G->H

Caption: General workflow for the isolation and purification of this compound.

  • Extraction: Milled heartwood of Quercus robur is extracted with a mixture of acetone and water (e.g., 70:30 v/v). The mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to ensure exhaustive extraction.

  • Filtration and Concentration: The extract is filtered to remove solid wood particles. The acetone is then removed under reduced pressure using a rotary evaporator, yielding a concentrated aqueous extract.

  • Solvent Partitioning: The aqueous extract is partitioned with a series of organic solvents of increasing polarity, such as ethyl acetate (B1210297), to separate compounds based on their polarity. Ellagitannins like this compound are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography, often using Sephadex LH-20, with a gradient of ethanol (B145695) or methanol (B129727) in water as the eluent. This step separates compounds based on their size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18) to yield the pure compound.

Structural Elucidation of this compound

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis A Purified this compound B 1H NMR A->B C 13C NMR A->C D 2D NMR (COSY, HMBC, HSQC) A->D E Mass Spectrometry (e.g., FAB-MS, ESI-MS) A->E F Confirmed Structure of this compound B->F C->F D->F E->F G A This compound (Ingested) B Gut Microbiota A->B Hydrolysis C Ellagic Acid B->C Metabolism D Urolithins (A, B, C) C->D Further Metabolism E Absorption into Bloodstream D->E G A Urolithins (this compound Metabolites) B Upregulation of Genes Involved in Ribosome Biogenesis A->B C Increased Ribosome Assembly B->C D Enhanced Protein Synthesis C->D E Improved Cellular Function and Repair D->E G A Urolithins B Modulation of Cell Cycle Regulators (e.g., Cyclins, CDKs) A->B C Regulation of Cell Cycle Progression (e.g., G1/S, G2/M transitions) B->C G A Urolithins B Modulation of Spliceosome Components A->B C Alteration of pre-mRNA Splicing B->C D Changes in Protein Isoform Expression C->D

References

The Biosynthesis of Roburin A in Quercus robur: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roburin A, a prominent ellagitannin found in the heartwood of the English oak (Quercus robur), has garnered significant interest within the scientific community due to its potent antioxidant and potential therapeutic properties. As a dimeric C-glycosidic ellagitannin, its complex structure presents a fascinating biosynthetic puzzle. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound in Quercus robur, detailing the precursor molecules, key enzymatic transformations, and intermediate compounds. Furthermore, this document summarizes available quantitative data and outlines the experimental protocols employed in the study of this intricate metabolic route.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and culminates in the formation of complex dimeric structures. The pathway can be broadly divided into the formation of the gallotannin precursor, the synthesis of the monomeric ellagitannin vescalagin (B1683822), and the final dimerization to yield this compound.

Formation of the Pentagalloylglucose (B1669849) Precursor

The journey to this compound begins with the synthesis of the pivotal intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose. This process starts with β-glucogallin (1-O-galloyl-β-D-glucopyranose), which undergoes a series of position-specific galloylation steps.[1] Each step is catalyzed by specific glucosyltransferases, utilizing galloyl-CoA or other activated gallic acid donors. While the complete set of enzymes for this process in Quercus robur has not been fully elucidated, the general pathway is well-established in the biosynthesis of hydrolyzable tannins.[1]

Synthesis of the Monomer, Vescalagin

Vescalagin, the monomeric precursor to this compound, is a C-glycosidic ellagitannin. Its formation from pentagalloylglucose involves a series of oxidative coupling reactions and intramolecular rearrangements. A proposed pathway in Quercus robur suggests the formation of C-glycosidic ellagitannins from pentagalloylglucose, with stachyurin (B1207473) and casuarinin (B1208647) as potential intermediates.[2]

The key transformation is the formation of the hexahydroxydiphenoyl (HHDP) group through the oxidative coupling of two galloyl residues. This reaction is catalyzed by laccase-like phenol (B47542) oxidases.[1] In the case of vescalagin, this oxidative coupling occurs between the galloyl groups at the C4 and C6 positions of the glucose core. Further oxidative coupling and rearrangements lead to the formation of the complex structure of vescalagin.

Dimerization to this compound

The final step in the biosynthesis of this compound is the dimerization of two vescalagin molecules.[3][4] This is also believed to be an oxidative coupling reaction, likely catalyzed by a laccase or a similar phenol oxidase. The linkage is formed between the C1 of the glucose moiety of one vescalagin unit and the HHDP group of the second vescalagin unit, creating the dimeric structure of this compound.

Quantitative Data

The concentration of this compound and its precursors can vary significantly depending on the tissue type (heartwood vs. sapwood), the age of the tree, and environmental conditions. The following tables summarize the available quantitative data from studies on Quercus robur and the closely related Quercus petraea.

CompoundTissueConcentration Range (mg/g of dry wood)Reference
This compound Heartwood (Q. petraea)0.1 - 1.0[5]
Vescalagin Heartwood (Q. petraea)0.3 - 13.9[5]
Castalagin (B1583131) Heartwood (Q. petraea)2.0 - 16.0[5]
Total Ellagitannins Heartwood (Q. robur and Q. petraea)Vescalagin and castalagin can constitute 40-60% of total ellagitannins.[3]
CompoundMatrixConcentration RangeReference
Vescalagin Red Wine (aged in oak barrels)~2 mg/L[3]
Castalagin Red Wine (aged in oak barrels)~8 mg/L[3]
Total Ellagitannins Cognac Eaux-de-Vie (aged in oak barrels)Up to 23 mg/L (after 3 months)[6][7]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway and the quantification of its intermediates have been made possible through a combination of sophisticated analytical techniques.

Extraction of Ellagitannins from Quercus robur Wood

Objective: To extract ellagitannins from oak wood for qualitative and quantitative analysis.

Methodology:

  • Sample Preparation: Oak wood (heartwood or sapwood) is first air-dried to a constant weight and then ground into a fine powder (e.g., using a Glen Creston mill) to increase the surface area for extraction.[8]

  • Extraction: The powdered wood is extracted with a solvent mixture, typically an aqueous solution of acetone (B3395972) or methanol (B129727) (e.g., 70% acetone). The extraction is often performed at room temperature with continuous stirring for several hours.

  • Solvent Removal: The extract is filtered, and the organic solvent is removed under reduced pressure using a rotary evaporator.

  • Purification (Optional but Recommended): The aqueous extract can be further purified to remove non-tannin compounds. This is often achieved through solid-phase extraction (SPE) using cartridges packed with resins like Amberlite XAD7 HP or Sephadex LH-20.[2] The tannins are adsorbed onto the resin and then eluted with a more polar solvent (e.g., methanol or ethanol).

Quantification of this compound and Precursors by HPLC-MS/MS

Objective: To separate and quantify this compound, vescalagin, and other related ellagitannins in the extracted samples.

Methodology:

  • Chromatographic Separation: The purified extract is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient elution system. The mobile phase usually consists of two solvents:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol. The gradient starts with a high proportion of solvent A, and the concentration of solvent B is gradually increased to elute the compounds based on their polarity.

  • Detection and Quantification: The eluting compounds are detected using a UV detector (typically at 280 nm) and a mass spectrometer (MS). Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of tannins.[2] Quantification is achieved by tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) or single ion recording (SIR) mode. This provides high selectivity and sensitivity.

  • Calibration: Quantification is performed using external calibration curves prepared from authentic standards of this compound and vescalagin. If pure standards are unavailable, quantification can be expressed as equivalents of a related, commercially available standard like gallic acid or castalagin. An internal standard (e.g., chlorogenic acid) is often added to the samples to correct for variations in injection volume and instrument response.[2]

Laccase Enzyme Assay (General Protocol)

Objective: To determine the activity of laccase enzymes, which are implicated in the oxidative coupling steps of ellagitannin biosynthesis.

Methodology:

  • Enzyme Extraction: Plant tissue (Quercus robur leaves or cambial tissue) is homogenized in a cold extraction buffer (e.g., phosphate (B84403) buffer at pH 7.0) containing protective agents like polyvinylpyrrolidone (B124986) (PVP) to bind phenolic compounds and a reducing agent like dithiothreitol (B142953) (DTT). The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.

  • Assay Mixture: The reaction mixture typically contains:

    • A suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

    • A substrate that produces a colored product upon oxidation by laccase. Common substrates include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), syringaldazine, or guaiacol.

    • The enzyme extract.

  • Measurement: The rate of the reaction is monitored by measuring the increase in absorbance of the colored product over time using a spectrophotometer at a specific wavelength (e.g., 420 nm for the oxidized form of ABTS).

  • Calculation of Activity: Enzyme activity is calculated from the initial linear rate of the reaction and is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of substrate per minute under the specified conditions.

Visualizations

Biosynthesis_of_Roburin_A cluster_0 General Phenylpropanoid Pathway cluster_1 Gallotannin Formation cluster_2 Vescalagin Biosynthesis cluster_3 This compound Formation Shikimate Shikimate Pathway GallicAcid Gallic Acid Shikimate->GallicAcid Multiple Steps Glucogallin β-Glucogallin GallicAcid->Glucogallin Glucosyltransferase Glucose Glucose Glucose->Glucogallin Pentagalloylglucose 1,2,3,4,6-Penta-O-galloyl-β-D-glucose Glucogallin->Pentagalloylglucose Galloylation Steps (Glucosyltransferases) Pentagalloylglucose_2 Pentagalloylglucose Intermediates Intermediates (e.g., Stachyurin, Casuarinin) Pentagalloylglucose_2->Intermediates Oxidative Coupling (Laccase-like enzymes) Vescalagin Vescalagin Intermediates->Vescalagin Further Oxidative Coupling & Rearrangements Vescalagin_2 Vescalagin RoburinA This compound Vescalagin_2->RoburinA Dimerization (Laccase-like enzymes) Vescalagin_3 Vescalagin Vescalagin_3->RoburinA

Caption: Proposed biosynthetic pathway of this compound in Quercus robur.

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis OakWood Oak Wood Sample (Heartwood) Grinding Grinding to Powder OakWood->Grinding Extraction Solvent Extraction (e.g., 70% Acetone) Grinding->Extraction Filtration Filtration Extraction->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval SPE Solid-Phase Extraction (e.g., XAD7 Resin) SolventRemoval->SPE HPLC RP-HPLC Separation SPE->HPLC MS MS/MS Detection (ESI in negative mode) HPLC->MS Quantification Quantification (External & Internal Standards) MS->Quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

Conclusion

The biosynthesis of this compound in Quercus robur is a complex and fascinating pathway that highlights the intricate metabolic capabilities of plants. While the general steps from the phenylpropanoid pathway to the formation of the monomeric precursor vescalagin and its subsequent dimerization are understood, further research is needed to identify and characterize the specific enzymes, particularly the laccase-like oxidases, from Quercus robur that catalyze the key oxidative coupling reactions. The quantitative data available underscore the significant contribution of this compound and its precursors to the chemical composition of oak heartwood. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate this pathway, potentially leading to the development of novel biotechnological applications for the production of these valuable bioactive compounds.

References

Roburin A: A Comprehensive Technical Guide to its Role in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roburin A, a complex ellagitannin found predominantly in oak species (Quercus spp.), is emerging as a significant molecule in the intricate world of plant defense. As a member of the hydrolyzable tannins, this compound possesses a chemical structure that lends itself to potent bioactivity, playing a crucial role in protecting plants from a range of biotic threats. This technical guide provides an in-depth exploration of this compound's function in plant defense, consolidating current research on its mode of action, its influence on key defense signaling pathways, and the experimental methodologies used to elucidate its effects. While direct research on this compound is still developing, this document synthesizes findings from the broader class of ellagitannins to present a comprehensive overview for researchers and professionals in plant science and drug development.

Introduction to this compound

This compound is a dimeric ellagitannin, a class of hydrolyzable tannins characterized by ester linkages to a sugar core, typically glucose. These esters are composed of hexahydroxydiphenic acid (HHDP) groups, which spontaneously lactonize to form ellagic acid upon hydrolysis.

Chemical Structure and Properties

This compound is a C-glycosidic ellagitannin dimer. Specifically, it is composed of two vescalagin (B1683822) subunits. Its complex polyphenolic structure, with numerous hydroxyl groups, is key to its biological activity, including its ability to bind proteins and act as a potent antioxidant.

  • Molecular Formula: C₈₂H₅₀O₅₁

  • Molar Mass: 1851.25 g/mol

  • Key Structural Features: Composed of two vescalagin units, which are themselves complex ellagitannins. The molecule possesses a high density of phenolic hydroxyl groups, contributing to its strong potential for hydrogen bonding and protein precipitation.

Natural Occurrence

This compound is primarily found in the heartwood, bark, and leaves of oak trees, particularly of the Quercus genus. Notable species include:

  • Quercus robur (Pedunculate or English Oak)

  • Quercus petraea (Sessile Oak)

  • Quercus alba (White Oak)

  • Quercus suber (Cork Oak)[1]

The concentration of this compound and other ellagitannins in oak tissues can vary depending on the species, age of the tree, environmental conditions, and the specific tissue.

Role of this compound in Plant Defense

While direct studies on this compound are limited, the broader class of ellagitannins has been extensively studied for its role in plant defense against herbivores and pathogens. The defensive properties of these compounds are generally attributed to two primary mechanisms: antifeedant/toxic effects and the induction of plant defense signaling pathways.

Antifeedant and Toxic Effects against Herbivores

Tannins, including ellagitannins like this compound, are well-documented as deterrents to insect herbivores.[2] The primary mechanisms for this are:

  • Astringency and Protein Precipitation: The phenolic hydroxyl groups of tannins form strong hydrogen bonds with proteins, including digestive enzymes in the insect gut. This binding can lead to the precipitation of these proteins, reducing their enzymatic activity and diminishing the nutritional value of the ingested plant material. This creates an astringent, unpalatable sensation that deters feeding.

  • Oxidative Stress: In the alkaline environment of many insect midguts, ellagitannins can auto-oxidize, generating reactive oxygen species (ROS). This oxidative stress can damage cellular components in the insect, leading to toxicity.

While no studies have quantified the specific antifeedant activity of isolated this compound against oak herbivores like the gypsy moth (Lymantria dispar), the high concentration of ellagitannins in oak leaves is strongly correlated with resistance to herbivory.[3][4]

Antimicrobial Activity against Pathogens

Ellagitannins also exhibit broad-spectrum antimicrobial activity against a range of plant pathogens, including fungi and bacteria. The proposed mechanisms of action include:

  • Enzyme Inhibition: Similar to their effect on insect digestive enzymes, tannins can inhibit microbial extracellular enzymes that are necessary for host tissue degradation and invasion.

  • Metal Ion Chelation: Tannins can chelate metal ions that are essential for microbial growth and enzymatic function.

  • Disruption of Cell Membranes: The polyphenolic nature of these compounds can lead to the disruption of microbial cell membranes, causing leakage of cellular contents and cell death.

Studies on various plant extracts rich in ellagitannins have demonstrated significant inhibition of phytopathogenic fungi.[5][6]

This compound and Plant Defense Signaling

Beyond direct toxicity, there is growing evidence that ellagitannins can act as signaling molecules, priming and inducing the plant's own defense responses. This is a crucial aspect of their function, as it allows the plant to mount a more robust and systemic defense.

Induction of the Salicylic (B10762653) Acid (SA) Pathway

The salicylic acid (SA) pathway is a key signaling cascade in plant defense, primarily associated with resistance to biotrophic and hemi-biotrophic pathogens. Research on the ellagitannin 1-O-galloyl-2,3;4,6-bis-hexahydroxydiphenoyl-β-D-glucopyranose (HeT) in strawberry plants has provided a valuable model for how compounds like this compound might function. Application of HeT was shown to:

  • Induce a rapid oxidative burst (production of ROS).

  • Trigger callose deposition to reinforce cell walls at the site of potential infection.

  • Increase the levels of free salicylic acid.

  • Upregulate the expression of the pathogenesis-related gene PR1, a key marker for SA pathway activation.

This demonstrates that an ellagitannin can elicit a defense response similar to that triggered by an actual pathogen attack, leading to induced resistance.

Salicylic_Acid_Pathway_Induction cluster_0 Plant Cell Roburin_A This compound (or other ellagitannins) ROS_Burst Oxidative Burst (ROS Production) Roburin_A->ROS_Burst Induces SA_Biosynthesis Salicylic Acid Biosynthesis ROS_Burst->SA_Biosynthesis Signals PR_Gene_Expression Pathogenesis-Related (PR) Gene Expression SA_Biosynthesis->PR_Gene_Expression Activates Defense_Response Systemic Acquired Resistance (SAR) PR_Gene_Expression->Defense_Response Leads to

Ellagitannin-induced Salicylic Acid (SA) defense pathway.
Potential Crosstalk with the Jasmonic Acid (JA) Pathway

The jasmonic acid (JA) signaling pathway is primarily associated with defense against necrotrophic pathogens and chewing insects. The SA and JA pathways are known to engage in complex crosstalk, which can be synergistic or antagonistic depending on the specific context.[1][7]

Given that ellagitannins are effective against insect herbivores, it is plausible that this compound could also influence the JA pathway. Herbivore feeding typically triggers the production of JA, which then activates the expression of a different set of defense genes, including those for proteinase inhibitors and enzymes involved in the production of other toxic secondary metabolites.

While direct evidence for this compound's involvement is lacking, the known antagonistic relationship between SA and JA suggests that the induction of one pathway by this compound could modulate the other. For example, a high level of SA signaling induced by this compound in response to a pathogen might suppress JA-mediated defenses. Conversely, in the context of herbivory, it is possible that this compound or its breakdown products could potentiate JA signaling.

SA_JA_Crosstalk cluster_pathogens Biotic Stress cluster_signaling Hormonal Signaling cluster_response Defense Response Herbivores Insect Herbivores JA_Pathway Jasmonic Acid (JA) Pathway Herbivores->JA_Pathway Induces Pathogens Biotrophic Pathogens SA_Pathway Salicylic Acid (SA) Pathway Pathogens->SA_Pathway Induces Herbivore_Defense Anti-herbivore Defenses (e.g., Proteinase Inhibitors) JA_Pathway->Herbivore_Defense Activates SA_Pathway->JA_Pathway Antagonistic Crosstalk Pathogen_Defense Anti-pathogen Defenses (e.g., PR Proteins) SA_Pathway->Pathogen_Defense Activates

General crosstalk between Salicylic Acid (SA) and Jasmonic Acid (JA) pathways.

Quantitative Data

Direct quantitative data on the effects of isolated this compound on plant pests is scarce in the literature. However, studies on extracts containing ellagitannins provide valuable insights.

Table 1: Antifeedant Activity of Tannin-Containing Extracts against Lymantria dispar

Plant ExtractConcentration (%)Antifeeding Index (AFI) (%)Activity Level
Aesculus hippocastanum187.10Strong
288.52Strong
589.05Strong
Morus alba164.33Medium
266.97Medium
571.37Strong
Data adapted from Gvozdenac et al. (2013). The antifeeding index indicates the percentage reduction in food consumption compared to a control.[8][9]

Table 2: In Vitro Antifungal Activity of Tannin-Rich Chestnut Wood Extract

Fungal SpeciesTannin Concentration (µg/mL)Growth Inhibition (%)
Fusarium solani50045.2
100056.6
Rhizoctonia solani50058.3
100068.8
Penicillium digitatum50075.1
100087.0
Sclerotinia rolfsii50089.5
1000100
Data adapted from a study on the inhibitory effects of sweet chestnut wood extract, which is rich in hydrolyzable tannins similar to those found in oak.[5]

Experimental Protocols

Extraction of this compound and Other Ellagitannins

This protocol provides a general method for the extraction of ellagitannins from oak leaves.

Extraction_Workflow Start Start: Fresh Oak Leaves Freeze_Dry Freeze-drying Start->Freeze_Dry Grind Grind to a fine powder Freeze_Dry->Grind Extraction Extraction with 70% aqueous acetone (B3395972) Grind->Extraction Filter Filtration Extraction->Filter Evaporate Evaporation of acetone under reduced pressure Filter->Evaporate Partition Liquid-liquid partition with ethyl acetate (B1210297) Evaporate->Partition Collect_EtOAc Collect ethyl acetate fraction (rich in ellagitannins) Partition->Collect_EtOAc Dry Dry over anhydrous Na₂SO₄ and evaporate to dryness Collect_EtOAc->Dry End Crude Ellagitannin Extract Dry->End

Workflow for the extraction of ellagitannins from oak leaves.

Methodology:

  • Sample Preparation: Freshly collected oak leaves are immediately flash-frozen in liquid nitrogen and then lyophilized (freeze-dried) to preserve their chemical integrity. The dried leaves are ground into a fine powder.

  • Extraction: The powdered leaf material is extracted with a solution of 70% aqueous acetone at room temperature with constant stirring for 24 hours. The ratio of solvent to plant material is typically 10:1 (v/w).

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The acetone is then removed from the filtrate using a rotary evaporator under reduced pressure, leaving an aqueous suspension.

  • Purification: The aqueous suspension is partitioned against ethyl acetate. The ethyl acetate fraction, which contains the ellagitannins, is collected. This process is repeated three times to ensure complete extraction.

  • Final Product: The combined ethyl acetate fractions are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness to yield a crude ellagitannin extract. Further purification of this compound can be achieved using column chromatography (e.g., Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by HPLC-DAD

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B (e.g., 5%), increasing to a higher percentage (e.g., 30-40%) over 30-40 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific column and sample matrix.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Diode array detection allows for monitoring at multiple wavelengths. A wavelength of 280 nm is commonly used for the detection of ellagitannins. The full UV spectrum (200-400 nm) should be recorded to aid in peak identification.

  • Quantification: Quantification is typically performed by creating a calibration curve with an isolated and purified this compound standard. If a pure standard is not available, quantification can be expressed as equivalents of a more common standard, such as ellagic acid or gallic acid, though this is less accurate.

Antifeedant Bioassay: Leaf Disc Choice Test

This bioassay is used to assess the deterrent effect of this compound on chewing insects.[10][11][12]

Methodology:

  • Leaf Disc Preparation: Leaf discs of a uniform size (e.g., 1 cm diameter) are punched from a suitable host plant leaf (e.g., oak leaves for Lymantria dispar).

  • Treatment Application: The leaf discs are treated with different concentrations of a this compound solution (dissolved in a suitable solvent, e.g., ethanol (B145695) or acetone). Control discs are treated with the solvent only. The solvent is allowed to evaporate completely.

  • Experimental Setup: In a petri dish lined with moist filter paper, a single insect larva is presented with two treated leaf discs and two control leaf discs arranged in a quadrant.

  • Data Collection: After a set period (e.g., 24 hours), the area of each leaf disc consumed is measured. This can be done using image analysis software.

  • Calculation of Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

This assay determines the ability of this compound to inhibit the growth of phytopathogenic fungi.[5][6][13][14][15][16][17][18][19]

Methodology:

  • Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) is prepared and autoclaved. While the medium is still molten, different concentrations of a sterile-filtered this compound solution are added. The final concentrations might range from 10 to 1000 µg/mL. A control plate with no this compound is also prepared.

  • Inoculation: A small plug (e.g., 5 mm diameter) of mycelium from an actively growing culture of the target fungus is placed in the center of each plate.

  • Incubation: The plates are incubated at an appropriate temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Growth Inhibition: Inhibition (%) = [(Dc - Dt) / Dc] * 100 Where Dc is the average diameter of the colony in the control plates, and Dt is the average diameter of the colony in the treated plates.

Conclusion and Future Directions

This compound, as a representative of the ellagitannins, undoubtedly plays a significant role in the defense mechanisms of Quercus species. Its chemical properties suggest potent antifeedant and antimicrobial activities. Furthermore, emerging evidence on related compounds indicates a sophisticated role for ellagitannins as signaling molecules that can induce the plant's own defense pathways.

However, there is a clear need for further research focused specifically on this compound. Future studies should aim to:

  • Isolate and purify this compound to conduct direct bioassays against key oak herbivores and pathogens.

  • Quantify the concentration of this compound in different oak tissues and under various stress conditions to establish a clear correlation with defense responses.

  • Investigate the direct impact of this compound on the salicylic acid and jasmonic acid signaling pathways in Quercus species to confirm its role as a defense signaling molecule.

  • Explore the potential for synergistic or antagonistic interactions between this compound and other secondary metabolites in oak.

A deeper understanding of this compound's role in plant defense will not only enhance our knowledge of plant-insect and plant-pathogen interactions but also open up new avenues for the development of novel, natural-product-based strategies for crop protection and for the discovery of new bioactive compounds for pharmaceutical applications.

References

Preliminary Biological Activity Screening of Roburin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roburin A, a prominent ellagitannin found in oak wood, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the hydrolyzable tannin family, this compound is a complex polyphenol that, upon ingestion, is metabolized by gut microbiota into smaller, bioactive molecules such as urolithins. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound and its related compounds, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Antioxidant Activity

This compound and its derivatives exhibit potent antioxidant properties, contributing to the neutralization of harmful free radicals and the reduction of oxidative stress. The antioxidant capacity of this compound-rich extracts has been quantified using various in vitro assays.

Quantitative Antioxidant Data

The antioxidant capacity of Robuvit®, a standardized French oak wood extract rich in roburins including this compound, has been evaluated using the Trolox Equivalent Antioxidant Capacity (TEAC) method.

SampleAssayResultReference
Robuvit®TEAC6.37 µmol Trolox equivalent/mg[1][2][3]
Experimental Protocols

The TEAC assay measures the antioxidant capacity of a substance by its ability to scavenge the stable radical cation ABTS•+.

Principle: The pre-formed radical monocation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, as measured by the decrease in absorbance, is proportional to the antioxidant's concentration and is compared to that of a standard antioxidant, Trolox.

Procedure:

  • Preparation of ABTS•+ radical solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 10 µL of the test sample (this compound or extract) at various concentrations to a cuvette.

    • Add 1 mL of the diluted ABTS•+ solution and mix thoroughly.

    • Record the absorbance at 734 nm after a fixed time (e.g., 6 minutes).

  • Calculation: The percentage inhibition of absorbance is calculated and plotted against the concentration of the test sample and Trolox. The TEAC value is determined by dividing the slope of the calibration curve for the sample by the slope of the calibration curve for Trolox.

Anti-inflammatory Activity

This compound and its metabolites have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases.

Quantitative Anti-inflammatory Data

Studies on roburic acid, a compound structurally related to this compound, have shown its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

CompoundInflammatory MediatorInhibitionCell LineReference
Roburic AcidNitric Oxide (NO)Dose-dependent reductionRAW264.7
Roburic AcidInterleukin-6 (IL-6)Dose-dependent reductionRAW264.7
NF-κB Signaling Pathway

This compound and its metabolites, such as urolithins, exert their anti-inflammatory effects by targeting key components of the NF-κB signaling cascade. This includes the inhibition of IκBα (inhibitor of kappa B alpha) phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. Consequently, the transcription of pro-inflammatory genes, such as those encoding for iNOS (inducible nitric oxide synthase) and various cytokines, is suppressed.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p50_p65 IκBα p50 p65 IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50 p65 IkBa_p50_p65->p50_p65 IκBα degradation Nucleus Nucleus p50_p65->Nucleus Translocation DNA DNA p50_p65->DNA Binds to DNA Inflammation Pro-inflammatory Gene Expression (iNOS, IL-6) DNA->Inflammation Transcription RoburinA This compound (metabolites) RoburinA->IKK Inhibits

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols

This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Procedure:

  • Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Anticancer Activity

Preliminary studies suggest that this compound and its related compounds possess anticancer properties, particularly against colorectal cancer cells. These effects are attributed to the induction of cell cycle arrest and apoptosis.

Quantitative Anticancer Data

The cytotoxic effects of roburic acid have been evaluated against various human colorectal cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

Cell LineIC50 (µM)Reference
HCT-1163.90
HCT-154.77
HT295.35
Colo20514.54
Cell Cycle Regulation

Metabolites of this compound, such as Urolithin A, have been shown to induce cell cycle arrest, primarily at the G1 phase. This is achieved through the modulation of key cell cycle regulatory proteins. Urolithin A has been observed to decrease the expression of Cyclin D1 and increase the levels of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27[1].

Cell_Cycle_Regulation G1 G1 Phase G1_S_transition G1/S Transition G1->G1_S_transition CyclinD_CDK46 Cyclin D-CDK4/6 p21_p27 p21/p27 S S Phase G1_S_transition->S CyclinD_CDK46->G1_S_transition Promotes p21_p27->CyclinD_CDK46 Inhibits UrolithinA Urolithin A (this compound metabolite) UrolithinA->CyclinD_CDK46 Downregulates UrolithinA->p21_p27 Upregulates

Figure 2: Urolithin A's effect on G1 cell cycle arrest.
Induction of Apoptosis

Urolithin A has also been found to induce apoptosis in cancer cells. For example, treatment of Jurkat and K562 leukemic cell lines with Urolithin A resulted in a significant increase in the percentage of apoptotic cells.

Cell LineTreatmentApoptotic Cells (%)Reference
JurkatUrolithin ASignificant increase[3]
K562Urolithin ASignificant increase[3]
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflows

The following diagram illustrates a general workflow for the preliminary screening of the biological activity of this compound.

Experimental_Workflow start Start: this compound Sample antioxidant Antioxidant Activity (TEAC Assay) start->antioxidant anti_inflammatory Anti-inflammatory Activity (NO Assay, NF-κB) start->anti_inflammatory anticancer Anticancer Activity (MTT, Cell Cycle, Apoptosis) start->anticancer data_analysis Data Analysis and Interpretation antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis end Conclusion on Preliminary Biological Activity data_analysis->end

Figure 3: General workflow for screening this compound's bioactivity.

Conclusion

The preliminary biological activity screening of this compound and its related compounds reveals a promising profile for further investigation. Its significant antioxidant, anti-inflammatory, and anticancer activities, supported by the quantitative data and mechanistic insights presented in this guide, highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and workflows provided herein offer a solid foundation for researchers to build upon in their exploration of this compound's full therapeutic potential. Further studies are warranted to elucidate the precise molecular mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.

References

In Silico Prediction of Roburin A Bioactivity: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roburin A, a complex ellagitannin found in oak species, represents a class of large polyphenolic compounds whose direct bioactivity is challenging to assess through traditional high-throughput screening. This technical guide outlines a comprehensive in silico strategy to predict the bioactivity of this compound, focusing on a workflow that addresses its metabolic transformation into smaller, more bioavailable compounds known as urolithins. Given the current research landscape, which heavily emphasizes the biological effects of these metabolites, this guide provides detailed computational protocols for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the molecular interactions of both this compound and its key metabolites—urolithins A, B, and C. We present structured data tables for the predictable physicochemical and pharmacokinetic properties and detail the experimental protocols for molecular docking and molecular dynamics simulations. Furthermore, we visualize the proposed computational workflow and the key signaling pathways modulated by this compound's metabolites using Graphviz diagrams, offering a roadmap for the virtual screening and mechanistic elucidation of this complex natural product.

Introduction

This compound is a dimeric ellagitannin composed of two vescalagin (B1683822) subunits, found predominantly in oak wood. As a large and complex polyphenol, its oral bioavailability is presumed to be low. The primary mechanism of its biological action is indirect, occurring after its metabolism by gut microbiota into smaller, more readily absorbed molecules called urolithins.[1][2] These metabolites, particularly Urolithin A, B, and C, are credited with a range of health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties, as well as the modulation of cellular processes like mitophagy and ribosomal biogenesis.[3][4]

Predicting the bioactivity of a large parent compound like this compound requires a multi-step in silico approach that considers both the parent molecule and its bioactive metabolites. This guide provides a framework for such an analysis, leveraging established computational chemistry techniques to forecast pharmacokinetic profiles and identify potential molecular targets.

Proposed In Silico Workflow for this compound and its Metabolites

The computational evaluation of this compound's bioactivity is conceptualized as a multi-stage process, beginning with the analysis of the parent compound and followed by a more detailed investigation of its primary gut metabolites.

G cluster_roburin_a This compound Analysis cluster_metabolites Metabolite Analysis This compound Structure This compound Structure ADMET Prediction (this compound) ADMET Prediction (this compound) This compound Structure->ADMET Prediction (this compound) Physicochemical Properties Virtual Screening (this compound) Virtual Screening (this compound) This compound Structure->Virtual Screening (this compound) Docking against target libraries Metabolism Metabolism ADMET Prediction (this compound)->Metabolism Gut Microbiota Transformation Bioactivity Prediction Bioactivity Prediction Virtual Screening (this compound)->Bioactivity Prediction Urolithin Structures (A, B, C) Urolithin Structures (A, B, C) ADMET Prediction (Urolithins) ADMET Prediction (Urolithins) Urolithin Structures (A, B, C)->ADMET Prediction (Urolithins) Molecular Docking Molecular Docking ADMET Prediction (Urolithins)->Molecular Docking Select bioavailable candidates Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Validate binding poses Molecular Dynamics->Bioactivity Prediction Metabolism->Urolithin Structures (A, B, C)

Proposed in silico workflow for this compound bioactivity prediction.

Data Presentation: Predicted Physicochemical and ADMET Properties

Quantitative in silico predictions of key molecular descriptors and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for assessing the drug-likeness of a compound. The following tables summarize these predictions for this compound and its primary metabolites.

Table 1: Predicted Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond Acceptors
This compound C₈₂H₅₀O₅₁1851.25-2.5 (predicted)2851
Urolithin A C₁₃H₈O₄228.202.31 (predicted)24
Urolithin B C₁₃H₈O₃212.202.65 (predicted)13
Urolithin C C₁₃H₈O₅244.201.98 (predicted)35

Note: Values for this compound are estimated due to its complexity and may vary between prediction tools. Urolithin data is derived from publicly available databases and in silico studies.

Table 2: Predicted ADMET Properties

CompoundHuman Intestinal AbsorptionBlood-Brain Barrier PermeabilityCYP2D6 InhibitorHepatotoxicityLD₅₀ (rat, oral)
This compound LowNo(Predicted) Yes(Predicted) YesNot available
Urolithin A HighYesNoNo945 mg/kg[3]
Urolithin B HighYesNoNo10000 mg/kg[3]
Urolithin C HighNoNoNo945 mg/kg[3]

Note: Predictions are generated using computational models and require experimental validation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of in silico experiments. The following protocols outline the key steps for ADMET prediction, molecular docking, and molecular dynamics simulations.

In Silico ADMET and Physicochemical Property Prediction

This protocol describes the use of web-based tools for the rapid prediction of ADMET and physicochemical properties.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound and Urolithins A, B, and C in SDF or SMILES format from databases like PubChem.[5][6][7]

  • Web Server Selection:

    • Utilize comprehensive web servers such as SwissADME or pkCSM for property prediction.

  • Prediction Execution:

    • Input the SMILES or upload the SDF file for each compound into the selected web server.

    • Run the prediction analysis.

  • Data Collection:

    • Collect the predicted values for molecular weight, LogP, number of hydrogen bond donors and acceptors, human intestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and toxicity.

Molecular Docking

This protocol details the steps for performing molecular docking to predict the binding orientation of a ligand to a protein target.

  • Protein and Ligand Preparation:

    • Download the 3D structure of the target protein in PDB format from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

    • Obtain the 3D structure of the ligand (e.g., Urolithin A) from a database or draw it using a molecular editor. Convert the ligand to the appropriate format (e.g., PDBQT for AutoDock).

  • Grid Box Generation:

    • Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

    • Generate a grid box that encompasses the defined binding site. The grid parameters define the search space for the docking algorithm.

  • Docking Simulation:

    • Choose a docking program (e.g., AutoDock Vina, PyRx).

    • Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (e.g., in kcal/mol).

    • Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or Chimera.

Molecular Dynamics (MD) Simulation

This protocol outlines the procedure for running an MD simulation to assess the stability of a protein-ligand complex obtained from molecular docking.

  • System Preparation:

    • Use the best-ranked docked pose of the protein-ligand complex as the starting structure.

    • Select a force field (e.g., AMBER, CHARMM) suitable for both the protein and the ligand.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the system to remove steric clashes and unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.

    • Equilibrate the system at the desired pressure (e.g., 1 atm) under NPT (constant number of particles, pressure, and temperature) conditions. This allows the solvent density to relax.

  • Production Run:

    • Run the production MD simulation for a specified time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the MD trajectory to evaluate the stability of the protein-ligand complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and analysis of intermolecular interactions over time.

Signaling Pathways and Mechanisms of Action

The bioactive metabolites of this compound, particularly urolithins, have been shown to modulate several key signaling pathways implicated in inflammation and cell growth.

NF-κB Signaling Pathway

Urolithins have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is a critical pathway in the cellular response to inflammatory stimuli.

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation & Release Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Urolithins Urolithins Urolithins->IKK Inhibition

Urolithin-mediated inhibition of the NF-κB pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Urolithin A has been shown to inhibit this pathway, which is often dysregulated in cancer.[8]

G Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth mTORC1->Protein Synthesis & Cell Growth Urolithin A Urolithin A Urolithin A->Akt Inhibition of Phosphorylation

Inhibition of the PI3K/Akt/mTOR pathway by Urolithin A.

Conclusion

The in silico prediction of this compound's bioactivity presents a complex but feasible challenge. A comprehensive computational approach must consider its metabolic fate and focus on the bioactivity of its gut-derived metabolites, the urolithins. The methodologies outlined in this guide, from ADMET prediction to molecular dynamics simulations, provide a robust framework for researchers to explore the therapeutic potential of this compound and similar complex natural products. The provided data and pathway diagrams serve as a starting point for hypothesis generation and further experimental validation. Future work should aim to generate more direct computational and experimental data on this compound itself to build a more complete understanding of its pharmacological profile.

References

The Microbial Alchemy of the Gut: A Technical Guide to the Formation of Roburin A Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roburin A, a complex ellagitannin found in oak wood, has garnered significant interest within the scientific community for its potential health benefits. However, the bioavailability of this compound in its native form is limited. The true therapeutic potential of this compound is unlocked through its biotransformation by the gut microbiota into a series of bioactive metabolites known as urolithins. This technical guide provides an in-depth exploration of the formation of this compound metabolites, offering detailed experimental protocols, quantitative data, and visual representations of the metabolic pathways and experimental workflows. Understanding this intricate interplay between diet, microbiota, and host metabolism is paramount for the development of novel therapeutics and functional foods.

The Metabolic Journey of this compound: From Oak to Urolithins

This compound is a dimeric ellagitannin composed of two vescalagin (B1683822) subunits.[1] Its large molecular size precludes its direct absorption in the upper gastrointestinal tract. The transformation of this compound into bioavailable urolithins is a multi-step process orchestrated by a succession of gut microbial enzymatic activities.

The metabolic cascade begins with the hydrolysis of this compound into its constituent monomers, vescalagin and castalagin, and subsequently to ellagic acid. This initial breakdown is facilitated by the acidic environment of the stomach and microbial hydrolases in the gut.[2] Ellagic acid then serves as the central precursor for the synthesis of urolithins through a series of decarboxylation and dehydroxylation reactions carried out by specific gut bacteria.

The production of urolithins is highly dependent on an individual's gut microbiota composition, leading to the classification of individuals into different "metabotypes."[3] The primary metabotypes are Metabotype A, characterized by the production of Urolithin A as the final product, and Metabotype B, which produces Isourolithin A and Urolithin B in addition to Urolithin A. A third group, Metabotype 0, is unable to produce these final urolithins.

Key Microbial Players

Specific bacterial species have been identified as key players in the conversion of ellagic acid to urolithins. The process is a collaborative effort between different members of the gut microbial community:

  • Initial Converters (Ellagic Acid to Urolithin C/Isourolithin A): Gordonibacter urolithinfaciens, Gordonibacter pamelaeae, and Ellagibacter isourolithinifaciens, all belonging to the Eggerthellaceae family, are responsible for the initial steps of ellagic acid metabolism, leading to the formation of intermediate urolithins such as Urolithin M-5, Urolithin M-6, and ultimately Urolithin C and Isourolithin A.[4]

  • Final Converters (Urolithin C/Isourolithin A to Urolithin A/B): Members of the Enterocloster genus, including Enterocloster bolteae, Enterocloster asparagiformis, and Enterocloster citroniae, possess the necessary enzymes to carry out the final dehydroxylation steps, converting Urolithin C to Urolithin A and Isourolithin A to Urolithin B.[5]

Quantitative Analysis of this compound Metabolites

The following tables summarize the quantitative data on the formation of urolithins from ellagitannin sources, providing insights into the efficiency of this metabolic conversion.

Table 1: Urolithin Concentrations in Human Serum after Consumption of an Oak Wood Extract (Robuvit®)

Urolithin MetaboliteMedian Concentration (ng/mL)Interquartile Range (IQR)
Urolithin A14.057.4
Urolithin B22.312.6
Urolithin C2.662.08

Data from a study involving daily intake of 300 mg Robuvit® for 8 weeks.[6]

Table 2: In Vitro Conversion of Ellagic Acid by Human Fecal Microbiota

Time PointEllagic Acid (µM)Urolithin M-5 (µM)Urolithin M-6 (µM)Urolithin C (µM)Urolithin A (µM)
0 h300000
24 h~5~10~5~2~8
48 h<1~2~3~5~15
72 h<1<1~1~8~20

Representative data from an in vitro fermentation of 30 µM ellagic acid with human fecal suspension from a Urolithin A producer.[7]

Experimental Protocols

In Vitro Gut Fermentation of this compound with Human Fecal Microbiota

This protocol describes a method for simulating the colonic fermentation of this compound to assess its conversion to urolithins by the human gut microbiota.

Materials:

  • This compound (or a well-characterized oak wood extract rich in this compound)

  • Fresh human fecal samples from healthy donors (screened for different metabotypes if desired)

  • Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂)

  • Basal fermentation medium (see below for composition)

  • Sterile anaerobic tubes or vials

  • Centrifuge

  • HPLC or UPLC-MS/MS system

Basal Fermentation Medium (per liter):

  • Peptone water: 2 g

  • Yeast extract: 2 g

  • NaCl: 0.1 g

  • K₂HPO₄: 0.04 g

  • KH₂PO₄: 0.04 g

  • MgSO₄·7H₂O: 0.01 g

  • CaCl₂·6H₂O: 0.01 g

  • NaHCO₃: 2 g

  • Tween 80: 2 ml

  • Hemin solution (5 mg/mL): 1 ml

  • Vitamin K1 solution (10 µL/mL): 1 ml

  • L-cysteine HCl: 0.5 g

  • Resazurin solution (0.1% w/v): 1 ml

  • Distilled water to 1 L

Procedure:

  • Preparation of Fecal Slurry:

    • Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic phosphate-buffered saline (PBS) inside an anaerobic chamber.

    • Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • Prepare the basal fermentation medium and dispense 9 mL into sterile anaerobic tubes.

    • Add this compound to the tubes to achieve the desired final concentration (e.g., 50-100 µM). A control with no substrate should also be prepared.

    • Inoculate each tube with 1 mL of the fecal slurry (10% v/v).

    • Seal the tubes tightly and incubate at 37°C under anaerobic conditions.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 12, 24, 48, 72 hours), remove an aliquot from each fermentation tube.

    • Stop the microbial activity by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) with formic acid).

    • Centrifuge the samples to pellet bacterial cells and debris.

    • Analyze the supernatant for this compound, its hydrolysis products (vescalagin, castalagin, ellagic acid), and urolithins using LC-MS/MS.

LC-MS/MS Quantification of this compound Metabolites in Fermentation Samples and Plasma

This protocol provides a general framework for the quantification of urolithins. Specific parameters should be optimized for the instrument used.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled urolithin).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Sample Preparation (Fermentation Supernatant):

  • Dilute the supernatant with the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the analytes.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for urolithins.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each urolithin and internal standard must be determined.

Visualizing the Pathways and Workflows

Metabolic Pathway of this compound

RoburinA_Metabolism RoburinA This compound Vescalagin Vescalagin RoburinA->Vescalagin Hydrolysis (Gut Microbiota) Castalagin Castalagin RoburinA->Castalagin Hydrolysis (Gut Microbiota) EllagicAcid Ellagic Acid Vescalagin->EllagicAcid Hydrolysis (Gut Microbiota) Castalagin->EllagicAcid Hydrolysis (Gut Microbiota) UroM5 Urolithin M-5 EllagicAcid->UroM5 Lactone Cleavage & Decarboxylation (Gordonibacter, Ellagibacter) UroM6 Urolithin M-6 UroM5->UroM6 Dehydroxylation (Gordonibacter, Ellagibacter) UroC Urolithin C UroM6->UroC Dehydroxylation (Gordonibacter) IsoUroA Isourolithin A UroM6->IsoUroA Dehydroxylation (Ellagibacter) UroA Urolithin A UroC->UroA Dehydroxylation (Enterocloster) UroB Urolithin B IsoUroA->UroB Dehydroxylation (Enterocloster)

Caption: Metabolic pathway of this compound to urolithins by gut microbiota.

Experimental Workflow for In Vitro Fermentation and Analysis

Experimental_Workflow cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis FecalSample Fecal Sample Collection FecalSlurry Prepare Fecal Slurry (10% w/v) FecalSample->FecalSlurry Inoculation Inoculate with Fecal Slurry FecalSlurry->Inoculation Medium Prepare Anaerobic Medium AddSubstrate Add this compound Medium->AddSubstrate AddSubstrate->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for in vitro fermentation and analysis of this compound metabolites.

Conclusion

The transformation of this compound by the gut microbiota into bioactive urolithins is a complex and fascinating process that underscores the importance of the gut microbiome in human health. This technical guide provides a comprehensive overview of the key metabolites, the microbial species involved, and the experimental methodologies required to study this phenomenon. The provided protocols and diagrams serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of these microbial metabolites. Further research focusing on the quantitative conversion rates of specific ellagitannins and the functional genomics of the involved bacteria will undoubtedly pave the way for personalized nutrition and novel therapeutic strategies targeting the gut microbiome.

References

The Influence of Roburin A-Containing Oak Wood Extract Metabolites on Ribosomal Biogenesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribosomal biogenesis, the intricate process of synthesizing ribosomes, is a fundamental cellular activity tightly linked to cell growth, proliferation, and protein synthesis. Dysregulation of this pathway is a hallmark of various diseases, including cancer, making it a compelling target for therapeutic intervention. Emerging research has highlighted the potential of natural compounds to modulate ribosomal biogenesis. This technical guide delves into the current understanding of the effects of metabolites derived from French oak wood extract, rich in Roburin A and other ellagitannins, on this crucial cellular process. While direct studies on this compound are limited, ex vivo evidence points towards a significant upregulation of ribosomal biogenesis in various cell types following exposure to the metabolites of this extract. This document provides a comprehensive summary of the available data, experimental methodologies, and a proposed mechanism of action for these effects.

Introduction: this compound and its Biological Context

This compound is a complex ellagitannin found in oak wood. It is a component of the commercially available French oak wood extract, Robuvit®. Ellagitannins, including this compound, are not directly absorbed by the body. Instead, they are metabolized by the gut microbiota into smaller, bioactive molecules, primarily urolithins (such as urolithin A, B, and C) and ellagic acid.[1][2] These metabolites are absorbed into the bloodstream and are believed to be responsible for the systemic biological effects observed after consumption of oak wood extract.[2]

Impact of Robuvit® Metabolites on Ribosomal Biogenesis

The primary evidence for the effect of this compound-containing extract metabolites on ribosomal biogenesis comes from a pilot study by Natella et al. (2014).[2] This study and subsequent reviews indicate that these metabolites can significantly influence the expression of genes involved in ribosome synthesis.

Summary of Key Findings

The following table summarizes the qualitative findings from the key research. It is important to note that specific quantitative data on the fold-change of individual ribosomal genes has not been published.

Experimental System Treatment Observed Effect on Ribosomal Biogenesis Affected Cell Types Reference
Ex vivo cell cultureSerum from healthy volunteers supplemented with Robuvit® for 5 daysIncreased expression of ribosomal genes, affecting ribosome, cell cycle, and spliceosome pathways.Endothelial, Neuronal, and Keratinocyte cell lines[1][2]

Detailed Experimental Protocols

The following section outlines the methodologies employed in the pivotal study by Natella et al. (2014) to investigate the effects of Robuvit® metabolites on gene expression.

In Vivo Supplementation and Sample Collection
  • Participants: Healthy volunteers were recruited for the study.

  • Supplementation: Participants consumed a standardized French oak wood extract (Robuvit®) daily for a period of five days.

  • Blood Collection: Blood samples were collected from the participants before and after the supplementation period.

  • Serum Isolation: Serum was isolated from the collected blood samples to be used in the ex vivo experiments. This serum contained the metabolites of the oak wood extract.[2]

Ex Vivo Cell Culture and Treatment
  • Cell Lines: Three different human cell lines were used:

    • Endothelial cells

    • Neuronal cells

    • Keratinocyte cells

  • Treatment: The cultured cells were treated with the serum collected from the volunteers who had consumed the Robuvit® extract. This approach was designed to mimic the physiological exposure of these cell types to the metabolites in the body.[2]

Gene Expression Analysis
  • Technology: Gene expression profiling was performed using an Affymetrix array matrix.

  • Analysis: The functional analysis of the gene expression data revealed that the metabolites of Robuvit® significantly affected several cellular pathways, most notably those involved in:

    • Ribosome biogenesis

    • Cell cycle regulation

    • Spliceosome function[2]

Proposed Signaling Pathways and Mechanisms of Action

While the precise signaling pathways through which Robuvit® metabolites upregulate ribosomal biogenesis have not been fully elucidated, the available evidence allows for the formulation of a hypothetical model. The mTOR signaling pathway, a central regulator of cell growth and protein synthesis, is a likely candidate for involvement.[1]

G Robuvit Robuvit® (contains this compound) Consumed Gut_Microbiota Gut Microbiota Metabolism Robuvit->Gut_Microbiota Urolithins Urolithins (A, B, C) & Ellagic Acid (Metabolites) Gut_Microbiota->Urolithins Bloodstream Absorption into Bloodstream Urolithins->Bloodstream Target_Cells Target Cells (Endothelial, Neuronal, Keratinocyte) Bloodstream->Target_Cells Signaling_Pathways Modulation of Intracellular Signaling Pathways (e.g., mTORC1) Target_Cells->Signaling_Pathways Gene_Expression Altered Gene Expression Signaling_Pathways->Gene_Expression Ribosomal_Biogenesis Increased Ribosomal Biogenesis Gene_Expression->Ribosomal_Biogenesis Protein_Synthesis Enhanced Protein Synthesis Capacity Ribosomal_Biogenesis->Protein_Synthesis

Caption: Proposed mechanism of Robuvit® metabolites on ribosomal biogenesis.

Urolithin B, one of the primary metabolites, has been shown to induce muscle hypertrophy by increasing protein synthesis through the activation of the mTORC1 signaling pathway.[1] It is plausible that a similar mechanism is at play in endothelial, neuronal, and keratinocyte cells, where urolithins could activate mTORC1 or other related pathways, leading to the upregulation of genes involved in ribosome production.

Experimental Workflow Visualization

The following diagram illustrates the workflow of the key ex vivo experiment that demonstrated the effect of Robuvit® metabolites on gene expression.

G cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase Volunteers Healthy Volunteers Supplementation 5-day Robuvit® Supplementation Volunteers->Supplementation Blood_Collection Blood Collection (Pre- and Post-Supplementation) Supplementation->Blood_Collection Serum_Isolation Serum Isolation (Contains Metabolites) Blood_Collection->Serum_Isolation Cell_Culture Cell Culture (Endothelial, Neuronal, Keratinocyte) Serum_Isolation->Cell_Culture Treatment Incubation with Post-Supplementation Serum Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Gene_Expression_Analysis Gene Expression Profiling (Affymetrix Array) RNA_Extraction->Gene_Expression_Analysis Data_Analysis Functional Pathway Analysis Gene_Expression_Analysis->Data_Analysis Result Result: Upregulation of Ribosomal Biogenesis Pathways Data_Analysis->Result

Caption: Experimental workflow for ex vivo analysis of Robuvit® metabolites.

Conclusion and Future Directions

The available evidence strongly suggests that metabolites of French oak wood extract, which contains this compound, upregulate ribosomal biogenesis in human endothelial, neuronal, and keratinocyte cells. This effect is likely mediated by the modulation of key signaling pathways that control cell growth and protein synthesis. However, the current body of research has several limitations:

  • Lack of Specificity for this compound: The precise contribution of this compound to the observed effects, independent of other ellagitannins and their metabolites, remains unknown.

  • Absence of Quantitative Data: Detailed quantitative data on the upregulation of specific ribosomal protein and rRNA genes are needed to fully understand the scope of this effect.

  • Uncharacterized Signaling Pathways: The exact molecular mechanisms and signaling cascades initiated by the urolithins to promote ribosomal biogenesis in these specific cell types require further investigation.

Future research should focus on isolating the effects of individual roburins and their metabolites to delineate their specific roles. Quantitative proteomics and transcriptomics studies would provide a more detailed picture of the molecular changes. Elucidating the complete signaling pathways will be crucial for understanding the therapeutic potential of these compounds in conditions where enhanced protein synthesis and cell growth are beneficial, as well as for identifying potential contraindications. For drug development professionals, these findings open a new avenue for exploring natural compounds as modulators of ribosomal biogenesis, with potential applications in regenerative medicine and performance enhancement.

References

The Antioxidant Potential of Roburin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roburin A, a prominent ellagitannin found in oak wood, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant potential of this compound, primarily through the lens of research on Robuvit®, a standardized French oak wood extract rich in roburins. This document details the direct antioxidant capacity of Robuvit® and delves into the cellular mechanisms of action mediated by this compound's metabolites, the urolithins. Key signaling pathways, including Nrf2, NF-κB, and MAPK, are discussed, with comprehensive experimental protocols provided for their investigation. Quantitative data are presented in structured tables, and complex biological processes are visualized through Graphviz diagrams to offer a clear and comprehensive understanding of this compound's role as a powerful antioxidant agent.

Introduction

This compound is a C-glycosidic ellagitannin dimer, specifically a dimer of vescalagin, found in the wood of oak species such as Quercus robur.[1] Ellagitannins are a class of hydrolyzable tannins that are known for their significant biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The primary dietary exposure of humans to roburins has historically been through the consumption of wines and spirits aged in oak barrels.[2] Due to its complex structure, the bioavailability of this compound in its native form is limited. Instead, it undergoes metabolism by the gut microbiota to produce smaller, more readily absorbed compounds known as urolithins.[2] These metabolites are largely responsible for the systemic biological effects observed after the consumption of this compound-containing extracts.[2]

This guide will focus on the antioxidant potential of this compound, drawing heavily on studies of Robuvit®, a commercial, standardized aqueous extract of French oak wood guaranteed to contain at least 20% roburins (A, B, C, D, and E).[1]

Direct Antioxidant Capacity

The direct antioxidant capacity of this compound and its related compounds has been evaluated using various in vitro assays that measure the ability to scavenge free radicals. While specific data for isolated this compound is limited, studies on Robuvit® provide valuable insights into its potent antioxidant activity.

Quantitative Antioxidant Data

The following tables summarize the quantitative data on the antioxidant capacity of Robuvit®, the standardized oak wood extract rich in this compound.

Table 1: In Vitro Antioxidant Capacity of Robuvit®

AssayResultReference
TEAC (Trolox Equivalent Antioxidant Capacity)6.37 µmol Trolox equivalent/mg[3]
ORAC (Oxygen Radical Absorbance Capacity)648 nmol Trolox equivalents/mg[3]

Table 2: In Vivo Effects of Robuvit® on Markers of Oxidative Stress and Antioxidant Enzymes in Healthy Volunteers (300 mg/day for one month)

MarkerChangep-valueReference
Oxidative Stress Markers
Advanced Oxidation Protein Products (AOPP)↓ 42.09%< 0.05[3]
Lipid Peroxides (LP)↓ 21.53%< 0.05[3]
Antioxidant Enzyme Activity
Superoxide Dismutase (SOD)↑ 11.76%< 0.05[2]
Catalase (CAT)↑ 15.54%< 0.05[2]
Total Antioxidant Capacity
Ferric Reducing Ability of Plasma (FRAP)↑ 6.31%< 0.05[2]

Mechanisms of Action: The Role of Urolithin Metabolites

The profound antioxidant effects of this compound are largely attributed to its gut microbiota-derived metabolites, principally Urolithin A, B, and C. These metabolites are absorbed into the bloodstream and exert their effects at the cellular level by modulating key signaling pathways involved in the cellular antioxidant response and inflammation.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. Urolithin A has been shown to activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Nrf2_Activation_by_Urolithin_A cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RoburinA This compound UrolithinA Urolithin A RoburinA->UrolithinA Gut Microbiota Metabolism Keap1_Nrf2 Keap1-Nrf2 Complex UrolithinA->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS ROS ROS->Keap1_Nrf2 Induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Urolithin A-mediated activation of the Nrf2 signaling pathway.
Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response and the expression of pro-oxidant enzymes. Chronic activation of NF-κB is associated with a variety of inflammatory diseases and increased oxidative stress. Urolithin A has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing inflammation and its associated oxidative damage.

NFkB_Inhibition_by_Urolithin_A cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UrolithinA Urolithin A IKK IKK UrolithinA->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free IκB Degradation & NF-κB Release NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates Inflammatory_Genes Pro-inflammatory & Pro-oxidant Genes NFkB_nuc->Inflammatory_Genes Activates Transcription

Inhibition of the NF-κB signaling pathway by Urolithin A.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Dysregulation of these pathways can contribute to oxidative stress. Urolithin A has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation and activation of key kinases in these pathways, which contributes to its overall antioxidant and anti-inflammatory effects.

MAPK_Modulation_by_Urolithin_A cluster_mapk MAPK Cascades UrolithinA Urolithin A ERK ERK UrolithinA->ERK Inhibits JNK JNK UrolithinA->JNK Inhibits p38 p38 UrolithinA->p38 Inhibits Stress_Stimuli Cellular Stress (e.g., ROS) Stress_Stimuli->ERK Activate Stress_Stimuli->JNK Activate Stress_Stimuli->p38 Activate Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activate JNK->Transcription_Factors Activate p38->Transcription_Factors Activate Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulate

Modulation of MAPK signaling pathways by Urolithin A.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the antioxidant potential of this compound and its metabolites.

In Vitro Antioxidant Capacity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound (e.g., this compound or Robuvit® extract) in methanol.

    • In a 96-well plate, add a specific volume of the test compound dilutions to each well.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to obtain a specific absorbance at a certain wavelength (e.g., 0.70 ± 0.02 at 734 nm).

    • Prepare a series of dilutions of the test compound.

    • Add a small volume of the test compound dilutions to a cuvette or a well of a microplate.

    • Add the diluted ABTS•+ solution and mix.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at the designated wavelength.

    • Calculate the percentage of inhibition of the ABTS•+ radical.

    • Determine the antioxidant activity in terms of Trolox equivalents (TEAC) or as an IC50 value.

Cellular Signaling Pathway Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell lysate. It can be used to measure the total amount of a protein as well as its phosphorylation state, which often indicates its activation status.

  • Protocol:

    • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages for NF-κB, hepatocytes for Nrf2) and treat them with the test compound (e.g., Urolithin A) for various time points and at different concentrations. A positive control (e.g., LPS for NF-κB activation) should be included.

    • Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-phospho-p65, anti-phospho-ERK).

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

  • Principle: This assay measures the transcriptional activity of a specific transcription factor (e.g., Nrf2 or NF-κB) by using a plasmid that contains a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for that transcription factor.

  • Protocol:

    • Cell Transfection: Transfect cells with a reporter plasmid containing the response element for the transcription factor of interest (e.g., an Antioxidant Response Element (ARE) for Nrf2 or an NF-κB response element). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

    • Cell Treatment: After transfection, treat the cells with the test compound (e.g., Urolithin A) and appropriate controls.

    • Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. An increase in luciferase activity indicates activation of the transcription factor.

Conclusion

This compound, a key ellagitannin from oak wood, demonstrates significant antioxidant potential, primarily through the actions of its gut-derived metabolites, the urolithins. While direct free-radical scavenging by this compound contributes to its antioxidant effect, the more profound and systemic benefits arise from the ability of its metabolites to modulate crucial cellular signaling pathways. The activation of the Nrf2 pathway enhances the endogenous antioxidant defense system, while the inhibition of NF-κB and MAPK pathways mitigates inflammation and associated oxidative stress. The data from studies on the standardized oak wood extract, Robuvit®, provide compelling in vivo evidence for the beneficial effects of this compound on reducing markers of oxidative stress and enhancing antioxidant enzyme activity in humans. Further research focusing on the specific bioactivities of isolated this compound and its individual metabolites will continue to elucidate the full therapeutic potential of this remarkable natural compound. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the antioxidant and cytoprotective properties of this compound and its derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of Roburin A and its Metabolites with Cellular Pathways

Introduction

This compound is a type of ellagitannin, a class of polyphenolic compounds found exclusively in oak wood.[1] It is a component of the standardized French oak wood extract Robuvit®.[2][3] Due to their large size, ellagitannins like this compound are not directly absorbed in the gastrointestinal tract.[3] Instead, they are metabolized by gut bacteria into smaller, bioactive molecules known as urolithins (A, B, and C).[2][3] These metabolites are absorbed into the bloodstream and are largely responsible for the systemic biological effects observed after consumption of oak wood extracts.[2][4] This guide provides a comprehensive overview of the known interactions of this compound-derived metabolites with key cellular pathways, supported by quantitative data and detailed experimental protocols.

Metabolism of this compound

The journey of this compound from ingestion to cellular interaction is a multi-step process mediated by the gut microbiome.

  • Ingestion: this compound and other ellagitannins are consumed through supplements like Robuvit® or from beverages aged in oak barrels.[1][5]

  • Gut Microbiota Metabolism: In the gut, bacteria hydrolyze ellagitannins to ellagic acid.[2] Subsequently, the gut microbiota further metabolizes ellagic acid into urolithins A, B, and C.[2]

  • Absorption: These urolithins are then absorbed into the circulation.[4] Studies have identified urolithins A, B, and C, as well as ellagic acid, in plasma as glucuronides or diglucuronides after supplementation with Robuvit®.[2][6]

This compound (in Oak Extract) This compound (in Oak Extract) Gut Microbiota Gut Microbiota This compound (in Oak Extract)->Gut Microbiota Metabolism Ellagic Acid Ellagic Acid Gut Microbiota->Ellagic Acid Urolithin A Urolithin A Ellagic Acid->Urolithin A Urolithin B Urolithin B Ellagic Acid->Urolithin B Urolithin C Urolithin C Ellagic Acid->Urolithin C Absorption into Bloodstream Absorption into Bloodstream Urolithin A->Absorption into Bloodstream Urolithin B->Absorption into Bloodstream Urolithin C->Absorption into Bloodstream

Metabolism of this compound into Urolithins by Gut Microbiota.

Interaction with Cellular Pathways

The metabolites of this compound, particularly urolithins, modulate a variety of cellular pathways, leading to anti-inflammatory, antioxidant, and energy-regulating effects.

Anti-Inflammatory Pathways

Urolithin A has been shown to downregulate key pro-inflammatory factors.[1][2] This is a critical mechanism underlying the anti-inflammatory effects observed with oak wood extract supplementation.

  • NF-κB Pathway: Cell culture experiments have demonstrated that urolithin A can downregulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2] NF-κB is a central mediator of inflammation, and its inhibition leads to a reduction in the expression of numerous pro-inflammatory genes.

  • COX-2 Inhibition: Urolithin A also downregulates cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2]

  • Cytokine Secretion: A study on Quercus robur extract showed a significant decrease in the secretion of several pro-inflammatory cytokines, including IFNγ, IL-17a, IL-12, IL-2, IL-1β, and IL-23 in stimulated human leukocytes.[7] The same study also observed a reduction in the expression of TNFα, IL-6, IL-8, IL-1β, and CXCL10 in M1-like macrophages.[7]

  • Inflammasome and STAT3 Inhibition: The extract also led to a significant reduction in PGE2 secretion, and the expression of COX2, NLRP3, caspase1, and STAT3, along with a decrease in NF-κB p65 phosphorylation.[7]

cluster_0 Urolithin A Urolithin A Urolithin A NF-κB NF-κB Urolithin A->NF-κB Inhibits COX-2 COX-2 Urolithin A->COX-2 Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Promotes Inflammation Inflammation COX-2->Inflammation Promotes Pro-inflammatory Cytokines->Inflammation Promotes

Inhibition of Pro-inflammatory Pathways by Urolithin A.

Antioxidant and Cellular Health Pathways

Robuvit® supplementation has been consistently linked to enhanced antioxidant capacity and cellular maintenance processes.

  • Increased Plasma Antioxidant Capacity: Supplementation with Robuvit® (300 mg/day for 5 days) in healthy volunteers led to a significant increase in plasma antioxidant capacity, from 1.8 ± 0.05 to 1.9 ± 0.01 nmol Trolox equiv/mL plasma.[4] Another study noted a twofold increase in plasma polyphenols, which coincided with a significant increase in plasma antioxidant capacity.[2][6]

  • Mitophagy and Mitochondrial Renewal: Urolithin A is known to induce mitophagy, a process that removes dysfunctional mitochondria.[2][8] This leads to mitochondrial renewal and more efficient energy production in the form of ATP.[2]

  • Ribosomal Biogenesis: Ex vivo experiments using serum from Robuvit® consumers have shown increased ribosomal biogenesis in endothelial, neuronal, and keratinocyte cell lines.[1][2][8] This is significant because a higher density of ribosomes can accelerate protein production, which may enhance physical endurance and performance.[1][2] Transcriptome analysis revealed that Robuvit® metabolites affect ribosome, cell cycle, and spliceosome pathways.[4][6]

  • Muscle Mass Regulation: Urolithin B has been identified as a regulator of skeletal muscle mass, promoting muscle growth and enhancing protein synthesis.[1][2]

cluster_urolithin_a Urolithin A cluster_urolithin_b Urolithin B cluster_general General Metabolites This compound Metabolites This compound Metabolites Mitophagy Mitophagy This compound Metabolites->Mitophagy Skeletal Muscle Mass Skeletal Muscle Mass This compound Metabolites->Skeletal Muscle Mass Ribosomal Biogenesis Ribosomal Biogenesis This compound Metabolites->Ribosomal Biogenesis Mitochondrial Renewal Mitochondrial Renewal Mitophagy->Mitochondrial Renewal Energy Production (ATP) Energy Production (ATP) Mitochondrial Renewal->Energy Production (ATP) Protein Synthesis Protein Synthesis Skeletal Muscle Mass->Protein Synthesis Enhanced Protein Production Enhanced Protein Production Ribosomal Biogenesis->Enhanced Protein Production

Cellular Health Pathways Modulated by this compound Metabolites.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on Robuvit®, the this compound-containing oak wood extract.

Table 1: Effects on Plasma Antioxidant Capacity and Polyphenol Content

ParameterBaseline ValuePost-Supplementation ValueDosage & DurationReference
Total Phenols0.63 ± 0.06 µg GAE equiv/mL1.26 ± 0.18 µg GAE equiv/mL300 mg/day for 5 days[4]
Antioxidant Capacity1.8 ± 0.05 nmol Trolox equiv/mL1.9 ± 0.01 nmol Trolox equiv/mL300 mg/day for 5 days[4]
Plasma Polyphenols-Twofold increase300 mg/day for 5 days[2][6]

Table 2: Effects on Inflammatory Markers

MarkerEffectCell/SystemReference
IFNγ, IL-17a, IL-12, IL-2, IL-1β, IL-23Significant decrease in secretionStimulated human leukocytes[7]
TNFα, IL-6, IL-8, IL-1β, CXCL10Significant decrease in expressionM1-like macrophages[7]
PGE2Significant reduction in secretionM1-like macrophages[7]
COX2, NLRP3, Caspase1, STAT3Significant reduction in expressionM1-like macrophages[7]
NF-κB p65 phosphorylationSignificant reductionM1-like macrophages[7]

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound-containing extracts.

Human Supplementation Study Protocol
  • Objective: To evaluate the absorption, metabolism, and effects on transcriptome level of a standardized French oak wood extract (Robuvit®).[4]

  • Study Design: A pilot study with healthy volunteers.[4]

  • Intervention: Volunteers received 300 mg of Robuvit® daily for 5 days.[4][6] During the study, volunteers were required to abstain from consuming flavonoid-rich foods such as chocolate, fruits, tea, and wine.[2][6]

  • Sample Collection: Blood samples were collected before and after the supplementation period.[4]

  • Analysis:

    • Metabolite Analysis: Plasma was analyzed for total phenol (B47542) content and the presence of urolithins and ellagic acid.[4]

    • Antioxidant Capacity: Plasma antioxidant capacity was measured.[4]

    • Transcriptome Analysis: An ex vivo cell culture approach was used. Serum collected from supplemented volunteers was used to treat endothelial, neuronal, and keratinocyte cell lines. Gene expression modulation was then assessed using an Affymetrix array matrix.[4]

Healthy Volunteers Healthy Volunteers Supplementation (300mg/day Robuvit for 5 days) Supplementation (300mg/day Robuvit for 5 days) Healthy Volunteers->Supplementation (300mg/day Robuvit for 5 days) Blood Sample Collection (Pre & Post) Blood Sample Collection (Pre & Post) Supplementation (300mg/day Robuvit for 5 days)->Blood Sample Collection (Pre & Post) Plasma Separation Plasma Separation Blood Sample Collection (Pre & Post)->Plasma Separation Metabolite & Antioxidant Analysis Metabolite & Antioxidant Analysis Plasma Separation->Metabolite & Antioxidant Analysis Serum Treatment of Cell Lines Serum Treatment of Cell Lines Plasma Separation->Serum Treatment of Cell Lines Gene Expression Analysis (Affymetrix) Gene Expression Analysis (Affymetrix) Serum Treatment of Cell Lines->Gene Expression Analysis (Affymetrix)

Workflow for Human Supplementation and Ex Vivo Gene Expression Study.

In Vitro Anti-inflammatory Assay Protocol
  • Objective: To assess the effect of Quercus robur extract on inflammatory signaling pathways.[7]

  • Cell Systems:

    • Stimulated human leukocytes.[7]

    • M1-like macrophages.[7]

  • Intervention: Cells were treated with Quercus robur extract.[7]

  • Analysis:

    • Cytokine Secretion: The secretion of various cytokines (IFNγ, IL-17a, IL-12, IL-2, IL-1β, IL-23) from leukocytes was measured, likely using ELISA or a similar immunoassay.[7]

    • Gene and Protein Expression: The expression of inflammatory markers (TNFα, IL-6, IL-8, IL-1β, CXCL10, COX2, NLRP3, caspase1, STAT3) and the phosphorylation of NF-κB p65 in macrophages were analyzed, likely using methods such as qPCR and Western blotting.[7]

    • PGE2 Secretion: The amount of PGE2 secreted by macrophages was quantified.[7]

Conclusion

This compound, through its gut-derived metabolites, primarily urolithins, exerts significant influence over a range of cellular pathways. The available evidence strongly points to potent anti-inflammatory and antioxidant effects, mediated by the downregulation of NF-κB and COX-2, and an increase in plasma antioxidant capacity. Furthermore, the modulation of pathways involved in mitochondrial health (mitophagy) and protein synthesis (ribosomal biogenesis) provides a molecular basis for the observed improvements in energy levels and physical performance. These findings underscore the potential of this compound and related compounds as therapeutic agents for conditions with inflammatory and oxidative stress components. Further research is warranted to elucidate the precise mechanisms and clinical applications of these promising natural compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Roburin A from Oak Wood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roburin A is a complex ellagitannin found in the wood of oak species, primarily Quercus robur and Quercus petraea.[1] As a dimeric compound composed of two vescalagin (B1683822) subunits, this compound is a significant contributor to the chemical profile of oak wood extracts.[1] These extracts, particularly the commercially available standardized French oak wood extract Robuvit®, have garnered interest for their potential health benefits, which are largely attributed to their rich polyphenol content, including roburins.[2][3][4] Robuvit® is standardized to contain a minimum of 20% roburins (A-E) and over 40% total polyphenols.[2][5][6]

Upon ingestion, roburins are metabolized by the gut microbiota into smaller, more bioavailable compounds known as urolithins.[3] These metabolites, particularly Urolithin A, are believed to be responsible for many of the biological activities associated with oak wood extract consumption, including the modulation of key cellular signaling pathways.[7][8][9]

These application notes provide detailed protocols for the extraction of roburin-rich fractions from oak wood and discuss the analytical methods for their quantification. Furthermore, the known signaling pathways of the key metabolite, Urolithin A, are described and visualized.

Quantitative Data Summary

The composition of a commercially available standardized French oak wood extract, Robuvit®, provides a benchmark for the expected polyphenol content from an aqueous extraction of Quercus robur.

Compound Class Specification Reference
Total Polyphenols> 40%[6]
Roburins (A, B, C, D, E)≥ 20%[2][5]

Following supplementation with oak wood extract, roburins are metabolized to urolithins, which can be quantified in biological fluids. The table below summarizes the median concentrations of urolithins detected in the serum of patients after eight weeks of supplementation with Robuvit®.

Metabolite Median Serum Concentration (ng/mL) Interquartile Range (IQR) Reference
Urolithin A14.057.4[6]
Urolithin B22.312.6[6]
Urolithin C2.662.08[6]

Experimental Protocols

Protocol 1: General Aqueous Extraction of a Roburin-Rich Fraction

This protocol is based on the principles of the commercial water-based extraction of Robuvit® and is suitable for obtaining a crude extract enriched in roburins and other water-soluble polyphenols.[3][10]

1. Materials and Equipment:

  • Heartwood from Quercus robur or Quercus petraea

  • Grinder or mill

  • Deionized water

  • Reaction vessel with heating and stirring capabilities

  • Filtration system (e.g., filter press or vacuum filtration with appropriate filter paper)

  • Freeze-dryer or spray-dryer

  • HPLC system for analysis

2. Procedure:

  • Wood Preparation: Dry the oak heartwood to a constant weight. Grind the wood into a fine powder (e.g., 60 mesh size) to increase the surface area for extraction.[11]

  • Extraction: Suspend the oak wood powder in deionized water in the reaction vessel. The solid-to-liquid ratio can be optimized, but a starting point of 1:10 (w/v) is recommended.

  • Heating and Stirring: Heat the suspension to a temperature between 70-90°C and maintain constant stirring for a period of 2-4 hours to facilitate the dissolution of polyphenols.

  • Filtration: After the extraction period, separate the solid wood residue from the aqueous extract by filtration.

  • Concentration and Drying: Concentrate the aqueous extract under reduced pressure to remove excess water. The concentrated extract can then be dried to a powder using a freeze-dryer or spray-dryer.

  • Analysis: Analyze the resulting powder for its roburin and total polyphenol content using a validated HPLC method.

G cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification & Drying cluster_analysis Analysis OakWood Oak Heartwood (Quercus robur) Grinding Grinding/Milling OakWood->Grinding Suspension Suspension in Deionized Water Grinding->Suspension Heating Heating & Stirring (70-90°C) Suspension->Heating Filtration Filtration Heating->Filtration Drying Freeze/Spray Drying Filtration->Drying FinalProduct Roburin-Rich Aqueous Extract Drying->FinalProduct Analysis HPLC Analysis FinalProduct->Analysis

Aqueous Extraction Workflow for a Roburin-Rich Extract.
Protocol 2: Laboratory-Scale Extraction and Purification of this compound

This protocol outlines a more comprehensive procedure for the isolation and purification of this compound, suitable for laboratory-scale applications. It involves solvent extraction followed by chromatographic purification steps.

1. Materials and Equipment:

  • Quercus robur heartwood powder

  • Acetone (B3395972), methanol (B129727), ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Sephadex LH-20 resin or equivalent for column chromatography

  • Preparative HPLC system with a C18 column (e.g., 250 mm × 10.0 mm, 5 µm)[12]

  • Analytical HPLC system for fraction analysis

2. Procedure:

  • Extraction:

    • Macerate 100 g of dried oak wood powder in 1000 mL of acetone/water (7:3, v/v) at room temperature with constant stirring for 24 hours.[11]

    • Filter the mixture and collect the liquid extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator to remove the acetone.

  • Liquid-Liquid Partitioning:

    • Suspend the resulting aqueous extract in deionized water.

    • Perform successive extractions with ethyl acetate to remove less polar compounds. Discard the ethyl acetate fractions.

    • The aqueous phase contains the more polar ellagitannins, including roburins.

  • Column Chromatography (Pre-purification):

    • Concentrate the aqueous phase and apply it to a Sephadex LH-20 column.

    • Elute the column with a stepwise gradient of methanol in water (e.g., 60:40), followed by acetone in water (e.g., 80:20).[11]

    • Collect fractions and monitor by analytical HPLC to identify those rich in this compound.

  • Preparative HPLC (Final Purification):

    • Pool the this compound-rich fractions from the column chromatography step and concentrate them.

    • Dissolve the concentrate in the mobile phase for preparative HPLC.

    • Inject the sample onto a C18 preparative HPLC column.

    • Use a suitable mobile phase gradient, for example, a gradient of methanol or acetonitrile (B52724) in water with a small amount of acid (e.g., 0.1% acetic acid) to ensure good peak shape.[12] An example gradient could be a linear gradient from 10% to 50% methanol in acidified water over 40 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peaks corresponding to this compound.

    • Confirm the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under vacuum to obtain purified this compound.

G Start Oak Wood Powder Extraction Solvent Extraction (Acetone/Water) Start->Extraction Concentration1 Rotary Evaporation Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (vs. Ethyl Acetate) Concentration1->Partitioning AqueousPhase Aqueous Phase (Ellagitannin-rich) Partitioning->AqueousPhase ColumnChrom Column Chromatography (e.g., Sephadex LH-20) AqueousPhase->ColumnChrom FractionCollection Fraction Collection & Analysis ColumnChrom->FractionCollection PrepHPLC Preparative HPLC (C18 Column) FractionCollection->PrepHPLC Purification Collection of Pure Fractions PrepHPLC->Purification FinalProduct Purified this compound Purification->FinalProduct

Laboratory-Scale Workflow for this compound Purification.

Biological Activity and Signaling Pathways of Urolithin A

The biological effects of this compound and other ellagitannins are primarily attributed to their gut microbial metabolites, the urolithins. Urolithin A, in particular, has been shown to modulate critical cellular signaling pathways, including the PI3K/Akt/mTOR and AMPK pathways, which are central regulators of cell growth, metabolism, and autophagy.[7][8][9]

Mechanism of Action:

  • Inhibition of PI3K/Akt/mTOR Pathway: Urolithin A has been demonstrated to inhibit the PI3K/Akt/mTOR signaling cascade.[9][13] This pathway is often hyperactivated in various diseases, including cancer, leading to uncontrolled cell growth and proliferation. By downregulating the phosphorylation of key components like Akt and downstream effectors of mTOR (such as p70S6K and 4E-BP1), Urolithin A can suppress protein synthesis and cell growth, and induce apoptosis in cancer cells.[9][13]

  • Activation of AMPK Pathway: Urolithin A can activate AMP-activated protein kinase (AMPK), a cellular energy sensor.[8] Activated AMPK can, in turn, inhibit mTOR signaling, suggesting a dual mechanism for mTOR regulation by Urolithin A.[8]

  • Induction of Mitophagy: The inhibition of mTOR by Urolithin A is a key factor in its ability to induce mitophagy, the selective degradation of damaged or dysfunctional mitochondria. This process is crucial for maintaining cellular health, particularly in the context of aging and muscle function.[14]

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ampk AMPK Pathway UrolithinA Urolithin A PI3K PI3K UrolithinA->PI3K inhibits Akt Akt UrolithinA->Akt inhibits AMPK AMPK UrolithinA->AMPK activates PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K EBP1 4E-BP1 mTORC1->EBP1 Growth Cell Growth & Proliferation p70S6K->Growth ProteinSynth Protein Synthesis p70S6K->ProteinSynth EBP1->ProteinSynth AMPK->mTORC1 inhibits Mitophagy Mitophagy AMPK->Mitophagy

Signaling Pathways Modulated by Urolithin A.

References

High-Yield Isolation and Purification of Roburin A: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Roburin A is a complex dimeric ellagitannin found in the heartwood of oak species, particularly Quercus robur (European Oak).[1] As a member of the hydrolyzable tannins class, this compound and its related compounds are subjects of increasing interest in pharmacology and drug development due to their potent antioxidant, anti-inflammatory, and potential cell-regulatory properties. Composed of two vescalagin (B1683822) subunits, its intricate structure presents a significant challenge for isolation and purification.[1] This document provides detailed protocols for the high-yield extraction, isolation, and purification of this compound from Quercus robur heartwood, intended for researchers, scientists, and professionals in drug development.

Data Summary: Physicochemical and Spectroscopic Properties

The following table summarizes key identifiers and properties of this compound, crucial for its characterization.

PropertyValue / DescriptionReference
Molecular Formula C₈₂H₅₄O₅₂Inferred from dimeric structure
Source Quercus robur, Quercus petraea heartwood[1]
Compound Class Hydrolyzable Tannin (Ellagitannin)[2]
Structure Dimer of two vescalagin subunits.[1]
Key Spectroscopic Features (¹H NMR, ¹³C NMR) Complex aromatic and sugar moiety signals, characteristic of ellagitannins.[3][4]
Mass Spectrometry Fast Atom Bombardment (FAB-MS) is a suitable technique for characterization.[3][4]

Experimental Protocols

I. Extraction of Crude Ellagitannins from Quercus robur Heartwood

This protocol outlines the initial extraction of a crude mixture of ellagitannins, including this compound, from oak heartwood.

Materials:

  • Quercus robur heartwood, dried and ground to a fine powder

  • Acetone

  • Distilled water

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Macerate the powdered oak heartwood in an acetone:water (7:3, v/v) solution at a solid-to-solvent ratio of 1:10 (w/v).

  • Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid wood particles.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the acetone.

  • Freeze-dry the remaining aqueous solution to obtain a crude ellagitannin powder.

  • Store the crude extract at -20°C until further purification.

II. Fractionation of Crude Extract using Solid Phase Extraction (SPE)

This step serves to enrich the ellagitannin fraction and remove non-polar compounds.

Materials:

  • Crude ellagitannin extract

  • C18 Sep-Pak cartridges

  • Methanol (B129727)

  • Distilled water

  • Vacuum manifold

Procedure:

  • Condition a C18 Sep-Pak cartridge by washing with 10 mL of methanol followed by 10 mL of distilled water.

  • Dissolve the crude extract in a minimal amount of water and load it onto the conditioned cartridge.

  • Wash the cartridge with 20 mL of distilled water to elute highly polar compounds.

  • Elute the ellagitannin-enriched fraction with 15 mL of methanol.

  • Collect the methanolic fraction and evaporate the solvent under reduced pressure.

III. High-Yield Purification of this compound by Preparative HPLC

This protocol describes the final purification of this compound from the enriched ellagitannin fraction using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Enriched ellagitannin fraction

  • Preparative HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 10 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Fraction collector

Procedure:

  • Dissolve the enriched ellagitannin fraction in Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with the following gradient conditions:

    • 0-10 min: 5% B

    • 10-50 min: Gradient from 5% to 40% B

    • 50-60 min: Gradient from 40% to 95% B (column wash)

    • 60-70 min: Re-equilibration at 5% B

  • Set the flow rate to 15 mL/min and the detection wavelength to 280 nm.

  • Inject the sample and collect fractions corresponding to the major peaks. This compound, being a dimer, will have a longer retention time than its monomeric constituents like vescalagin and castalagin (B1583131).

  • Analyze the collected fractions by analytical HPLC to assess purity.

  • Pool the fractions containing pure this compound and remove the solvent by lyophilization.

  • Store the purified this compound at -80°C.

Note on Yield: While this protocol is designed for high-yield purification, specific quantitative yields for pure this compound are not well-documented in the literature. The yield is dependent on the age and origin of the oak wood. The total ellagitannin content in oak can range from 10 to 18 mg/g of wood, with castalagin being the most abundant.[5] this compound, as a dimer, is present in lower concentrations.

Characterization of Purified this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • High-Resolution Mass Spectrometry (HRMS): Utilize FAB-MS or ESI-MS to confirm the molecular weight and fragmentation pattern consistent with the dimeric structure of this compound.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., acetone-d₆ or methanol-d₄). The complex spectra should be compared with published data for this compound to confirm its structure.[3][4]

Visualizations

Experimental Workflow

This compound Isolation Workflow cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification & Characterization OakWood Quercus robur Heartwood Powder Extraction Acetone/Water Extraction OakWood->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Lyophilization1 Freeze-Drying Concentration->Lyophilization1 CrudeExtract Crude Ellagitannin Extract Lyophilization1->CrudeExtract SPE C18 Solid Phase Extraction CrudeExtract->SPE EnrichedFraction Enriched Ellagitannin Fraction SPE->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Analytical HPLC FractionCollection->PurityAnalysis Lyophilization2 Freeze-Drying PurityAnalysis->Lyophilization2 PureRoburinA Pure this compound (>95%) Lyophilization2->PureRoburinA Characterization NMR & Mass Spectrometry PureRoburinA->Characterization

Caption: Workflow for the isolation and purification of this compound.

Postulated Signaling Pathway Modulation

This compound is a dimer of vescalagin. Its stereoisomer, castalagin, has been shown to inhibit key inflammatory and cell survival signaling pathways. This diagram illustrates the postulated inhibitory effects of vescalagin/castalagin dimers on the NF-κB and PI3K/Akt pathways.[3]

Signaling Pathway Modulation cluster_pathways Cellular Signaling Pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway RANKL RANKL IKK IKK Complex RANKL->IKK IκBα IκBα IKK->IκBα NFkB NF-κB (p65/p50) IκBα->NFkB IκBα->NFkB Nucleus_NFkB NF-κB Translocation NFkB->Nucleus_NFkB GeneTranscription_NFkB Pro-inflammatory Gene Transcription Nucleus_NFkB->GeneTranscription_NFkB GrowthFactor Growth Factors PI3K PI3K GrowthFactor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival RoburinA This compound (Vescalagin Dimer) RoburinA->IKK Inhibition RoburinA->Akt Inhibition

References

HPLC-UV method for Roburin A quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method for the quantification of Roburin A is crucial for researchers and scientists in the fields of phytochemistry, pharmacology, and drug development. This compound, a prominent ellagitannin found in oak wood, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3] Its quantification is essential for the standardization of botanical extracts, the development of new therapeutic agents, and for quality control in the food and beverage industry, particularly for products aged in oak barrels.

This document provides a detailed application note and protocol for the quantification of this compound using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The protocol is designed to be a starting point for method development and validation.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the described . This data is for illustrative purposes and should be validated in a laboratory setting.

ParameterValue
Retention Time (min) 7.8
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Recovery (%) 95 - 105%

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline for the extraction of this compound from a solid matrix (e.g., oak wood powder).

  • Extraction:

    • Weigh 1 gram of the powdered sample into a 50 mL centrifuge tube.

    • Add 20 mL of 80% methanol (B129727) in water (v/v).

    • Vortex the mixture for 1 minute.

    • Sonication of the sample for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.[4]

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of 80% methanol.

    • Combine the supernatants.

  • Filtration:

    • Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.[5] This step is crucial to remove particulate matter that could damage the HPLC column.[5]

HPLC-UV Method

This method is based on reversed-phase chromatography, which is suitable for the separation of phenolic compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile[7]

  • Gradient Elution:

Time (min)% A% B
0955
207030
257030
30955
35955
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 280 nm[6]

Calibration Curve
  • Prepare a stock solution of this compound standard in 80% methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and record the peak area.

  • Plot a calibration curve of peak area versus concentration and determine the linearity (R²).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sample Oak Wood Sample extraction Solid-Liquid Extraction (80% Methanol) sample->extraction 1. Extraction filtration Filtration (0.45 µm) extraction->filtration 2. Purification hplc_injection HPLC Injection filtration->hplc_injection 3. Analysis separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection quantification Quantification (Calibration Curve) detection->quantification 4. Data Processing results This compound Concentration quantification->results

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_cellular_response Cellular Response roburin_a This compound ros Reactive Oxygen Species (ROS) roburin_a->ros Inhibits nf_kb NF-κB roburin_a->nf_kb Inhibits ros->nf_kb Activates inflammation Inflammatory Response nf_kb->inflammation Promotes

Caption: Hypothetical signaling pathway of this compound.

References

Application Note: LC-MS/MS Analysis of Roburin A and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Roburin A is a dimeric ellagitannin found exclusively in oak wood, particularly from the Quercus species.[1] As a component of extracts from French Oak Wood (e.g., Robuvit®), it has garnered interest for its potential health benefits, which are largely attributed to its metabolites produced by gut microbiota.[2][3] Upon ingestion, this compound and other ellagitannins are hydrolyzed to ellagic acid, which is then progressively metabolized by intestinal bacteria into a series of bioavailable compounds known as urolithins (e.g., Urolithin A, B, and C).[1][2] These metabolites are absorbed into circulation and are believed to be responsible for the systemic effects observed after consumption of oak wood extracts.[3]

This application note provides a detailed protocol for the extraction and quantitative analysis of this compound's key metabolites—urolithins—from biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is crucial for pharmacokinetic studies, bioavailability assessments, and understanding the biological activity of this compound.

Principle of the Method The analytical method employs reversed-phase liquid chromatography for the separation of urolithins from complex biological samples, such as human serum or plasma. Following chromatographic separation, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection and quantification. This approach allows for the accurate measurement of low concentrations of metabolites in biological fluids.[4][5]

Experimental Protocols

Extraction of Urolithins from Human Serum/Plasma

This protocol is adapted from methodologies used for the analysis of urolithins in human serum samples.[6]

Materials:

  • Human serum or plasma samples

  • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Formic Acid

  • Ethyl acetate (B1210297)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ascorbic acid solution (10 mg/mL)

  • Centrifuge, rotating mixer, and nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen serum/plasma samples on ice.

  • Enzymatic Hydrolysis (for total urolithin quantification):

    • To 200 µL of serum, add β-glucuronidase/sulfatase enzyme solution in an appropriate buffer.

    • Incubate the mixture to deconjugate glucuronidated and sulfated metabolites.

    • Stop the reaction with the addition of ice-cold solvent.[6]

  • Protein Precipitation & Liquid-Liquid Extraction:

    • Add 16 µL of formic acid and 50 µL of the IS working solution to the sample.[6]

    • Vortex the sample thoroughly.

    • Add 1 mL of ethyl acetate and shake for 5 minutes on a rotating mixer.[6]

    • Centrifuge for 5 minutes at 3,000 x g to separate the organic and aqueous phases.[6]

  • Evaporation and Reconstitution:

    • Transfer 600 µL of the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the dried residue in 200 µL of a methanol/water mixture (1:1, v/v).[6]

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 18,000 x g for 15 minutes at 4°C to pellet any remaining particulates.[6]

    • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Instrumental Analysis

The following parameters are based on established methods for the analysis of urolithins and other polyphenolic metabolites.[7][8]

A. Liquid Chromatography (LC) Conditions:

ParameterRecommended Value
Column Reversed-phase C18 column (e.g., 100 x 3.0 mm, 2.7 µm particle size)[7]
Mobile Phase A Water with 0.1% Formic Acid[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL[8]
Column Temperature 25 - 40°C[9]
Gradient Elution A shallow gradient starting with high aqueous phase, increasing the percentage of organic phase (Acetonitrile) over time to elute compounds of increasing hydrophobicity. An example gradient could be: 0-2 min, 5% B; 2-15 min, 5-60% B; 15-17 min, 60-95% B; 17-20 min, 95% B; followed by column re-equilibration.

B. Mass Spectrometry (MS) Conditions:

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)[4]
Source Temperature 350 - 500°C
Ion Spray Voltage -4500 V (Negative) or +5500 V (Positive)
Collision Gas Nitrogen or Argon
MRM Transitions Specific precursor-to-product ion transitions must be optimized for each urolithin analyte and the internal standard by infusing standard solutions.

Example MRM Transitions (Hypothetical - requires optimization):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Urolithin A[M-H]⁻ or [M+H]⁺Optimized fragment 1, fragment 2
Urolithin B[M-H]⁻ or [M+H]⁺Optimized fragment 1, fragment 2
Urolithin C[M-H]⁻ or [M+H]⁺Optimized fragment 1, fragment 2
Internal Standard[M-H]⁻ or [M+H]⁺Optimized fragment 1, fragment 2

Visualized Workflows and Pathways

Metabolic Pathway of this compound cluster_ingestion Oral Ingestion cluster_gut Gut Microbiota Metabolism cluster_absorption Systemic Circulation RoburinA This compound (from Oak Wood Extract) EllagicAcid Ellagic Acid RoburinA->EllagicAcid Hydrolysis Urolithins Urolithins (Uro A, B, C, etc.) EllagicAcid->Urolithins Progressive Metabolism Absorbed Absorbed Metabolites (Conjugated Urolithins) Urolithins->Absorbed Absorption

Caption: Metabolic conversion of this compound by gut microbiota.

LC-MS/MS Experimental Workflow s1 1. Sample Collection (Serum/Plasma) s2 2. Sample Preparation - Add Internal Standard - LLE or SPE s1->s2 s3 3. LC Separation (Reversed-Phase C18) s2->s3 s4 4. MS/MS Detection (Triple Quadrupole, MRM) s3->s4 s5 5. Data Acquisition (Chromatograms) s4->s5 s6 6. Data Analysis - Integration - Calibration Curve - Quantification s5->s6

Caption: General workflow for urolithin analysis.

Quantitative Data Summary

Clinical studies investigating the supplementation of a French oak wood extract (Robuvit®) have quantified the resulting urolithin metabolites in human serum. The following table summarizes representative data.

MetaboliteMedian Concentration in Serum (ng/mL) after 8 weeksInterquartile Range (IQR)
Urolithin A 14.057.4
Urolithin B 22.312.6
Urolithin C 2.662.08
Data sourced from a study on patients undergoing hysterectomy supplemented with 300 mg Robuvit® per day.[1][6]

Conclusion

The LC-MS/MS method detailed provides a sensitive, specific, and robust workflow for the quantification of this compound metabolites in biological samples. This application note serves as a comprehensive guide for researchers in pharmacology and drug development to accurately assess the bioavailability and metabolic fate of ellagitannins from oak wood extracts. The protocols and data presented are essential for correlating metabolic profiles with clinical outcomes and understanding the mechanisms of action of these natural compounds.

References

Application Notes and Protocols for Studying Roburin A Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roburin A, a prominent ellagitannin found in oak wood extracts, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. These application notes provide a comprehensive guide for researchers to investigate the biological effects of this compound and its related compounds, such as Roburic Acid, using various in vitro cell culture models. The following sections detail the necessary cell lines, experimental protocols, and data interpretation to effectively study the mechanisms of action of these compounds.

Data Presentation: Efficacy of Roburic Acid in Cancer Cell Lines

The antiproliferative activity of Roburic Acid (RA), a compound structurally related to and often studied in the context of Roburins, has been evaluated in a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values were determined using the MTT assay after 24 and 72 hours of incubation.

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 72h
DLD-1Colorectal Cancer29.3 ± 2.522.8 ± 1.9
HT-29Colorectal Cancer42.7 ± 3.119.5 ± 1.7
HCT-116Colorectal Cancer35.1 ± 2.825.4 ± 2.2
BxPC-3Pancreatic Cancer58.6 ± 4.545.3 ± 3.9
PC-3Prostate Cancer62.1 ± 5.151.7 ± 4.8
Non-Malignant Control Cell Lines
CCD-841 CoNNormal Colon Epithelium75.4 ± 6.368.9 ± 5.7
WI-38Normal Lung Fibroblasts68.2 ± 5.955.1 ± 4.9

Signaling Pathways Modulated by this compound and Related Compounds

This compound and its analogues primarily exert their biological effects by modulating key signaling pathways involved in inflammation and cell proliferation, namely the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway RoburinA This compound / Roburic Acid TNFa TNF-α RoburinA->TNFa Inhibits TNFR TNFR TNFa->TNFR Activates IKK IKKα/β TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Degradation p65 p65 NFkB_complex NF-κB (p65/p50) IkBa->NFkB_complex Inhibits p50 p50 Nucleus Nucleus NFkB_complex->Nucleus Translocation GeneExpression Pro-inflammatory & Pro-survival Gene Expression Nucleus->GeneExpression Promotes

Figure 1. Inhibition of the NF-κB signaling pathway by this compound/Roburic Acid.

MAPK_Signaling_Pathway RoburinA This compound / Roburic Acid MAPK MAPK (ERK, p38, JNK) RoburinA->MAPK Inhibits Phosphorylation Stimuli Stress / Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK (MEK) MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Inflammation) TranscriptionFactors->CellularResponse Regulates

Figure 2. Modulation of the MAPK signaling pathway by this compound/Roburic Acid.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the effects of this compound and related compounds on cancer cells.

Experimental_Workflow cluster_assays Functional Assays CellCulture 1. Cell Culture (e.g., DLD-1, HT-29, HCT-116) Treatment 2. Treatment with this compound (Varying concentrations and time points) CellCulture->Treatment Viability 3a. Cell Viability Assay (MTT) Treatment->Viability Proliferation 3b. Proliferation Assay (BrdU) Treatment->Proliferation ColonyFormation 3c. Clonogenic Assay Treatment->ColonyFormation Signaling 3d. Signaling Pathway Analysis Treatment->Signaling DataAnalysis 4. Data Analysis and Interpretation Viability->DataAnalysis Proliferation->DataAnalysis ColonyFormation->DataAnalysis Signaling->DataAnalysis

Figure 3. General experimental workflow for studying this compound effects.
Cell Culture and Maintenance

  • Cell Lines:

    • Human colorectal carcinoma: DLD-1 (ATCC® CCL-221™), HT-29 (ATCC® HTB-38™), HCT-116 (ATCC® CCL-247™).

    • Normal human colon epithelium: CCD-841 CoN (ATCC® CRL-1790™).

    • Normal human lung fibroblasts: WI-38 (ATCC® CCL-75™).

  • Culture Media:

    • For DLD-1, HCT-116, and WI-38: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For HT-29: McCoy's 5A Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For CCD-841 CoN: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency. For adherent cells, use Trypsin-EDTA to detach them from the culture flask.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • This compound or Roburic Acid stock solution (dissolved in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

    • Incubate the plate for the desired time period (e.g., 24 or 72 hours).[1]

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Cell Proliferation Assay (BrdU Incorporation Assay)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Materials:

    • 96-well plates

    • This compound or Roburic Acid stock solution

    • Complete culture medium

    • BrdU (5-bromo-2'-deoxyuridine) labeling solution

    • Fixing/denaturing solution

    • Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)

    • Substrate for the antibody (e.g., TMB for HRP)

    • Stop solution

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

    • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for BrdU incorporation into newly synthesized DNA.

    • Remove the labeling solution and fix the cells with a fixing/denaturing solution.

    • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

    • Wash the wells to remove unbound antibody.

    • Add the appropriate substrate and incubate until a color change is visible.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at the appropriate wavelength.

    • Express the results as a percentage of BrdU incorporation relative to the control.

Clonogenic Assay

This assay assesses the long-term ability of a single cell to grow into a colony, indicating its reproductive viability.

  • Materials:

    • 6-well plates

    • This compound or Roburic Acid stock solution

    • Complete culture medium

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Protocol:

    • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

    • Allow the cells to attach for a few hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50).[2]

    • Incubate the plates for 10-14 days, changing the medium every 3-4 days.[2]

    • After the incubation period, wash the colonies with PBS.

    • Fix the colonies with a solution of 6% formaldehyde (B43269) for 10 minutes.[2]

    • Stain the colonies with crystal violet solution for 10 minutes.[2]

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically containing >50 cells) in each well.

    • Calculate the surviving fraction for each treatment group relative to the control.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

  • Materials:

    • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

    • This compound or Roburic Acid stock solution

    • TNF-α (as a stimulator of the NF-κB pathway)

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Seed the NF-κB reporter cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-4 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours to activate the NF-κB pathway.[2][3]

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) if using a dual-luciferase system.

    • Express the results as a percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in the NF-κB and MAPK pathways.

  • Materials:

    • This compound or Roburic Acid stock solution

    • Cell lysis buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-ERK, ERK, phospho-p38, p38)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound for the desired time, with or without a subsequent stimulation (e.g., with TNF-α for the NF-κB pathway).

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[2]

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.[2]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The provided application notes and protocols offer a robust framework for investigating the cellular effects of this compound and its related compounds. By utilizing the described cell culture models and experimental assays, researchers can elucidate the mechanisms underlying the antioxidant, anti-inflammatory, and anticancer properties of these promising natural products, thereby contributing to the development of novel therapeutic strategies.

References

Application Notes and Protocols for Animal Models in Roburin A Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roburin A, an ellagitannin predominantly found in oak wood, has garnered significant interest for its potential health benefits. However, like other large polyphenolic compounds, the bioavailability of this compound in its native form is exceedingly low. The therapeutic effects associated with this compound are primarily attributed to its gut microbiota-derived metabolites, principally Urolithin A, Urolithin B, and Urolithin C. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these bioactive urolithins is crucial for the development of this compound-based therapeutics and functional foods.

This document provides detailed application notes and experimental protocols for conducting preclinical bioavailability studies of this compound in rodent models, specifically rats. The focus is on the quantification of its key metabolites—Urolithin A, B, and C—in biological matrices to determine their pharmacokinetic profiles.

Rationale for Animal Model Selection

Rodent models, particularly rats, are widely used in pharmacokinetic studies of polyphenols due to their physiological and metabolic similarities to humans, established handling and dosing protocols, and cost-effectiveness. While no animal model perfectly replicates human physiology, rats provide a valuable system to investigate the metabolic fate of ellagitannins like this compound and the subsequent bioavailability of their bioactive urolithin metabolites.

Experimental Workflow

The overall workflow for a this compound bioavailability study in an animal model involves several key stages, from animal preparation to data analysis.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis animal_acclimatization Animal Acclimatization oral_gavage Oral Gavage Administration animal_acclimatization->oral_gavage dose_preparation Dose Preparation (this compound Extract) dose_preparation->oral_gavage sample_collection Time-Course Sample Collection (Blood, Urine, Feces) oral_gavage->sample_collection plasma_separation Plasma Separation sample_collection->plasma_separation extraction Metabolite Extraction sample_collection->extraction Urine/Feces plasma_separation->extraction lc_ms_analysis LC-MS/MS Analysis of Urolithins A, B, C extraction->lc_ms_analysis data_analysis Pharmacokinetic Data Analysis lc_ms_analysis->data_analysis

Figure 1: Experimental workflow for this compound bioavailability studies.

Quantitative Data Summary

The bioavailability of this compound is indirect and characterized by the appearance of its metabolites in systemic circulation. The following tables summarize representative pharmacokinetic parameters for the major bioactive metabolites—Urolithin A, B, and C—and their conjugated forms, as reported in rodent studies. It is important to note that these values can vary based on the specific ellagitannin source, dosage, and animal model.

Table 1: Pharmacokinetic Parameters of Urolithin A and its Conjugates in Rats Following Oral Administration

ParameterUrolithin AUrolithin A GlucuronideUrolithin A Sulfate (B86663)Reference
Tmax (h) ~2~6~6[1][2]
Cmax (nM) Low/TraceVariable (Dose-dependent)Variable (Dose-dependent)[3]
Half-life (t½) (h) Not Reported~24Not Reported[4]
AUC (nmol·h/L) Not ReportedVariable (Dose-dependent)Variable (Dose-dependent)[3]

Table 2: Pharmacokinetic Parameters of Urolithin B and its Conjugates in Rats

ParameterUrolithin BUrolithin B GlucuronideUrolithin B SulfateReference
Tmax (h) Not ReportedNot ReportedNot Reported[5]
Cmax (nM) Not ReportedDetectedDetected[5]
Half-life (t½) (h) Not ReportedNot ReportedNot Reported[5]
AUC (nmol·h/L) Not ReportedNot ReportedNot Reported[5]

Table 3: Pharmacokinetic Parameters of Urolithin C and its Conjugates in Rats

ParameterUrolithin CUrolithin C GlucuronideUrolithin C SulfateReference
Tmax (h) Not ReportedNot ReportedNot Reported[6][7]
Cmax (µg/L) Not ReportedDetectedDetected[6][7]
Half-life (t½) (h) Not ReportedNot ReportedNot Reported[6][7]
AUC (µg·h/L) Not ReportedVariable (Dose-dependent)Variable (Dose-dependent)[6][7]

Note: The data presented are compiled from various studies and may not be directly comparable due to differences in experimental design. The primary circulating forms of urolithins are their glucuronide and sulfate conjugates.

Experimental Protocols

Animals and Housing
  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).

  • Acclimatization: Allow a minimum of one week for acclimatization to the housing conditions before the experiment.

  • Diet: Provide standard laboratory chow and water ad libitum.

Preparation of this compound Extract and Dosing
  • Extract Preparation: Prepare an aqueous solution or suspension of the this compound-containing oak wood extract. The concentration should be calculated to provide the desired dose in a volume suitable for oral gavage (typically 5-10 mL/kg).

  • Dose Selection: The dose will depend on the specific objectives of the study. A common starting point for polyphenol studies is in the range of 50-200 mg/kg body weight.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing to ensure an empty stomach and reduce variability in absorption. Water should be available ad libitum.

Oral Gavage Administration
  • Animal Restraint: Gently but firmly restrain the rat to prevent movement.

  • Gavage Needle Selection: Use a sterile, ball-tipped stainless steel gavage needle (16-18 gauge for adult rats).

  • Procedure:

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the needle into the mouth, over the tongue, and advance it down the esophagus. The rat should swallow the needle. Do not force the needle.

    • Once the needle is in the stomach, administer the prepared dose smoothly.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress immediately after the procedure.

Sample Collection
  • Method: Collect blood samples from the saphenous or tail vein at predetermined time points. For a full pharmacokinetic profile, collection at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose is recommended.

  • Procedure (Saphenous Vein):

    • Place the rat in a restraint tube.

    • Shave the hair over the lateral saphenous vein on the hind leg.

    • Apply a small amount of petroleum jelly to the area to help the blood to bead.

    • Puncture the vein with a 25-27 gauge needle.

    • Collect approximately 200-300 µL of blood into a heparinized capillary tube or microcentrifuge tube.

    • Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.

  • Plasma Preparation:

    • Centrifuge the collected blood at 3000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma).

    • Store the plasma samples at -80°C until analysis.

  • Method: House the rats in individual metabolic cages designed to separate and collect urine and feces.

  • Procedure:

    • Place the rats in the metabolic cages immediately after oral gavage.

    • Collect urine and feces at specified intervals (e.g., 0-12 hours and 12-24 hours).

    • Measure the volume of urine and the weight of the feces.

    • Store the samples at -80°C until analysis.

Sample Analysis: LC-MS/MS for Urolithin Quantification

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the simultaneous quantification of Urolithin A, B, C, and their glucuronide and sulfate conjugates in plasma, urine, and feces.

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated urolithin analog).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Sample Preparation (Urine):

    • Thaw urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes to remove any particulate matter.

    • Dilute the supernatant with water and add the internal standard.

    • For the analysis of conjugated metabolites, direct injection of the diluted sample may be possible. For total urolithins, an enzymatic hydrolysis step with β-glucuronidase and sulfatase is required.

  • LC-MS/MS Conditions (General):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes to detect all analytes and their conjugates.

    • Detection: Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification of each analyte and its fragments.

Signaling Pathways Influenced by this compound Metabolites

The bioactive urolithins produced from this compound have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and antioxidant defense. Understanding these pathways is crucial for elucidating the mechanisms behind the health benefits of this compound.

NF-κB Signaling Pathway

Urolithins have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

NFkB_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex inflammatory_stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release nucleus Nucleus NFkB->nucleus Translocation inflammatory_genes Inflammatory Gene Transcription (e.g., COX-2, iNOS) nucleus->inflammatory_genes Urolithins Urolithins Urolithins->IKK Inhibition

Figure 2: Inhibition of the NF-κB pathway by urolithins.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Urolithins can modulate this pathway to exert their biological effects.

MAPK_pathway extracellular_stimuli Extracellular Stimuli Ras Ras extracellular_stimuli->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK transcription_factors Transcription Factors (e.g., AP-1) ERK->transcription_factors cellular_response Cellular Response (Proliferation, Inflammation) transcription_factors->cellular_response Urolithins Urolithins Urolithins->MEK Modulation

Figure 3: Modulation of the MAPK/ERK pathway by urolithins.
AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis. Urolithin A has been shown to activate this pathway, which is linked to improved mitochondrial function and other metabolic benefits.

AMPK_pathway high_amp_atp High AMP/ATP Ratio (Low Cellular Energy) AMPK AMPK high_amp_atp->AMPK PGC1a PGC-1α AMPK->PGC1a fatty_acid_oxidation Fatty Acid Oxidation AMPK->fatty_acid_oxidation mitochondrial_biogenesis Mitochondrial Biogenesis PGC1a->mitochondrial_biogenesis Urolithin_A Urolithin A Urolithin_A->AMPK Activation

Figure 4: Activation of the AMPK pathway by Urolithin A.

Conclusion

The study of this compound bioavailability in animal models is essential for understanding its potential health benefits. As this compound itself is poorly absorbed, the focus of such studies should be on the pharmacokinetic profiling of its bioactive gut microbial metabolites, Urolithin A, B, and C. The protocols and data presented in these application notes provide a framework for conducting robust preclinical bioavailability studies. The use of appropriate animal models, validated analytical methods, and a thorough understanding of the underlying signaling pathways will be critical for the successful translation of research findings into clinical applications.

References

Roburin A: Application Notes and Protocols for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roburin A, a prominent ellagitannin found exclusively in oak wood (Quercus robur), has garnered significant scientific interest for its potential therapeutic applications. As a key component of the proprietary French oak wood extract Robuvit®, this compound and its metabolites are believed to be central to the extract's observed health benefits. These application notes provide a comprehensive overview of the current research, potential mechanisms of action, and detailed protocols for key experiments to guide further investigation into this compound as a therapeutic agent.

Therapeutic Potential

Clinical and preclinical studies have indicated the potential of this compound-rich extracts in various therapeutic areas, primarily centered around alleviating fatigue and enhancing cellular energy production.

Primary Therapeutic Indications:

  • Chronic Fatigue Syndrome (CFS): Multiple studies have shown that supplementation with Robuvit® can significantly improve symptoms associated with CFS, including fatigue, mood disturbances, and oxidative stress.[1][2]

  • General Fatigue and Convalescence: The extract has been observed to reduce fatigue and improve recovery in various contexts, including post-surgery, medical convalescence, and in healthy individuals experiencing fatigue.[3][4][5]

  • Enhanced Physical Performance: Studies in recreational athletes suggest that Robuvit® can improve physical endurance and performance.[4][6][7]

Secondary and Emerging Therapeutic Areas:

  • Mild renal and liver insufficiency[3][4][6]

  • Mild heart failure[3][4][7]

  • Post-traumatic stress disorder[3][4][7]

  • Erectile dysfunction and loss of vigor in elderly men[3][4][7]

Mechanism of Action

The therapeutic effects of this compound are not attributed to the molecule itself but rather to its metabolites produced by the gut microbiota. This compound is hydrolyzed to ellagic acid, which is then converted into urolithins (Urolithin A, B, and C).[3][4][6] These metabolites are absorbed into the bloodstream and are believed to exert their effects through two primary mechanisms:

  • Enhanced Ribosomal Biogenesis: Urolithins have been shown to upregulate the expression of ribosomal genes.[3][4][6] This leads to an increased capacity for protein synthesis, allowing cells to more efficiently produce the proteins necessary for their function and repair.

  • Induction of Mitophagy: Urolithin A is a known inducer of mitophagy, the selective removal of old and dysfunctional mitochondria.[3][4][5][6] This process promotes mitochondrial renewal, leading to more efficient energy production (ATP synthesis) and reduced oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical studies on this compound-rich extracts (Robuvit®).

Table 1: Clinical Efficacy in Chronic Fatigue Syndrome

ParameterRobuvit® Group ChangeControl Group ChangeDurationReference
Overall Mood Score (BMIS) -6.93 to +4.32-6.5 to -3.46 months[1]
Oxidative Stress Significant DecreaseNo Significant Change6 months[1]

Table 2: Effects on Oxidative Stress in Healthy Volunteers

ParameterChange with Robuvit® (300 mg/day)DurationReference
Serum Advanced Oxidation Protein Products (AOPP) Significant Decrease1 month[8]
Serum Lipid Peroxides (LP) Significant Decrease1 month[8]
Plasma Antioxidant Capacity Significant Increase1 month[8]
Erythrocyte Superoxide Dismutase (SOD) Activity Significant Increase1 month[8]
Erythrocyte Catalase (CAT) Activity Significant Increase1 month[8]

Table 3: Bioavailability and Metabolite Production

ParameterObservationDurationReference
Total Plasma Phenols Two-fold increase (0.63 to 1.26 µg GAE equiv/mL)5 days[9]
Plasma Antioxidant Capacity Increase from 1.8 to 1.9 nmol Trolox equiv/mL5 days[9]
Metabolites Detected in Plasma Urolithin A, B, C glucuronides and Ellagic Acid5 days[9]

Signaling Pathways

The metabolites of this compound, particularly urolithins, modulate several key signaling pathways to exert their therapeutic effects.

Signaling_Pathways cluster_roburin This compound (in Oak Wood Extract) cluster_gut Gut Microbiota cluster_cellular Cellular Mechanisms cluster_outcomes Therapeutic Outcomes RoburinA This compound EllagicAcid Ellagic Acid RoburinA->EllagicAcid Hydrolysis Urolithins Urolithins (A, B, C) EllagicAcid->Urolithins Metabolism RibosomalBiogenesis Ribosomal Biogenesis Urolithins->RibosomalBiogenesis Mitophagy Mitophagy Urolithins->Mitophagy NFkB NF-κB Inhibition Urolithins->NFkB PI3KAkt PI3K/Akt Modulation Urolithins->PI3KAkt ProteinSynthesis Increased Protein Synthesis RibosomalBiogenesis->ProteinSynthesis MitochondrialRenewal Mitochondrial Renewal & Energy Mitophagy->MitochondrialRenewal AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory CellGrowth Modulation of Cell Growth PI3KAkt->CellGrowth

Figure 1: this compound Metabolism and Cellular Mechanisms.

Experimental Protocols

The following are detailed protocols for key experiments to assess the therapeutic potential of this compound or its derivatives.

Protocol 1: Ex Vivo Gene Expression Analysis

This protocol is based on the methodology described by Natella et al. (2014) to assess the effect of this compound metabolites on gene expression in human cell lines.[9]

ExVivo_Workflow cluster_human Human Supplementation Phase cluster_cell Cell Culture Phase cluster_analysis Analysis Phase Volunteer Healthy Volunteers Supplementation Supplement with this compound (e.g., 300 mg/day for 5 days) Volunteer->Supplementation BloodDraw Collect Blood Samples Supplementation->BloodDraw SerumIsolation Isolate Serum BloodDraw->SerumIsolation SerumTreatment Treat Cells with Volunteer Serum SerumIsolation->SerumTreatment CellLines Culture Human Cell Lines (e.g., Endothelial, Neuronal, Keratinocyte) CellLines->SerumTreatment Incubation Incubate (e.g., 24 hours) SerumTreatment->Incubation RNA_Extraction Extract Total RNA Incubation->RNA_Extraction Microarray Gene Expression Profiling (e.g., Affymetrix Array) RNA_Extraction->Microarray DataAnalysis Bioinformatic Analysis (Pathway & Functional Analysis) Microarray->DataAnalysis

Figure 2: Ex Vivo Gene Expression Workflow.

Methodology:

  • Human Volunteer Phase:

    • Recruit healthy volunteers (N=5-10) with defined inclusion/exclusion criteria (e.g., age, BMI, no concurrent medications).

    • Provide a standardized diet low in other polyphenols for a washout period (e.g., 1 week).

    • Administer this compound extract (e.g., 100 mg capsules, 3 times a day) for 5 consecutive days.

    • Collect blood samples at baseline (Day 0) and post-supplementation (Day 5).

    • Isolate serum by centrifugation and store at -80°C.

  • Cell Culture and Treatment:

    • Culture human cell lines of interest (e.g., HUVEC for endothelial, SH-SY5Y for neuronal, HaCaT for keratinocyte) in their respective standard media.

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Prepare treatment media by supplementing the standard cell culture medium with 10% (v/v) of the collected human serum (pre- and post-supplementation).

    • Replace the culture medium with the serum-supplemented media and incubate for 24 hours.

  • Gene Expression Analysis:

    • After incubation, wash cells with PBS and lyse them using a suitable lysis buffer.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) and assess RNA quality and quantity.

    • Perform gene expression profiling using a microarray platform (e.g., Affymetrix Human GeneChip) or RNA-sequencing.

    • Analyze the data to identify differentially expressed genes between cells treated with pre- and post-supplementation serum.

    • Perform pathway and gene ontology analysis to identify the biological processes and signaling pathways affected, with a focus on ribosomal biogenesis, cell cycle, and spliceosome pathways.

Protocol 2: In Vivo Assessment of Anti-Fatigue Effects in a Chronic Fatigue Syndrome Model

This protocol is a conceptual framework based on the clinical study by Belcaro et al. for preclinical validation.[1]

Methodology:

  • Animal Model:

    • Use a validated animal model of CFS. A common model involves inducing a fatigue-like state through forced swimming, chronic stress, or immune challenge (e.g., Brucella abortus extract injection).

    • House animals (e.g., C57BL/6 mice) under standard conditions with a 12-hour light/dark cycle.

  • Treatment Groups:

    • Vehicle Control: Animals receive the vehicle (e.g., water or saline) daily by oral gavage.

    • This compound Group: Animals receive this compound (specify dose, e.g., 50 mg/kg) daily by oral gavage.

    • Positive Control (Optional): Include a group treated with a known anti-fatigue agent.

  • Experimental Procedure:

    • Induce the CFS-like state over a period of 1-2 weeks.

    • Begin daily treatment with this compound or vehicle and continue for a specified duration (e.g., 4-6 weeks).

    • Perform behavioral tests weekly to assess fatigue-related endpoints:

      • Forced Swim Test or Tail Suspension Test: Measure immobility time as an indicator of behavioral despair and fatigue.

      • Rotarod Test: Assess motor coordination and endurance.

      • Open Field Test: Evaluate locomotor activity and exploration.

  • Biochemical and Molecular Analysis:

    • At the end of the treatment period, collect blood and tissue samples (e.g., muscle, brain).

    • Measure markers of oxidative stress in plasma or tissue homogenates (e.g., malondialdehyde, protein carbonyls, antioxidant enzyme activity).

    • In muscle and brain tissue, analyze markers of mitochondrial function and biogenesis (e.g., PGC-1α, NRF-1, TFAM expression) and ribosomal protein expression via Western blot or qPCR.

Conclusion

This compound, through its bioactive metabolites, presents a promising therapeutic avenue for conditions characterized by fatigue and impaired cellular energy metabolism. The proposed mechanisms involving the enhancement of ribosomal biogenesis and mitophagy provide a strong rationale for its efficacy. The provided protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this unique natural compound. Future research should focus on elucidating the precise molecular targets of urolithins and conducting larger, placebo-controlled clinical trials to confirm its therapeutic benefits in various patient populations.

References

Roburin A: Application Notes and Protocols for Nutraceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roburin A is a prominent ellagitannin found in the wood of oak species, particularly Quercus robur. As a polyphenolic compound, this compound and its metabolites have garnered significant interest in the nutraceutical field for their potent antioxidant and health-promoting properties. Clinical and preclinical studies, primarily utilizing standardized oak wood extracts like Robuvit®, have demonstrated benefits in areas of energy metabolism, fatigue reduction, and cellular health. This document provides detailed application notes and experimental protocols for researchers and professionals interested in the formulation and validation of this compound-containing nutraceuticals.

This compound is metabolized by the gut microbiota into urolithins (such as Urolithin A, B, and C), which are believed to be responsible for many of its systemic biological effects.[1][2][3] These metabolites influence several key signaling pathways related to mitochondrial health, cell cycle regulation, and protein synthesis.

Data Presentation

Table 1: In Vitro Antioxidant Capacity of Robuvit® (Standardized Oak Wood Extract)
Assay TypeResultReference
Trolox Equivalent Antioxidant Capacity (TEAC)6.37 µmol Trolox equivalent/mg[4]
Table 2: Effects of Robuvit® Supplementation on Markers of Oxidative Stress and Antioxidant Enzymes in Healthy Volunteers (4-week study, 300 mg/day)
MarkerChangeSignificanceReference
Advanced Oxidation Protein Products (AOPP)↓ 42.09%p < 0.05[5]
Lipid Peroxides (LP)↓ 21.53%p < 0.05[5]
Superoxide Dismutase (SOD) Activityp < 0.05[4][5]
Catalase (CAT) Activityp < 0.05[4][5]
Total Antioxidant Capacity of Plasmap < 0.05[4][5]
Table 3: Clinical Effects of Robuvit® on Fatigue and Recovery
Study PopulationDosageDurationKey FindingsReference
Healthy Volunteers with Fatigue300 mg/day4 weeksSignificant improvement in energy levels and reduction in tiredness.[6]
Individuals with Fatigue, Insomnia, and/or Mood Alterations300 mg/day8 weeksSignificant improvement in mood, fatigue, and insomnia scores.[1][6]
Post-Hysterectomy Patients300 mg/day4 weeksSignificant improvement in general and mental health; reduced oxidative stress.[7]
Patients with Post-Traumatic Stress Disorder (PTSD)Not specified4 weeksDecreased frequency of nightmares and emotional distress; improved sleep and reduced fatigue.[6]
Individuals with Chronic Fatigue Syndrome300 mg/day4 weeksSignificant alleviation of fatigue symptoms and a 48% increase in overall energy levels.[6]
Post-Chemotherapy for Colon Cancer200 mg/day6 weeksSignificantly improved Karnofsky performance scale index and handgrip strength; reduced fatigue score.[4]

Signaling Pathways

The biological effects of this compound's metabolites, primarily urolithins, are mediated through the modulation of several key signaling pathways.

RoburinA_Metabolite_Signaling cluster_ingestion Ingestion & Metabolism cluster_cellular_effects Cellular Effects cluster_mitophagy Mitochondrial Health cluster_cell_cycle Cell Cycle Regulation cluster_protein_synthesis Protein Synthesis cluster_physiological_outcomes Physiological Outcomes RoburinA This compound (from Oak Wood) GutMicrobiota Gut Microbiota RoburinA->GutMicrobiota Metabolism Urolithins Urolithins (A, B, C) GutMicrobiota->Urolithins Mitophagy Mitophagy (PINK1/Parkin Pathway) Urolithins->Mitophagy p53_p21 ↑ p53, p21 Urolithins->p53_p21 CyclinB1_CDK6 ↑ Cyclin B1, CDK6 Urolithins->CyclinB1_CDK6 RibosomeBiogenesis Ribosome Biogenesis Urolithins->RibosomeBiogenesis AntioxidantDefense Enhanced Antioxidant Defense Urolithins->AntioxidantDefense Direct Scavenging & Enzyme Upregulation cluster_cellular_effects cluster_cellular_effects MitochondrialBiogenesis Mitochondrial Biogenesis Mitophagy->MitochondrialBiogenesis ReducedFatigue Reduced Fatigue MitochondrialBiogenesis->ReducedFatigue CellCycleArrest G2/M Phase Cell Cycle Arrest p53_p21->CellCycleArrest CyclinB1_CDK6->CellCycleArrest ProteinSynthesis ↑ Protein Synthesis RibosomeBiogenesis->ProteinSynthesis ImprovedPerformance Improved Physical Performance ProteinSynthesis->ImprovedPerformance cluster_physiological_outcomes cluster_physiological_outcomes

Caption: Signaling pathways modulated by this compound metabolites.

Experimental Protocols

In Vitro Antioxidant Capacity Assessment: Trolox Equivalent Antioxidant Capacity (TEAC) Assay

This protocol is adapted from widely used methods for determining the antioxidant capacity of natural extracts.[5][8][9][10][11]

Objective: To quantify the total antioxidant capacity of a this compound-containing extract.

Materials:

  • This compound extract

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol (B145695)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Radical Cation Working Solution:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with PBS (for hydrophilic samples) or ethanol (for lipophilic samples) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Trolox Standards and Samples:

    • Prepare a series of Trolox standards of known concentrations (e.g., 0-500 µM) in the appropriate solvent.

    • Dissolve the this compound extract in a suitable solvent and prepare a series of dilutions.

  • Assay:

    • Add 20 µL of each standard or sample dilution to the wells of a 96-well plate.

    • Add 200 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes, protected from light.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage inhibition of absorbance for each standard and sample.

    • Plot a standard curve of percentage inhibition versus Trolox concentration.

    • Determine the TEAC value of the sample from the standard curve, expressed as µmol of Trolox equivalents per milligram of extract.

TEAC_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_K2S2O8 Mix ABTS and Potassium Persulfate Incubate_Dark Incubate 12-16h in Dark ABTS_K2S2O8->Incubate_Dark ABTS_Radical ABTS•+ Radical Solution Incubate_Dark->ABTS_Radical Dilute_ABTS Dilute to Absorbance 0.700 at 734 nm ABTS_Radical->Dilute_ABTS Working_Solution ABTS•+ Working Solution Dilute_ABTS->Working_Solution Add_Working_Solution Add ABTS•+ Working Solution Prepare_Samples Prepare Sample and Trolox Standard Dilutions Add_to_Plate Add Samples/Standards to 96-well Plate Prepare_Samples->Add_to_Plate Add_to_Plate->Add_Working_Solution Incubate_6min Incubate 6 min in Dark Add_Working_Solution->Incubate_6min Measure_Absorbance Measure Absorbance at 734 nm Incubate_6min->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Plot_Standard_Curve Plot Trolox Standard Curve Calculate_Inhibition->Plot_Standard_Curve Determine_TEAC Determine TEAC Value Plot_Standard_Curve->Determine_TEAC

Caption: Experimental workflow for the TEAC assay.

In Vitro Cell Culture Protocol: Assessing the Effect of this compound Metabolites on Gene Expression in Endothelial Cells

This protocol provides a framework for investigating how this compound's metabolites affect gene expression in a relevant cell line.

Objective: To evaluate the impact of this compound metabolites on the expression of genes related to inflammation, oxidative stress, and cell cycle in human endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • This compound extract (or isolated Urolithin A)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Cell culture flasks and plates

Procedure:

  • Cell Culture and Maintenance:

    • Culture HUVECs in EGM-2 medium supplemented with growth factors and 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

  • Treatment:

    • Seed HUVECs in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Prepare various concentrations of this compound extract or Urolithin A in the cell culture medium. A vehicle control (e.g., DMSO) should be included.

    • Replace the medium with the treatment-containing medium and incubate for a predetermined time (e.g., 24 hours).

  • RNA Extraction and qRT-PCR:

    • After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit.

    • Quantify the RNA and assess its purity.

    • Reverse transcribe the RNA into cDNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., IL-6, TNF-α, Nrf2, p21, Cyclin D1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Analyze the statistical significance of changes in gene expression between treated and control groups.

In Vivo Animal Study Protocol: Evaluation of Anti-Fatigue Effects in a Mouse Model

This protocol outlines a treadmill-based fatigue test in mice to assess the efficacy of this compound in improving physical endurance.[12][13][14][15][16]

Objective: To determine if oral administration of this compound can delay the onset of fatigue and improve exercise performance in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound extract

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Animal treadmill with an electric shock grid

  • Oral gavage needles

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize mice to the laboratory conditions for at least one week.

    • Randomly divide the mice into control and treatment groups (n=10-12 per group).

  • Administration:

    • Administer the this compound extract or vehicle to the respective groups via oral gavage daily for a specified period (e.g., 4 weeks).

  • Treadmill Acclimatization:

    • During the last week of treatment, acclimatize the mice to the treadmill for 10-15 minutes daily at a low speed (e.g., 10 m/min) without the electric shock.

  • Forced Running Test:

    • On the day of the experiment, 60 minutes after the final administration, place the mice on the treadmill.

    • Start the treadmill at a moderate speed (e.g., 15 m/min) and gradually increase the speed every 3 minutes (e.g., by 3 m/min) until the mice are exhausted.

    • Exhaustion is defined as the inability of the mouse to continue running and remaining on the electric shock grid for more than 5-10 seconds.

    • Record the total running time or distance for each mouse.

  • Data Analysis:

    • Compare the mean running time or distance between the control and this compound-treated groups using an appropriate statistical test (e.g., t-test).

Conclusion

This compound, particularly through its gut-derived metabolites, presents a promising avenue for the development of nutraceuticals aimed at enhancing energy, reducing fatigue, and supporting overall cellular health. The provided application notes and protocols offer a foundational framework for researchers to explore and validate the efficacy of this compound in various formulations. Further research into the specific molecular interactions of its metabolites and long-term clinical studies will continue to elucidate the full potential of this oak-derived compound.

References

Application Notes and Protocols: Investigating the Effects of Roburin A on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roburin A, a prominent ellagitannin found exclusively in oak wood, has garnered significant interest for its potential health benefits. As a key component of the standardized French oak wood extract Robuvit®, its biological effects are primarily attributed to its metabolites, urolithins, which are produced by gut microbiota following ingestion.[1][2] These metabolites circulate in the bloodstream and have been shown to modulate various cellular processes, including gene expression.

These application notes provide a comprehensive overview of the methodologies used to study the impact of this compound metabolites on gene expression, focusing on an ex vivo approach that mimics the physiological conditions of the human body after consumption. Detailed protocols and data presentation are included to guide researchers in this field.

Mechanism of Action: The Role of Urolithin Metabolites

Following the consumption of this compound-rich extracts like Robuvit®, the ellagitannins are hydrolyzed in the gut to ellagic acid, which is then converted by the intestinal microflora into urolithins, primarily urolithin A, B, and C.[1][2] These metabolites are absorbed into the bloodstream and are responsible for the systemic biological effects observed.[1][2]

Ex vivo gene expression studies have revealed that metabolites from Robuvit® consumers can influence several key cellular pathways:

  • Ribosomal Biogenesis: An increase in the expression of genes related to ribosome production has been observed in endothelial, neuronal, and keratinocyte cells.[1][3] This suggests an enhanced capacity for protein synthesis, which can contribute to improved cellular function and physical performance.[1][3]

  • Mitochondrial Function and Mitophagy: Urolithin A, a key metabolite, has been shown to induce mitophagy, the process of clearing and recycling damaged mitochondria.[2][4][5] This leads to improved mitochondrial health and energy production.[2][4][5]

  • Muscle Growth and Maintenance: Urolithin B has been identified as a regulator of skeletal muscle mass, promoting muscle growth and differentiation while inhibiting protein degradation pathways.[6]

  • Cell Cycle and Spliceosome Pathways: Functional analysis of gene expression has also indicated modulation of genes involved in the cell cycle and spliceosome pathways.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of Robuvit® supplementation.

Table 1: Plasma Metabolite and Antioxidant Capacity Changes

ParameterPre-SupplementationPost-Supplementation (5 days)Fold ChangeReference
Total Phenols (µg GAE equiv/mL plasma)0.63 ± 0.061.26 ± 0.18~2.0[3]
Antioxidant Capacity (nmol Trolox equiv/mL plasma)1.8 ± 0.051.9 ± 0.01~1.05[3]

Table 2: Serum Urolithin Concentrations after 8 Weeks of Supplementation

MetaboliteMedian Concentration (ng/mL)Interquartile Range (IQR)Reference
Urolithin A14.057.4[7]
Urolithin B22.312.6[7]
Urolithin C2.662.08[7]

Table 3: Example of Modulated Genes in HaCaT Keratinocyte Cells

Gene SymbolGene NameFunctionFold Changep-valueReference
RPS740S ribosomal protein S7Ribosome biogenesis; RNA processing0.710.002[8]
C1DC1D nuclear receptor corepressorRibosome biogenesis; RNA processing-0.600.034[8]
PRPF8pre-mRNA processing factor 8 homologueRNA processing1.000.018[8]
TARDBPTAR DNA-binding protein 43RNA processing-0.770.027[8]

Signaling Pathways

The metabolites of this compound influence several interconnected signaling pathways. The diagrams below illustrate these mechanisms.

This compound Metabolism and Bioavailability RoburinA This compound (from Robuvit®) GutMicrobiota Gut Microbiota RoburinA->GutMicrobiota Ingestion Urolithins Urolithins (A, B, C) & Ellagic Acid GutMicrobiota->Urolithins Metabolism Bloodstream Absorption into Bloodstream Urolithins->Bloodstream TargetCells Target Cells (Endothelial, Neuronal, etc.) Bloodstream->TargetCells

Caption: Metabolism of this compound into bioactive urolithins.

Urolithin A-Induced Mitophagy Signaling cluster_pink1_parkin PINK1/Parkin-Dependent Pathway cluster_independent PINK1/Parkin-Independent Pathway UrolithinA Urolithin A PINK1 PINK1 Stabilization UrolithinA->PINK1 BNIP3 Increased BNIP3 Levels UrolithinA->BNIP3 AMPK AMPK Activation UrolithinA->AMPK mTOR mTOR Inhibition UrolithinA->mTOR Parkin Parkin Recruitment PINK1->Parkin Ubiquitination Mitochondrial Protein Ubiquitination Parkin->Ubiquitination Autophagosome Autophagosome Formation Ubiquitination->Autophagosome Mitophagy Mitophagy (Removal of damaged mitochondria) Autophagosome->Mitophagy LC3 LC3 Recruitment BNIP3->LC3 Autophagosome2 Autophagosome Formation LC3->Autophagosome2 Autophagosome2->Mitophagy AMPK->Mitophagy mTOR->Mitophagy inhibition

Caption: Urolithin A signaling pathways for mitophagy induction.

Urolithin B and Muscle Mass Regulation cluster_anabolic Anabolic Effects cluster_catabolic Anti-Catabolic Effects UrolithinB Urolithin B AR Androgen Receptor UrolithinB->AR UbiquitinProteasome Ubiquitin-Proteasome Pathway UrolithinB->UbiquitinProteasome mTORC1 mTORC1 Pathway AR->mTORC1 ProteinSynthesis Increased Protein Synthesis mTORC1->ProteinSynthesis MuscleGrowth Muscle Hypertrophy & Differentiation ProteinSynthesis->MuscleGrowth ProteinDegradation Decreased Protein Degradation UbiquitinProteasome->ProteinDegradation inhibition ProteinDegradation->MuscleGrowth

Caption: Urolithin B's dual action on muscle growth.

Experimental Protocols

The following protocols are based on the methodologies described in the pilot study by Natella et al. (2014) and are supplemented with standard laboratory procedures.

Experimental Workflow Overview

Ex Vivo Gene Expression Analysis Workflow cluster_human_study Human Supplementation Phase cluster_cell_culture Ex Vivo Cell Culture Phase cluster_analysis Molecular Analysis Phase Volunteers Healthy Volunteers Supplementation Robuvit® Supplementation (e.g., 300mg/day for 5 days) Volunteers->Supplementation SerumCollection Serum Collection (Pre- and Post-supplementation) Supplementation->SerumCollection Incubation Incubation with Volunteer Serum SerumCollection->Incubation CellLines Cell Lines (e.g., Endothelial, Neuronal, Keratinocyte) CellLines->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction Microarray Affymetrix GeneChip Microarray Analysis RNA_Extraction->Microarray DataAnalysis Bioinformatic Analysis (Differential Gene Expression) Microarray->DataAnalysis

Caption: Workflow for ex vivo analysis of this compound metabolites.

Protocol 1: Human Supplementation and Serum Collection
  • Volunteer Recruitment: Recruit healthy volunteers. Establish clear inclusion and exclusion criteria.

  • Baseline Serum Collection: Collect blood samples from fasting volunteers before the start of supplementation.

  • Supplementation: Provide volunteers with a standardized French oak wood extract (e.g., Robuvit®, 300 mg/day) for a defined period (e.g., 5 days).

  • Post-Supplementation Serum Collection: Collect blood samples from fasting volunteers after the supplementation period.

  • Serum Processing:

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

    • Aspirate the serum (supernatant) and aliquot into sterile cryovials.

    • Store serum at -80°C until use.

Protocol 2: Ex Vivo Cell Culture with Volunteer Serum
  • Cell Line Maintenance: Culture human cell lines of interest (e.g., endothelial cells, neuronal cells, keratinocytes) in their recommended growth medium and conditions.

  • Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Treatment:

    • Prepare the treatment medium by supplementing the basal cell culture medium with a defined concentration (e.g., 10%) of either pre- or post-supplementation serum.

    • Remove the standard growth medium from the cells and wash once with sterile PBS.

    • Add the serum-containing treatment medium to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) under standard cell culture conditions.

Protocol 3: RNA Extraction and Quality Control
  • Cell Lysis:

    • Remove the treatment medium and wash the cells with cold PBS.

    • Add a suitable lysis buffer (e.g., containing a chaotropic agent like guanidinium (B1211019) thiocyanate) to the cells to disrupt them and inactivate RNases.

  • RNA Isolation: Isolate total RNA using a commercial kit (e.g., silica-based spin columns or magnetic beads) according to the manufacturer's instructions.

  • DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control:

    • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent Bioanalyzer). A RIN value > 7 is generally recommended for microarray analysis.

Protocol 4: Gene Expression Analysis using Affymetrix Microarrays
  • Target Preparation:

    • Synthesize first-strand cDNA from the total RNA using reverse transcriptase and a T7-oligo(dT) primer.

    • Synthesize second-strand cDNA.

    • Synthesize biotin-labeled cRNA by in vitro transcription using the double-stranded cDNA as a template.

    • Fragment the labeled cRNA to a uniform size.

  • Hybridization:

    • Prepare a hybridization cocktail containing the fragmented, labeled cRNA.

    • Inject the cocktail into an Affymetrix GeneChip array.

    • Incubate the array in a hybridization oven with rotation for a specified time (e.g., 16 hours) at a defined temperature.

  • Washing and Staining:

    • Wash the arrays using an automated fluidics station to remove non-specifically bound cRNA.

    • Stain the arrays with a streptavidin-phycoerythrin (SAPE) conjugate, which binds to the biotin (B1667282) labels.

    • Amplify the signal with a biotinylated anti-streptavidin antibody followed by another round of SAPE staining.

  • Scanning: Scan the arrays using a high-resolution scanner to detect the fluorescence signal from the hybridized probes.

  • Data Analysis:

    • Perform quality control checks on the raw microarray data.

    • Normalize the data to correct for systematic variations between arrays.

    • Identify differentially expressed genes between cells treated with pre- and post-supplementation serum using appropriate statistical tests.

    • Perform functional annotation and pathway analysis on the list of differentially expressed genes to identify the biological processes and pathways that are modulated.

Conclusion

The study of this compound's effects on gene expression, through its urolithin metabolites, offers valuable insights into its mechanisms of action. The ex vivo methodology presented here provides a physiologically relevant model to investigate these effects. By understanding how these natural compounds modulate gene expression, researchers can further explore their potential applications in health maintenance, disease prevention, and the development of novel therapeutic strategies.

References

Roburin A: Application Notes and Protocols for Mitochondrial Function Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roburin A is a prominent ellagitannin found in oak wood. Ellagitannins are a class of polyphenols that are metabolized by the gut microbiota to produce urolithins, which are known to have various health benefits. Recent research has highlighted the potential of this compound and related compounds, often studied as part of the standardized French oak wood extract Robuvit®, to positively influence mitochondrial function.[1][2][3] These application notes provide an overview of the current understanding of this compound's impact on mitochondrial health and detailed protocols for assessing these effects in a laboratory setting. While much of the current research has been conducted using Robuvit®, this compound is a key active component, and the findings are considered relevant to its bioactivity.

Application Notes: The Impact of this compound on Mitochondrial Function

This compound, primarily through its metabolites like Urolithin A, is understood to modulate mitochondrial activity through several key mechanisms:

  • Mitophagy and Mitochondrial Quality Control: Urolithin A, a key metabolite of this compound, has been shown to be a potent inducer of mitophagy.[2][3] Mitophagy is the selective degradation of dysfunctional mitochondria, a critical process for maintaining a healthy mitochondrial population and ensuring cellular energy homeostasis. By promoting the removal of damaged mitochondria, this compound metabolites may enhance overall mitochondrial quality and efficiency.[2]

  • Antioxidant Activity: Robuvit®, rich in this compound, has demonstrated significant antioxidant properties. It has been shown to reduce markers of oxidative stress, such as advanced oxidation protein products (AOPP) and lipid peroxides, in human studies.[4][5][6] By scavenging reactive oxygen species (ROS), this compound can help protect mitochondria from oxidative damage, a major contributor to mitochondrial dysfunction.

  • Modulation of Signaling Pathways: The effects of this compound on mitochondrial function are likely mediated by key cellular signaling pathways. Evidence suggests the involvement of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), master regulators of metabolism and cellular stress responses.[7][8] Activation of these pathways can lead to enhanced mitochondrial biogenesis and function.

Summary of this compound (as part of Robuvit®) Effects on Mitochondrial Parameters
Mitochondrial ParameterObserved Effect of Robuvit®/UrolithinsPotential Significance
Mitophagy IncreasedEnhanced removal of damaged mitochondria, improving overall mitochondrial quality.[2][3]
Mitochondrial Respiration Potentially improved efficiencyMore efficient energy production.
Mitochondrial Membrane Potential StabilizationMaintenance of mitochondrial integrity and function.
Reactive Oxygen Species (ROS) Production DecreasedReduction of oxidative stress and protection from mitochondrial damage.[4][5]
ATP Production Potentially increasedImproved cellular energy status.[9]
AMPK Signaling ActivatedStimulation of mitochondrial biogenesis and fatty acid oxidation.[7]
SIRT1 Signaling ActivatedPromotion of mitochondrial health and cellular longevity.[8]

Experimental Protocols

Herein are detailed protocols for key assays to evaluate the impact of this compound on mitochondrial function.

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR) in live cells to assess mitochondrial respiration.

Materials:

  • Seahorse XFe96/XFp Extracellular Flux Analyzer

  • Seahorse XF Cell Mito Stress Test Kit

  • Seahorse XF Cell Culture Microplates

  • Cell culture medium, serum, and supplements

  • This compound (or Robuvit®) stock solution

  • Cultured cells of interest (e.g., HepG2, C2C12)

  • CO2-free incubator

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density to achieve 80-90% confluency on the day of the assay.

    • Incubate overnight in a standard CO2 incubator at 37°C.

  • Hydration of Sensor Cartridge:

    • Add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge.

    • Incubate the cartridge overnight in a CO2-free incubator at 37°C.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the assay, prepare fresh dilutions of this compound in Seahorse XF assay medium.

    • Remove the cell culture medium from the microplate and wash the cells with pre-warmed Seahorse XF assay medium.

    • Add the appropriate volume of the final this compound dilutions to the treatment wells. Include vehicle control wells.

    • Incubate the plate in a CO2-free incubator at 37°C for the desired treatment time (e.g., 1-24 hours).

  • Seahorse XF Assay:

    • Load the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, and a mixture of rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.[10]

    • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

    • Replace the calibrant with the cell culture plate and initiate the assay.

    • The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial inhibitors.

Data Analysis:

  • The Seahorse XF software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Compare the OCR parameters between this compound-treated and control cells.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Cultured cells of interest

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

  • This compound stock solution

  • FCCP or CCCP (positive control for depolarization)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 30 minutes).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.[11]

    • Remove the treatment medium and wash the cells once with assay buffer.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.[11]

  • Fluorescence Measurement:

    • After incubation, wash the cells with assay buffer.

    • Add fresh assay buffer to each well.

    • Measure the fluorescence intensity using a microplate reader.

      • Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~535 nm / Emission ~590 nm.[12]

      • Green fluorescence (JC-1 monomers in depolarized mitochondria): Excitation ~485 nm / Emission ~535 nm.[12]

Data Analysis:

  • Calculate the ratio of red to green fluorescence intensity for each well.

  • A decrease in the red/green ratio indicates mitochondrial depolarization.

  • Compare the ratios of this compound-treated cells to control cells.

Quantification of Cellular ATP Levels

This protocol describes a luciferase-based assay to measure intracellular ATP concentration.

Materials:

  • ATP Assay Kit (luciferase-based)

  • Cultured cells of interest

  • White, opaque 96-well plates

  • Luminometer

  • This compound stock solution

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white, opaque 96-well plate and allow them to adhere.

    • Treat cells with different concentrations of this compound for the desired time period.

  • ATP Assay:

    • Prepare the ATP detection reagent according to the kit's protocol, which typically involves mixing a luciferase/luciferin solution with a cell lysis buffer.[13][14]

    • Add the ATP detection reagent directly to the wells containing the cells.[13]

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for cell lysis and stabilization of the luminescent signal.[14]

  • Luminescence Measurement:

    • Measure the luminescence in each well using a luminometer.

Data Analysis:

  • The luminescent signal is directly proportional to the ATP concentration.

  • Compare the luminescence readings of this compound-treated cells with those of control cells.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

  • DCFDA/H2DCFDA - Cellular ROS Assay Kit

  • Cultured cells of interest

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

  • This compound stock solution

  • A known ROS inducer (e.g., H2O2 or pyocyanin) as a positive control.[15]

Procedure:

  • Cell Seeding and Staining:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the H2DCFDA working solution (e.g., 20 µM) and incubate for 30-45 minutes at 37°C in the dark.[15][16]

  • Treatment:

    • Wash the cells to remove the excess probe.

    • Add fresh medium or buffer containing different concentrations of this compound.

    • If investigating the protective effects of this compound, co-incubate with a ROS inducer.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at various time points using a microplate reader (Excitation ~485 nm / Emission ~535 nm).[16]

Data Analysis:

  • An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

  • Compare the fluorescence signals from this compound-treated cells to control cells.

Diagrams

Signaling Pathways

RoburinA_Signaling RoburinA This compound GutMicrobiota Gut Microbiota RoburinA->GutMicrobiota UrolithinA Urolithin A GutMicrobiota->UrolithinA AMPK AMPK UrolithinA->AMPK activates SIRT1 SIRT1 UrolithinA->SIRT1 activates Mitophagy Mitophagy UrolithinA->Mitophagy induces PGC1a PGC-1α AMPK->PGC1a activates SIRT1->PGC1a deacetylates (activates) AntioxidantEnzymes Antioxidant Enzymes SIRT1->AntioxidantEnzymes upregulates MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis promotes ROS ROS AntioxidantEnzymes->ROS reduces

Caption: Proposed signaling pathway of this compound's metabolites.

Experimental Workflows

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SeedCells 1. Seed Cells in XF Microplate TreatCells 3. Treat Cells with This compound SeedCells->TreatCells HydrateCartridge 2. Hydrate Sensor Cartridge LoadCompounds 4. Load Inhibitors into Sensor Cartridge HydrateCartridge->LoadCompounds RunAssay 5. Run Seahorse XF Assay TreatCells->RunAssay LoadCompounds->RunAssay AnalyzeOCR 6. Analyze Oxygen Consumption Rate RunAssay->AnalyzeOCR

Caption: Workflow for Seahorse XF Mitochondrial Respiration Assay.

JC1_Workflow cluster_prep Preparation cluster_stain Staining cluster_measure Measurement SeedCells 1. Seed Cells in 96-well Plate TreatCells 2. Treat Cells with This compound SeedCells->TreatCells AddJC1 3. Add JC-1 Staining Solution TreatCells->AddJC1 Incubate 4. Incubate at 37°C AddJC1->Incubate MeasureFluorescence 5. Measure Red and Green Fluorescence Incubate->MeasureFluorescence CalculateRatio 6. Calculate Red/Green Fluorescence Ratio MeasureFluorescence->CalculateRatio

Caption: Workflow for JC-1 Mitochondrial Membrane Potential Assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Roburin A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Roburin A extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a type of ellagitannin, specifically a dimer composed of two vescalagin (B1683822) subunits.[1] Its only known natural source is oak wood, particularly from species like Quercus robur, Quercus petraea, and Quercus alba.[1][2]

Q2: My this compound yield is consistently low. What are the common factors affecting extraction efficiency?

Low yields can stem from several factors. The most critical parameters to investigate are the choice of solvent, extraction temperature, the physical state of the wood material (particle size), and the solid-to-solvent ratio.[3] The specific species of oak and even the age and location of the tree can also influence the concentration of this compound.[3]

Q3: Which solvent system is optimal for extracting this compound?

This compound is soluble in various organic solvents, including Dimethyl sulfoxide (B87167) (DMSO), acetone (B3395972), chloroform, dichloromethane, and ethyl acetate (B1210297).[4][5] Tannins, in general, are often extracted using hot water or a combination of water with solvents like ethanol (B145695) or acetone.[3] The choice depends on a balance between yield, purity, safety, and cost. For instance, while acetone can be very effective, aqueous ethanol is often preferred for its lower toxicity.

Q4: How does temperature influence the extraction of this compound?

Temperature is a critical factor that can significantly impact extraction yield.[3] For ellagitannin extraction using water-solvent mixtures, temperatures can range from 60°C to 120°C, with higher temperatures generally leading to better results.[3] However, excessively high temperatures can risk degrading the target compound. One study on ellagitannin extraction from oak wood chips found that lower temperatures (12°C vs. 20°C) resulted in less degradation and a higher final concentration over a prolonged period (104 days).[6] Optimal temperature must be determined empirically based on the specific solvent and duration.

Q5: My extract has a high level of impurities. How can I improve its purity?

The co-extraction of contaminants like sugars, minerals, and other phenolic compounds is a common challenge.[3] To improve purity, consider the following:

  • Solvent Selection: Use a more selective solvent system.

  • Purification Techniques: Post-extraction purification is often necessary. Techniques like column chromatography (e.g., using Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) are effective for separating ellagitannins.[4][7]

  • Fractional Extraction: Perform a sequential extraction with solvents of increasing polarity to selectively remove different classes of compounds.

Q6: What is the stability of this compound in solution during and after extraction?

Ellagitannins can be susceptible to hydrolysis, especially under harsh pH conditions or elevated temperatures.[7] The stability of polyphenols in solution is often dependent on pH, temperature, and exposure to light.[8] It is advisable to store extracts at low temperatures (e.g., -20°C) in the dark and under a neutral pH to minimize degradation.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction process.

Issue Potential Cause Recommended Solution
Low or No Yield 1. Inappropriate solvent selection. 2. Suboptimal extraction temperature. 3. Particle size of wood is too large. 4. Insufficient extraction time. 5. Low concentration in source material.1. Refer to the Solvent Comparison Table below. Test solvents like aqueous acetone or ethanol. 2. Empirically optimize temperature. Start with a moderate temperature (e.g., 60°C) and adjust. 3. Grind the oak wood to a fine, uniform powder to increase surface area. 4. Increase the duration of the extraction or perform multiple extraction cycles on the same material. 5. Ensure you are using a Quercus species known to be rich in roburins.[1]
High Impurity Levels 1. Non-selective solvent. 2. High temperatures extracting unwanted compounds. 3. Lack of a purification step.1. Switch to a more selective solvent or use a multi-solvent fractionation approach. 2. Lower the extraction temperature, even if it slightly reduces the total yield, to improve selectivity. 3. Implement a post-extraction purification protocol using column chromatography.
Compound Degradation 1. pH of the solvent is too acidic or alkaline. 2. Extraction temperature is too high. 3. Prolonged exposure to light and air (oxidation).1. Maintain a near-neutral pH in your solvent system unless acid hydrolysis is intended. 2. Reduce the extraction temperature and/or shorten the extraction time. 3. Conduct the extraction under an inert atmosphere (e.g., nitrogen) and protect the extract from light. Store the final product at low temperatures.[4][5]
Difficulty in Analysis/Quantification 1. Complex extract matrix. 2. Lack of a reference standard. 3. Inappropriate analytical method.1. Purify the sample prior to analysis to remove interfering compounds. 2. Obtain a certified this compound standard for accurate quantification. 3. Use a validated HPLC method. Several studies have successfully used reversed-phase HPLC for the separation and quantification of roburins.[6][9]

Data & Protocols

Table 1: Comparison of Common Solvents for Ellagitannin Extraction
Solvent SystemRecommended TemperatureProsCons
Water 85°C - 100°C[3]Inexpensive, non-toxic, readily available.Can extract a high amount of water-soluble impurities (e.g., sugars); lower selectivity.
Aqueous Ethanol (e.g., 70%) 60°C - 80°C[3]Good balance of yield and selectivity; relatively low toxicity.Can still extract some impurities; requires solvent recovery.
Aqueous Acetone (e.g., 70%) Room Temperature - 60°C[3]Highly efficient for tannins; can break hydrogen bonds between tannins and proteins.Flammable; can be more difficult to remove completely than ethanol.
Methanol 60°C - 100°C[3]Effective solvent for many polyphenols.Toxic; requires careful handling and disposal.
Ethyl Acetate Room TemperatureGood for extracting less polar compounds; can be used for fractionation.[4]Lower efficiency for highly polar ellagitannins compared to alcohol/water mixtures.
Experimental Protocol: Solid-Liquid Extraction of this compound from Oak Wood

This protocol provides a general methodology. Researchers should optimize parameters based on their specific equipment and objectives.

  • Material Preparation:

    • Obtain heartwood from Quercus robur or a similar species.

    • Air-dry the wood to a moisture content below 10%.

    • Grind the wood into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.

  • Extraction:

    • Weigh 50 g of the dried oak wood powder and place it into a 2 L Erlenmeyer flask.

    • Add 1 L of 70% (v/v) aqueous acetone as the extraction solvent (Solid-to-Solvent Ratio of 1:20 w/v).

    • Seal the flask and place it in an ultrasonic bath at 45°C for 60 minutes. Alternatively, use a shaker or magnetic stirrer at the same temperature for 4-6 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper using a Büchner funnel under vacuum to separate the extract from the solid wood residue.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum yield.

    • Combine the filtrates from all three extraction cycles.

    • Concentrate the combined extract using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the acetone.

  • Liquid-Liquid Partitioning (Optional Purification):

    • Once the acetone is removed, the remaining aqueous solution can be partitioned with ethyl acetate to separate compounds based on polarity.

    • Add an equal volume of ethyl acetate to the aqueous extract in a separatory funnel. Shake vigorously and allow the layers to separate.

    • Collect the ethyl acetate fraction, which will contain this compound and other less polar compounds. Repeat this partitioning step three times.

    • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Final Solvent Removal and Drying:

    • Evaporate the final solvent (either the remaining water from the initial concentration or the ethyl acetate from partitioning) using a rotary evaporator.

    • Dry the resulting crude extract in a vacuum oven at a low temperature (e.g., 40°C) to yield a solid powder.

  • Quantification:

    • Analyze the crude extract using a validated RP-HPLC method with a UV detector, comparing the retention time and peak area to a certified this compound standard.

Visualizations

Extraction_Workflow raw_material Oak Wood (Quercus robur) preparation Drying & Grinding raw_material->preparation Step 1 extraction Solid-Liquid Extraction (e.g., 70% Acetone, 45°C) preparation->extraction Step 2 filtration Filtration & Concentration (Rotary Evaporator) extraction->filtration Step 3 purification Purification (e.g., Column Chromatography) filtration->purification Step 4 analysis Analysis & Quantification (HPLC) purification->analysis Step 5 final_product Purified this compound analysis->final_product

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Yield start Low this compound Yield Detected check_solvent Is the solvent optimal? (e.g., Aqueous Acetone/Ethanol) start->check_solvent check_temp Is the temperature optimized? (e.g., 40-60°C) check_solvent->check_temp Yes solution_solvent Action: Test alternative solvents (See Table 1) check_solvent->solution_solvent No check_particle Is particle size small enough? (e.g., < 40 mesh) check_temp->check_particle Yes solution_temp Action: Adjust temperature; run a temperature gradient study check_temp->solution_temp No check_time Is extraction time sufficient? check_particle->check_time Yes solution_particle Action: Re-grind raw material to a finer powder check_particle->solution_particle No solution_time Action: Increase duration or number of extraction cycles check_time->solution_time No

Caption: A logical troubleshooting guide for diagnosing low this compound yield.

References

Technical Support Center: Overcoming Roburin A Solubility Issues in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Roburin A in in vitro experiments.

FAQs and Troubleshooting Guide

Q1: I am having trouble dissolving this compound in my aqueous cell culture medium. What is the recommended solvent?

A1: this compound, like many polyphenols, has poor water solubility. The recommended approach is to first dissolve it in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for this purpose. One source indicates that this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Q2: How do I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve the this compound powder in 100% sterile DMSO. The exact concentration will depend on the solubility of your specific batch of this compound. It is recommended to start with a small amount to test for solubility before preparing a large batch. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid in dissolution.

Q3: I've prepared a DMSO stock solution, but I see precipitation when I add it to my cell culture medium. What is happening and how can I prevent it?

A3: This is a common issue known as "crashing out," where the compound precipitates upon dilution in an aqueous environment. Here are several troubleshooting steps:

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and to minimize precipitation.

  • Serial Dilution: Instead of adding the concentrated stock solution directly to your final volume of media, perform serial dilutions in pre-warmed (37°C) culture medium.

  • Temperature: Always add the this compound solution to pre-warmed (37°C) cell culture media. Adding it to cold media can decrease its solubility.

  • Mixing: Add the this compound solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.

  • Serum Concentration: The presence of serum in the culture medium can sometimes help to stabilize compounds and prevent precipitation. If you are using a serum-free medium, you may be more likely to encounter solubility issues.

Q4: What is the maximum concentration of this compound I can use in my in vitro experiments?

A4: The maximum final concentration of this compound that can be used without precipitation will depend on the specific cell culture medium, serum concentration, and the final DMSO concentration. It is crucial to perform a solubility test in your specific experimental conditions to determine the maximum soluble concentration before proceeding with your experiments.

Q5: My this compound solution appears to be unstable and changes color over time. What should I do?

A5: Polyphenols can be sensitive to light, pH, and oxidation. It is best to prepare fresh dilutions of this compound from your frozen stock solution for each experiment. Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles and degradation.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents (Qualitative)

SolventSolubility
DMSOSoluble
AcetoneSoluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
WaterPoorly Soluble

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationRecommendation
< 0.1%Ideal for minimizing solvent effects
0.1% - 0.5%Generally acceptable for most cell lines
> 0.5%May cause cytotoxicity; requires careful controls

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound (pure powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Acclimatize: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the molar equivalent of this compound).

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for In Vitro Cell Treatment

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with or without serum, as per your experimental design)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • In a sterile tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first prepare a 1 mM intermediate dilution.

  • Prepare Final Working Solution:

    • Add the appropriate volume of the stock solution (or intermediate dilution) to your pre-warmed cell culture medium to achieve the final desired concentration.

    • Add the this compound solution dropwise to the medium while gently swirling to ensure immediate and thorough mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

  • Cell Treatment: Immediately add the this compound-containing medium (and vehicle control medium) to your cells.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Studies cluster_prep Solution Preparation cluster_treat Cell Treatment cluster_analysis Downstream Analysis start Weigh Pure this compound Powder dissolve Dissolve in 100% DMSO (Vortex/Warm if needed) start->dissolve stock Create High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Single Aliquot intermediate Prepare Intermediate Dilution in Pre-warmed Medium thaw->intermediate final Prepare Final Working Concentration (DMSO < 0.5%) intermediate->final treat Treat Cells final->treat assay Perform In Vitro Assays (e.g., Viability, Gene Expression) treat->assay

Caption: Workflow for preparing and using this compound in in vitro experiments.

nfkb_pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk roburin Oak Wood Extract (Containing this compound) roburin->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Degradation & Release nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Expression nucleus->gene Transcription

Caption: this compound may inhibit the NF-κB signaling pathway.

mapk_pathway Simplified MAPK Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stress/Mitogens receptor Receptor stimulus->receptor ras Ras/Rac receptor->ras mapkkk MAPKKK (e.g., RAF, MEKK) ras->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk transcription Transcription Factors (e.g., AP-1, c-Jun) mapk->transcription roburin Oak Wood Extract (Containing this compound) roburin->mapk Modulation response Cellular Response (Proliferation, Inflammation, Apoptosis) transcription->response

Caption: this compound may modulate MAPK signaling pathways.

antioxidant_mechanism Antioxidant Mechanism of this compound ros Reactive Oxygen Species (ROS) damage Cellular Damage ros->damage roburin This compound scavenging Direct ROS Scavenging roburin->scavenging Directly Neutralizes nrf2 Nrf2 Activation roburin->nrf2 Indirectly Activates scavenging->ros are Antioxidant Response Element (ARE) nrf2->are Binds to enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD) are->enzymes enzymes->ros Neutralize

Caption: Potential antioxidant mechanisms of this compound.

Navigating the Nuances of Roburin A Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the complex ellagitannin Roburin A, ensuring its stability throughout experimental workflows is paramount to obtaining reliable and reproducible results. This technical support center provides essential guidance on handling and stabilizing this compound in various solvent systems, addressing common challenges through troubleshooting guides and frequently asked questions.

General Stability Profile of this compound

This compound, a key bioactive constituent of oak wood extracts like Robuvit®, is a large polyphenolic molecule susceptible to degradation.[1][2] While specific kinetic data on this compound stability in various solvents is not extensively documented in publicly available literature, the general behavior of ellagitannins provides a strong framework for understanding its stability profile. Key factors influencing the stability of ellagitannins, and by extension this compound, include pH, temperature, light exposure, and the presence of oxidative agents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

For short-term storage and immediate use in cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power for polyphenols. However, prolonged storage in DMSO, especially at room temperature, is not recommended as it can lead to degradation. For longer-term storage, it is advisable to store this compound as a dry powder at -20°C or below, protected from light and moisture. When preparing stock solutions, use anhydrous grade solvents and prepare fresh solutions for each experiment whenever possible.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Ellagitannins are generally more stable in acidic conditions. In neutral to alkaline aqueous solutions, such as Phosphate Buffered Saline (PBS) at pH 7.4, hydrolysis of the ester bonds in this compound can occur, leading to its degradation into smaller phenolic constituents like ellagic acid. If experiments require physiological pH, it is crucial to minimize the time the compound spends in the buffer before use.

Q3: My this compound solution changed color. What does this indicate?

A color change in your this compound solution, often to a darker yellow or brown, can be an indicator of degradation or oxidation. This is more likely to occur with prolonged storage, exposure to light, or in the presence of oxidizing agents. It is recommended to discard any solution that shows a visible change in color and prepare a fresh batch.

Q4: Can I freeze and thaw my this compound stock solution in DMSO?

While some compounds are stable through multiple freeze-thaw cycles in DMSO, it is generally not recommended for complex molecules like this compound without specific stability data.[3] Each freeze-thaw cycle can introduce moisture and increase the risk of degradation. If you need to use smaller aliquots, it is best to prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the solvent system.Prepare fresh solutions for each experiment. Minimize the time this compound is in solution, especially in aqueous buffers at neutral or alkaline pH. Store stock solutions appropriately (see Q1 & Q4).
Low bioactivity observed Loss of active compound due to instability in cell culture media.Prepare the final dilution in cell culture media immediately before adding to the cells. Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions.
Precipitate forms in the final dilution Poor solubility of this compound in the final aqueous buffer or media.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). Use gentle warming or sonication to aid dissolution, but avoid excessive heat which can accelerate degradation.
Baseline drift or new peaks in HPLC analysis Degradation of this compound over time.Analyze samples as quickly as possible after preparation. If storing samples before analysis, keep them at low temperatures (e.g., 4°C) and protected from light for a short duration.

Data Presentation: this compound Stability Tracking

While specific public data is limited, researchers should generate their own stability data for their specific experimental conditions. The following tables can be used as templates to record and analyze the stability of this compound.

Table 1: Stability of this compound in Different Solvents over Time at a Fixed Temperature

Solvent SystemTemperature (°C)Initial Concentration (µg/mL)Concentration at 1h (%)Concentration at 4h (%)Concentration at 24h (%)Observations (e.g., color change)
DMSO25
Ethanol25
Methanol25
PBS (pH 7.4)25
Cell Culture Media37

Table 2: Impact of Temperature on this compound Stability in a Specific Solvent

SolventStorage Time (hours)Concentration at 4°C (%)Concentration at 25°C (RT) (%)Concentration at 37°C (%)
DMSO24
PBS (pH 7.4)4

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution gently until the powder is completely dissolved. Brief sonication in a water bath can be used if necessary, but avoid overheating.

  • Aliquoting and Storage: If not for immediate use, dispense single-use aliquots into amber glass vials or polypropylene (B1209903) tubes. Store at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Assessing this compound Stability
  • Solution Preparation: Prepare a solution of this compound in the solvent system of interest at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze a sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, to determine the initial concentration.

  • Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of experimental design and potential degradation pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis A Weigh this compound Powder B Dissolve in Solvent A->B C T=0 Analysis (HPLC) B->C Start Experiment D Incubate under Test Conditions C->D E Time-Point Analysis (HPLC) D->E F Calculate % Degradation E->F Degradation_Pathway RoburinA This compound Hydrolysis Hydrolysis (e.g., in neutral/alkaline PBS) RoburinA->Hydrolysis Oxidation Oxidation (e.g., exposure to air/light) RoburinA->Oxidation DegradationProducts Degradation Products (e.g., Ellagic Acid, smaller phenolics) Hydrolysis->DegradationProducts Oxidation->DegradationProducts

References

Troubleshooting peak tailing in Roburin A HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for scientists, researchers, and drug development professionals encountering peak tailing during the HPLC analysis of Roburin A.

Troubleshooting Guide

Q1: What is peak tailing and why is it a concern for this compound analysis?

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, featuring a "tail" that extends from its apex.[1] For quantitative analysis of this compound, this is problematic as it can lead to inaccurate peak integration, diminished resolution between adjacent peaks, and poor reproducibility of results.[2][3] An ideal chromatographic peak should be symmetrical, resembling a Gaussian curve.[1]

Q2: What are the primary causes of peak tailing when analyzing this compound?

The complex structure of this compound, an ellagitannin composed of two vescalagin (B1683822) subunits, makes it susceptible to several interactions within an HPLC system that can cause peak tailing.[4][5] The primary causes can be categorized as either chemical or physical issues.

  • Chemical Causes: These are often related to secondary, unwanted interactions between this compound and the stationary phase.[6]

    • Secondary Silanol (B1196071) Interactions: this compound possesses numerous polar hydroxyl groups.[7] These groups can interact with residual, un-capped silanol groups on the surface of silica-based C18 columns, creating a secondary retention mechanism that results in tailing peaks.[1][6]

    • Metal Chelation: As a polyphenol, this compound can chelate with trace metal ions (e.g., iron, aluminum) that may be present in the HPLC system (stainless steel tubing, frits), the mobile phase, or the sample itself.[1][2] This forms complexes that may have different chromatographic behaviors, contributing to peak distortion.[8]

    • Mobile Phase pH: The pH of the mobile phase is critical. An unsuitable pH can lead to the ionization of this compound's phenolic hydroxyl groups or the silanol groups on the stationary phase, increasing the likelihood of unwanted secondary interactions.[9][10]

  • Physical Causes: These issues are related to the HPLC instrument and column hardware.

    • Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, exposing more active silanol sites and leading to increased tailing.[6][11] A void at the column inlet or a partially blocked frit are also common physical problems.[3][9]

    • Extra-Column Effects: Excessive volume outside of the column, such as from using tubing with a wide internal diameter or having poor connections between components, can cause peak broadening and tailing.[6][10]

Q3: How can I systematically troubleshoot peak tailing in my this compound analysis?

A logical, step-by-step approach is the most efficient way to diagnose and resolve the issue. Start by determining if the problem is chemical or physical.

Step 1: Differentiate Between Chemical and Physical Issues Inject a neutral, well-behaved compound (e.g., caffeine (B1668208) or toluene) using your current method.

  • If the neutral marker's peak also tails: The problem is likely physical or systemic (e.g., column void, blocked frit, extra-column volume).[3] Proceed to the "Addressing Physical Issues" section in the workflow below.

  • If the neutral marker's peak is symmetrical, but the this compound peak tails: The issue is likely chemical and related to specific interactions between this compound and the stationary phase.[3] Proceed to "Optimizing Chemical Parameters."

The following workflow provides a visual guide to the troubleshooting process.

G start Peak Tailing Observed for this compound check_neutral Inject Neutral Marker (e.g., Toluene) start->check_neutral neutral_tails Neutral Marker Tails? check_neutral->neutral_tails physical_issue Physical / Systemic Issue neutral_tails->physical_issue  Yes chemical_issue Chemical / Method Issue neutral_tails->chemical_issue No   check_connections Check Fittings & Tubing for Dead Volume physical_issue->check_connections inspect_column Inspect Column (Check for Voids/Blockage) check_connections->inspect_column replace_frit_guard Replace Frit and/or Guard Column inspect_column->replace_frit_guard flush_column Flush or Replace Column replace_frit_guard->flush_column end_node Peak Shape Improved flush_column->end_node optimize_mp Optimize Mobile Phase (Adjust pH, Add Modifier) chemical_issue->optimize_mp check_chelation Test for Metal Chelation (Add EDTA) optimize_mp->check_chelation check_sample Check Sample Prep (Solvent & Concentration) check_chelation->check_sample change_column Use End-Capped or Different Chemistry Column check_sample->change_column change_column->end_node

Caption: A systematic workflow for diagnosing and resolving this compound peak tailing.

Q4: How does mobile phase composition affect this compound peak shape?

Optimizing the mobile phase is one of the most effective strategies to mitigate peak tailing for phenolic compounds like this compound.

  • pH Adjustment: Operating at a lower pH (typically between 2.5 and 3.5) is highly recommended.[3][12] This suppresses the ionization of residual silanol groups on the silica (B1680970) surface, minimizing the secondary ionic interactions that cause tailing.[9][13]

  • Mobile Phase Modifiers: Adding small amounts of modifiers can significantly improve peak shape.[14] These additives can mask residual silanols or act as competing agents.

ModifierTypical ConcentrationMechanism of ActionSuitability
Formic Acid or Acetic Acid 0.1% (v/v)Lowers mobile phase pH to suppress silanol ionization.[12]Excellent for both UV and MS detection.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Acts as an ion-pairing agent and suppresses silanol activity.Effective for UV, but can cause ion suppression in MS.
Ammonium Formate/Acetate 5-20 mMActs as a buffer to maintain a stable, low pH.[12]Good for both UV and MS detection.
EDTA (Chelating Agent) 0.05 - 0.1 mMSequesters metal ions in the system, preventing this compound-metal chelation.[1][15]Use for diagnosis; may not be suitable for all routine methods.

Q5: My column is old or has been used with diverse samples. What cleaning protocol should I follow?

Column contamination is a frequent cause of deteriorating peak shape.[6] A thorough cleaning procedure can often restore performance. If you suspect metal contamination, a wash with a chelating agent is advisable.[15]

Experimental Protocol: Reversed-Phase Column Cleaning and Decontamination

Objective: To remove strongly retained contaminants and metal ions from a C18 column to improve this compound peak shape.

Materials:

  • HPLC-grade Water

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Isopropanol (IPA)

  • 0.05 M Ethylenediaminetetraacetic acid (EDTA) solution, aqueous

Procedure:

  • Important: Disconnect the column from the detector to prevent contamination of the detector cell.[15] For more effective cleaning, reverse the column's flow direction if permitted by the manufacturer.[16] Reduce the flow rate to 20-50% of the typical analytical flow rate.[15]

  • Buffer Removal: Flush the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.[16]

  • Metal Chelation Wash (if required): Flush the column with at least 10 column volumes of 0.05 M EDTA solution.[15] This will help to solubilize and remove metal ions that may have accumulated on the stationary phase or frits.[16]

  • Rinse: Flush the column with another 10-20 column volumes of HPLC-grade water to completely remove the EDTA solution.[15]

  • Organic Wash: Flush the column with 10-20 column volumes of Methanol.

  • Strong Solvent Wash: Flush the column with 10-20 column volumes of Isopropanol to remove strongly bound, non-polar contaminants.

  • Re-equilibration: Return the column to its normal flow direction. Flush with the initial mobile phase of your this compound method until the baseline is stable before injecting any samples.

Frequently Asked Questions (FAQs)

Q: Can the sample solvent cause peak tailing? A: Yes. If your this compound sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including tailing.[6][17] Ideally, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[11]

Q: I'm using a brand new column, but my this compound peak is still tailing. What's the problem? A: Even new columns can exhibit tailing, especially with complex molecules like this compound. The issue could be:

  • Trace Metals in the HPLC System: Metal components like stainless steel tubing or frits upstream of the column can still be a source of metal ions that cause chelation.[2]

  • Silanol Activity: Not all silica-based columns are created equal. Even new columns have some residual silanol groups.[9] Consider using a column with a modern, high-purity silica base and advanced end-capping designed to minimize these interactions.[2][12]

  • Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (e.g., pH < 3.0) to keep the silanol groups protonated.[2]

Q: Could injecting too much sample cause peak tailing? A: Yes, this is known as mass overload. If the sample concentration is too high, it can saturate the stationary phase at the column inlet, leading to a disruption of the ideal chromatographic process and causing peak tailing.[6] To check for this, try diluting your sample or reducing the injection volume and observe if the peak shape improves.[11][18]

References

Matrix effects in Roburin A quantification from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Roburin A from complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in complex samples challenging?

This compound is a large, complex ellagitannin found in oak wood.[1] Its quantification in biological matrices like plasma, serum, or tissue is challenging due to its low bioavailability, rapid metabolism into smaller compounds like urolithins and ellagic acid, and its susceptibility to degradation.[2][3][4][5] Direct measurement of this compound in systemic circulation is often difficult; therefore, its presence and absorption are typically inferred by quantifying its metabolites.[1][2][3]

Q2: What are matrix effects and how do they affect this compound quantification?

Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[6] In the context of LC-MS/MS analysis of this compound, endogenous substances in complex samples can suppress or enhance the ionization of this compound or its internal standard, leading to inaccurate and imprecise quantification.[6]

Q3: What are the common sample preparation techniques for analyzing this compound and its metabolites in biological samples?

The most common techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. While quick, it may not effectively remove other interfering substances like phospholipids, leading to significant matrix effects.[7][8]

  • Solid-Phase Extraction (SPE): A more selective technique that separates this compound from matrix components based on their physical and chemical properties. SPE is generally more effective at reducing matrix effects compared to PPT but requires more extensive method development.[7][8]

Q4: How can I assess the extent of matrix effects in my assay?

The post-extraction spike method is a widely accepted technique to quantify matrix effects.[6] This involves comparing the signal response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution. The matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.

Q5: Is this compound stable during sample collection, storage, and processing?

The stability of ellagitannins like this compound can be a concern. Factors such as temperature, pH, and enzymatic degradation can affect their integrity.[9] It is crucial to evaluate the stability of this compound under the specific conditions of your experimental workflow, including freeze-thaw cycles, bench-top stability, and long-term storage.[9][10] For instance, some studies on related compounds have shown degradation in plasma over a 12-hour period.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column contamination. 3. Co-elution with interfering compounds.1. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 2. Implement a column wash step between injections. 3. Optimize the chromatographic gradient to improve separation.
High Signal Variability (Poor Precision) 1. Significant and variable matrix effects. 2. Inconsistent sample preparation. 3. Instability of this compound in the processed sample.1. Improve sample cleanup using a more rigorous SPE protocol. 2. Use a stable isotope-labeled internal standard that co-elutes with this compound. 3. Automate the sample preparation steps to ensure consistency. 4. Perform stability tests and ensure samples are analyzed within the stability window.
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Irreversible binding to precipitated proteins or SPE sorbent. 3. Degradation of this compound during extraction.1. Optimize the SPE protocol (sorbent type, wash, and elution solvents). 2. For PPT, evaluate different precipitation solvents and ratios.[8] 3. Ensure extraction conditions (e.g., pH, temperature) are optimized for this compound stability.[9]
Inaccurate Quantification 1. Uncorrected matrix effects. 2. Lack of a suitable internal standard. 3. Calibration curve prepared in a different matrix than the samples.1. Use a stable isotope-labeled internal standard. 2. If a stable isotope-labeled IS is unavailable, use a matrix-matched calibration curve. 3. Re-evaluate and optimize the sample preparation method to minimize matrix effects.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound and Metabolites from Human Plasma

This protocol is a generalized procedure based on methods for related ellagitannins and their metabolites. Optimization will be required for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add an appropriate internal standard.

    • Acidify the sample with 4 µL of formic acid (to pH ~5).

    • If analyzing metabolites, consider enzymatic hydrolysis with β-glucuronidase at this stage.[4]

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound and its metabolites with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spike Method
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.

    • Set B (Post-Spike): Extract blank plasma using your established protocol. Spike the analyte and internal standard into the final, dried extract before reconstitution.

    • Set C (Pre-Spike): Spike the analyte and internal standard into blank plasma before starting the extraction procedure.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (%ME): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%RE): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (%PE): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effects (Hypothetical Data)

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile) This compound85 ± 565 ± 8 (Suppression)
Solid-Phase Extraction (SPE) This compound92 ± 495 ± 6 (Minimal Effect)
Protein Precipitation (Acetonitrile) Urolithin A88 ± 672 ± 7 (Suppression)
Solid-Phase Extraction (SPE) Urolithin A95 ± 398 ± 4 (Minimal Effect)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Pretreatment Pre-treatment (e.g., Acidification) Add_IS->Pretreatment Extraction Extraction (PPT or SPE) Pretreatment->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Matrix_Effect_Troubleshooting Start Inaccurate or Imprecise Results? Check_IS Is a Stable Isotope-Labeled IS Used? Start->Check_IS Implement_IS Implement Stable Isotope-Labeled IS Check_IS->Implement_IS No Evaluate_ME Evaluate Matrix Effects (Post-Spike) Check_IS->Evaluate_ME Yes Revalidate Re-validate Assay Implement_IS->Revalidate Matrix_Matched_Cal Use Matrix-Matched Calibration Matrix_Matched_Cal->Revalidate ME_Significant Significant Matrix Effects? Evaluate_ME->ME_Significant ME_Significant->Matrix_Matched_Cal No, but still inaccurate Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE) ME_Significant->Optimize_Cleanup Yes Optimize_Chroma Optimize Chromatography Optimize_Cleanup->Optimize_Chroma Optimize_Chroma->Revalidate Signaling_Pathway_Placeholder RoburinA This compound (from Oak) Metabolism Gut Microbiota Metabolism RoburinA->Metabolism EllagicAcid Ellagic Acid Metabolism->EllagicAcid Urolithins Urolithins (A, B, C) Metabolism->Urolithins Absorption Systemic Absorption EllagicAcid->Absorption Urolithins->Absorption Biological_Effects Biological Effects (e.g., Antioxidant, Anti-inflammatory) Absorption->Biological_Effects

References

Technical Support Center: Optimizing Mobile Phase for Roburin A Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of Roburin A. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases used for this compound separation?

A1: Reversed-phase C18 columns are the most frequently used stationary phases for the separation of this compound and other ellagitannins. These columns provide good retention and selectivity for these moderately polar to nonpolar compounds.

Q2: Why is an acidic modifier typically added to the mobile phase?

A2: An acidic modifier, such as formic acid or acetic acid, is crucial for achieving sharp, symmetrical peaks for phenolic compounds like this compound.[1] The acid suppresses the ionization of the phenolic hydroxyl groups, preventing interactions with residual silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing.[1][2]

Q3: Is isocratic or gradient elution better for this compound separation?

A3: Due to the complexity of oak wood extracts and the presence of multiple related compounds, gradient elution is generally recommended for the separation of this compound.[3][4][5][6][7] A gradient allows for the effective separation of a wide range of compounds with varying polarities within a reasonable analysis time.

Q4: What is the typical stability of this compound in different mobile phase conditions?

A4: The stability of ellagitannins like this compound can be influenced by pH and temperature. Generally, they are more stable in acidic conditions.[8][9] High temperatures can lead to degradation.[8] The stability in organic solvents can vary, with some studies suggesting higher stability in ethanol-water mixtures compared to methanol-water or pure water.[9] It is advisable to prepare fresh solutions and avoid prolonged storage at high pH or elevated temperatures.

Troubleshooting Guides

Issue 1: Poor Resolution or Overlapping Peaks

Possible Causes:

  • Inadequate Mobile Phase Strength: The elution strength of the mobile phase may not be optimal for separating this compound from other closely related compounds.

  • Inappropriate Gradient Profile: The gradient slope may be too steep, not allowing for sufficient separation.

  • Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution.

Troubleshooting Steps:

  • Adjust the Gradient:

    • Decrease the initial percentage of the strong solvent (e.g., acetonitrile (B52724) or methanol) to increase retention of early-eluting compounds.

    • Employ a shallower gradient slope to improve the separation of closely eluting peaks.

    • Incorporate an isocratic hold at a specific solvent composition where critical pairs elute.

  • Modify the Mobile Phase Composition:

    • Switch the organic modifier (e.g., from methanol (B129727) to acetonitrile or vice versa) to alter selectivity.

    • Adjust the concentration of the acidic modifier to fine-tune retention and peak shape.

  • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

Issue 2: Peak Tailing

Possible Causes:

  • Secondary Silanol Interactions: this compound, with its numerous hydroxyl groups, can interact with residual silanol groups on the stationary phase.

  • Mobile Phase pH is too high: If the pH is not sufficiently acidic, the phenolic hydroxyl groups can deprotonate and interact strongly with the stationary phase.

  • Column Contamination: Buildup of sample matrix components on the column can create active sites that cause tailing.

Troubleshooting Steps:

  • Increase Mobile Phase Acidity: Ensure the mobile phase contains a sufficient concentration of an acidic modifier (e.g., 0.1% formic acid) to maintain this compound in its non-ionized form.

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of free silanol groups.

  • Flush the Column: Implement a rigorous column washing procedure between runs to remove strongly retained matrix components. A typical wash involves a high percentage of a strong organic solvent.

  • Lower the Injection Volume/Concentration: Overloading the column can exacerbate tailing.

Issue 3: Peak Broadening

Possible Causes:

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak dispersion.

  • High Flow Rate: A flow rate that is too high may not allow for efficient mass transfer between the mobile and stationary phases.

  • Irreversible Adsorption: Strong, irreversible binding of this compound to the stationary phase can lead to broad, distorted peaks.

Troubleshooting Steps:

  • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length.

  • Optimize Flow Rate: Evaluate the effect of lower flow rates on peak width. While this may increase analysis time, it can significantly improve peak shape.

  • Consider a Different Stationary Phase: If irreversible adsorption is suspected, a column with a different chemistry (e.g., a polymer-based reversed-phase column) might be necessary.

  • Sample Clean-up: Implement a solid-phase extraction (SPE) step to remove interfering compounds from the sample matrix before injection.[6]

Data Presentation

Table 1: Example Mobile Phase Compositions for this compound and Ellagitannin Separation using C18 Columns

Mobile Phase AMobile Phase BGradient ProgramFlow Rate (mL/min)Reference
Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid0-2 min, 3% B; 2-12 min, 3-45% B; 12-14 min, 45-90% B; 14-15.5 min, 90-3% B; re-equilibration0.5[10]
Water + 0.1% Formic AcidMethanol + 0.1% Formic Acid0-5 min, 5% B; 5-11 min, 5-90% B; 11-14 min, 90% B; 14-23 min, 90-5% B0.2N/A
Water + 0.5% Acetic AcidMethanol + 0.5% Acetic Acid60:40 (Isocratic)1.0[11]
Water + 1% Acetic AcidMethanolGradient: 0-2 min, 100% A; 2.1-4 min, 40% A; 4.1-6 min, 60% A; 6.1-8 min, 90% A; 8.1-9 min, 50% A; 9.1-10 min, 100% A1.0[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Quercus robur (Oak) Bark

This protocol describes a general procedure for the extraction of polyphenols, including this compound, from oak bark.

Materials:

  • Powdered Quercus robur bark

  • 70% Ethanol (B145695) (v/v) in water

  • Ultrasonic bath or microwave extractor

  • Volumetric flasks

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 2.5 g of powdered oak bark and transfer it to a 100 mL volumetric flask.

  • Add 100 mL of 70% ethanol.

  • For ultrasound-assisted extraction (UAE), place the flask in an ultrasonic bath for 15 minutes at 70°C.[12]

  • For microwave-assisted extraction (MAE), place 10 g of bark in the extractor vessel with 200 mL of 70% ethanol and extract for 18 minutes at 650 W.[12]

  • After extraction, allow the mixture to cool to room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Separation of this compound

This protocol provides a starting point for the HPLC analysis of this compound in an oak bark extract.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-90% B

    • 30-35 min: 90% B (hold)

    • 35.1-40 min: 10% B (re-equilibration)

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_hplc HPLC Analysis oak_bark Powdered Oak Bark extraction Ultrasonic or Microwave Extraction with 70% Ethanol oak_bark->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection Inject Extract c18_column C18 Column hplc_injection->c18_column gradient_elution Gradient Elution c18_column->gradient_elution detection UV/DAD Detection (280 nm) gradient_elution->detection

Caption: Experimental workflow for the extraction and HPLC analysis of this compound.

troubleshooting_peak_tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 cause2 High Mobile Phase pH? cause1->cause2 No solution1 Use End-Capped Column cause1->solution1 Yes cause3 Column Contamination? cause2->cause3 No solution2 Increase Acidity (e.g., 0.1% Formic Acid) cause2->solution2 Yes solution3 Flush Column with Strong Solvent cause3->solution3 Yes end Symmetrical Peak cause3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for addressing peak tailing in this compound analysis.

References

Preventing Roburin A degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of Roburin A during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a dimeric ellagitannin found in oak wood (Quercus species).[1][2] As a complex polyphenolic compound, it is susceptible to degradation under various conditions, which can lead to inaccurate quantification and misinterpretation of its biological activity in research and drug development.

Q2: What are the main factors that cause this compound degradation?

The primary factors contributing to the degradation of this compound, like other ellagitannins, are:

  • pH: Both acidic and alkaline conditions can hydrolyze the ester bonds in the this compound molecule.[1] Alkaline conditions, in particular, can lead to rapid degradation.[3]

  • Temperature: Elevated temperatures accelerate the rate of hydrolytic degradation.[4][5][6]

  • Enzymatic Activity: The presence of enzymes like ellagitannin acyl hydrolase (ellagitannase) can specifically break down ellagitannins.[1][2][7][8]

  • Light: Exposure to UV light can induce photodegradation of this compound and other phenolic compounds.[3][9][10]

  • Oxidation: The presence of oxidizing agents can also contribute to the degradation of polyphenols.

Q3: What are the typical degradation products of this compound?

Upon degradation, this compound breaks down into its constituent monomers, such as vescalagin (B1683822) and castalagin, and further hydrolyzes to simpler phenolic compounds like ellagic acid and gallic acid.[2][11]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low this compound yield in extract Inefficient extraction methodOptimize extraction parameters (solvent, temperature, time). Consider advanced techniques like Microwave-Assisted Extraction (MAE) or Pressurized Liquid Extraction (PLE) for shorter extraction times.[12][13][14]
Degradation during extractionUse mild extraction conditions. Keep temperatures low and avoid strong acids or bases. Work quickly and protect samples from light.
Variable this compound concentrations between replicate samples Inconsistent sample handlingStandardize all sample preparation steps. Ensure uniform exposure to light, temperature, and processing time for all samples.
Partial degradation of some samplesImmediately process or properly store samples after collection. Use a stabilizing buffer if immediate processing is not possible.
Appearance of unexpected peaks in HPLC chromatogram Degradation of this compoundCompare chromatograms with standards of potential degradation products (ellagic acid, gallic acid). Adjust sample preparation to minimize degradation.
ContaminationEnsure all glassware and solvents are clean. Filter samples before injection.[15][16][17][18][19]
Loss of this compound content in stored extracts Improper storage conditionsStore extracts at low temperatures (-20°C or -80°C), protected from light, and in an inert atmosphere (e.g., under nitrogen or argon).[6]
Residual enzymatic activityEnsure enzymes are denatured during the extraction process (e.g., by using organic solvents or a brief heat treatment if the compound's stability allows).

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Oak Wood

This protocol is designed to maximize this compound yield while minimizing degradation.

Materials:

  • Oak wood shavings or powder

  • 80% Acetone (B3395972) (v/v) in water, pre-chilled to 4°C

  • Centrifuge

  • Rotary evaporator

  • Freeze-dryer

  • Amber vials for storage

Methodology:

  • Sample Preparation: Grind air-dried oak wood to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Suspend the oak wood powder in pre-chilled 80% acetone at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at 4°C for 2 hours with constant stirring, ensuring the container is protected from light.

  • Separation:

    • Centrifuge the mixture at 4000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant.

  • Solvent Removal:

    • Remove the acetone from the supernatant using a rotary evaporator at a temperature not exceeding 35°C.

  • Lyophilization:

    • Freeze the remaining aqueous extract and lyophilize to obtain a dry powder.

  • Storage:

    • Store the dried this compound-rich extract in amber vials at -20°C or lower under a nitrogen atmosphere.

Protocol 2: Sample Preparation for HPLC Analysis

This protocol outlines the steps for preparing a this compound extract for quantitative analysis by HPLC.

Materials:

  • This compound-rich extract (from Protocol 1)

  • HPLC-grade methanol (B129727)

  • HPLC-grade water with 0.1% formic acid

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Autosampler vials

Methodology:

  • Reconstitution: Accurately weigh a portion of the dried extract and reconstitute it in a known volume of HPLC-grade methanol to create a stock solution.

  • Dilution: Prepare the working solution by diluting the stock solution with the mobile phase (e.g., water with 0.1% formic acid and methanol mixture) to the desired concentration.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: Immediately place the vial in the autosampler, which should be temperature-controlled (e.g., at 4°C), and proceed with the HPLC analysis.

Quantitative Data Summary

Table 1: Influence of Temperature on Ellagitannin Degradation (General Model)

TemperatureRelative Degradation Rate
4°CLow
25°C (Room Temp)Moderate
35°C and aboveHigh

Table 2: Effect of pH on Ellagitannin Stability (General Model)

pH RangeStability
2.5 - 4.0Relatively Stable
4.0 - 6.0Moderate Stability
> 6.0 (Alkaline)Low Stability (Rapid Degradation)

Note: This table illustrates the general stability of ellagitannins across different pH ranges. Acidic conditions are generally preferred for storage and analysis.[3][4][20]

Visualizations

cluster_factors Degradation Factors cluster_degradation This compound Degradation pH pH (Acidic/Alkaline) Degradation Degradation (Hydrolysis/Oxidation) pH->Degradation Temp Temperature (Heat) Temp->Degradation Light Light (UV Exposure) Light->Degradation Enzyme Enzymes (e.g., Ellagitannase) Enzyme->Degradation RoburinA Intact this compound RoburinA->Degradation Products Degradation Products (Vescalagin, Ellagic Acid, Gallic Acid) Degradation->Products

Caption: Factors leading to the degradation of this compound.

cluster_workflow Sample Preparation Workflow for this compound Start Start: Oak Wood Sample Extraction Extraction (e.g., 80% Acetone, 4°C, dark) Start->Extraction Centrifugation Centrifugation (4000 x g, 15 min, 4°C) Extraction->Centrifugation SolventEvap Solvent Evaporation (<35°C) Centrifugation->SolventEvap Lyophilization Lyophilization SolventEvap->Lyophilization Storage Storage (-20°C, dark, inert atm.) Lyophilization->Storage End End: Stable this compound Extract Storage->End

Caption: Recommended workflow for this compound sample preparation.

cluster_troubleshooting Troubleshooting Logic Problem Problem: Low/Variable this compound CheckExtraction Check Extraction Protocol (Temp, pH, Light, Time) Problem->CheckExtraction Extraction Issue? CheckStorage Check Storage Conditions (Temp, Light, Atmosphere) Problem->CheckStorage Storage Issue? CheckAnalysis Check HPLC Method (Column, Mobile Phase, Temp) Problem->CheckAnalysis Analysis Issue? OptimizeExtraction Optimize Extraction CheckExtraction->OptimizeExtraction ImproveStorage Improve Storage CheckStorage->ImproveStorage ValidateAnalysis Validate HPLC Method CheckAnalysis->ValidateAnalysis

Caption: A logical approach to troubleshooting this compound degradation issues.

References

Technical Support Center: Roburin A & Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Roburin A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during antioxidant capacity assessment of this complex ellagitannin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant for antioxidant research?

This compound is a large polyphenolic compound belonging to the class of ellagitannins.[1] It is found exclusively in oak wood, particularly from species like Quercus robur.[1] this compound and related compounds found in oak wood extracts, such as the commercially available Robuvit®, are recognized for their potent antioxidant and free-radical scavenging properties.[2] Research indicates that these compounds can increase the antioxidant capacity of blood plasma and enhance the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[2][3] Their mechanism of action is often attributed to their metabolites, such as urolithins, which are produced by gut microbiota.[2][4]

Q2: Which antioxidant assay is best suited for a complex ellagitannin like this compound?

There is no single "best" assay, as each has distinct mechanisms and limitations. For a complex molecule like this compound, using a panel of assays is recommended.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This is often a good choice. It is more sensitive than DPPH, and by measuring absorbance at a higher wavelength (around 734 nm), it can reduce the risk of spectral interference from colored samples.[5][6]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay is based on a hydrogen atom transfer (HAT) mechanism, which is mechanistically different from the electron transfer (ET) basis of ABTS, DPPH, and FRAP.[7] This provides a more complete picture of antioxidant potential. However, it can be susceptible to interference from metal ions.[8]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron. While useful, it is prone to interference from any compound that has reducing power, not just those that scavenge free radicals. Turbidity can also be an issue.[9]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a common and simple assay, but it is highly susceptible to spectral interference, especially from brownish or yellowish plant extracts like those containing this compound, which can absorb light at the same wavelength as the DPPH radical.[5]

Q3: How does the chemical structure of this compound contribute to potential assay interference?

This compound is a large, complex dimer of vescalagin, a type of hydrolyzable tannin.[1][10] This structure presents several challenges:

  • Multiple Phenolic Groups: The numerous hydroxyl groups on its structure are responsible for its antioxidant activity but also make it prone to complex reactions and potential auto-oxidation.

  • Large Size: Large molecules may exhibit slow reaction kinetics, potentially leading to an underestimation of antioxidant capacity in assays with short incubation times.

  • Color: Oak wood extracts containing this compound are often colored, which can directly interfere with colorimetric assays by absorbing light at the measurement wavelength.[5]

Troubleshooting Guide

Problem 1: Inconsistent or unexpectedly low/high readings in my DPPH or ABTS assay.

  • Cause - Spectral Interference: The inherent color of your this compound sample or extract is likely absorbing light at the same wavelength as the assay reagent (typically ~517 nm for DPPH, ~734 nm for ABTS).[5] This leads to an artificially high absorbance reading and an underestimation of antioxidant activity.

  • Solution - Use a Sample Blank: For each concentration of this compound you test, prepare a "sample blank" tube. This tube should contain your sample and the solvent (e.g., methanol), but not the DPPH or ABTS radical. Subtract the absorbance of this sample blank from the absorbance of your corresponding test sample to correct for the background color.

cluster_interference Mechanism of Spectral Interference Spectrophotometer Spectrophotometer measures total absorbance at ~517 nm Inaccurate_Result Inaccurate (High) Absorbance Reading Leads to Underestimated Activity Spectrophotometer->Inaccurate_Result DPPH_Absorbance Absorbance from DPPH Radical DPPH_Absorbance->Spectrophotometer + RoburinA_Absorbance Overlapping Absorbance from this compound Sample (Interference) RoburinA_Absorbance->Spectrophotometer +

Caption: Overlapping absorbance from the sample and the assay reagent.

Problem 2: My sample solution becomes cloudy or forms a precipitate when mixed with the FRAP reagent.

  • Cause - Precipitation: this compound, being a large tannin, may precipitate out of solution when the pH or solvent composition changes upon adding the FRAP reagent, which is typically acidic. This turbidity increases the absorbance reading, giving a false positive result for antioxidant activity.[9]

  • Solutions:

    • Centrifugation: Before taking the absorbance reading, centrifuge the sample tube to pellet the precipitate. Carefully transfer the supernatant to a new cuvette for measurement.

    • Dilution: Try working with more dilute concentrations of your this compound sample. This may keep the compound in solution.

    • Alternative Assay: If the problem persists, consider using an alternative assay like ABTS or ORAC, which are less prone to this type of interference.

start Start: Inconsistent Assay Results check_visual Visually inspect sample: Is it colored or turbid? start->check_visual run_blank Run a sample blank to correct for color check_visual->run_blank Yes, colored centrifuge Centrifuge sample to remove precipitate check_visual->centrifuge Yes, turbid recheck Are results still inconsistent? check_visual->recheck No run_blank->recheck centrifuge->recheck consider_assay Consider assay suitability. Is the reaction endpoint appropriate for slow-reacting tannins? recheck->consider_assay Yes end End: Problem Solved recheck->end No alternative_assay Use an alternative assay (e.g., ORAC for different mechanism, ABTS for less interference) consider_assay->alternative_assay alternative_assay->end

Caption: Troubleshooting workflow for antioxidant assay interference.

Quantitative Data Summary

The antioxidant capacity of Robuvit®, a standardized oak wood extract rich in this compound, has been quantified in several studies. The values are typically expressed as Trolox Equivalents (TE), which compares the antioxidant capacity of the sample to that of Trolox, a vitamin E analog.

Assay TypeReported Antioxidant Capacity of Robuvit®Reference
TEAC (ABTS) 6.37 µmol TE/mg[11][12]
ORAC 0.648 µmol TE/mg (Note: Discrepancy noted in another study)[12]
FRAP Significantly increased plasma FRAP values by 6.31% after 4 weeks of supplementation.[13]
Plasma Antioxidant Capacity (ORAC) Significantly increased hydrophilic plasma antioxidant capacity by 5.55% after supplementation.[13][14]

Experimental Protocols

Below are generalized protocols for common antioxidant assays, based on methodologies cited in the literature. Note: Researchers should always optimize concentrations and incubation times for their specific experimental conditions.

DPPH Radical Scavenging Assay
  • Principle: Measures the ability of an antioxidant to donate an electron and decolorize the stable purple DPPH radical.

  • Methodology:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Keep it in the dark.

    • Prepare a series of dilutions of your this compound sample in methanol.

    • In a microplate or cuvette, add a specific volume of your sample (e.g., 100 µL).

    • Add the DPPH solution (e.g., 1000 µL) and mix well.

    • Incubate in the dark at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance at ~517 nm.

    • Crucially, prepare a sample blank for each concentration with 100 µL of sample and 1000 µL of methanol to correct for background absorbance.

    • Calculate the scavenging activity using the formula: % Inhibition = [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] * 100.

ABTS Radical Cation Decolorization Assay
  • Principle: Measures the reduction of the pre-formed blue-green ABTS radical cation (ABTS•+) by the antioxidant.

  • Methodology:

    • Prepare the ABTS•+ stock solution: Mix equal volumes of ABTS solution (e.g., 7 mM in water) and potassium persulfate (e.g., 2.45 mM in water). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.700 ± 0.02 at ~734 nm.

    • Prepare a series of dilutions of your this compound sample.

    • Add a small volume of your sample (e.g., 50 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 2000 µL).[15]

    • Incubate at room temperature for a set time (e.g., 6-10 minutes).

    • Measure the absorbance at ~734 nm.

    • Prepare and use sample blanks as described for the DPPH assay.

    • Calculate the scavenging activity similarly to the DPPH method.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: Measures the reduction of a colorless ferric complex (Fe³⁺-TPZ) to a blue-colored ferrous complex (Fe²⁺-TPZ) by antioxidants in an acidic medium.

  • Methodology:

    • Prepare the FRAP reagent: Mix 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm this reagent to 37°C before use.[13]

    • Prepare a series of dilutions of your this compound sample.

    • Add a small volume of your sample (e.g., 50 µL) to a large volume of the FRAP reagent (e.g., 1.5 mL).

    • Incubate at 37°C for a set time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

    • If turbidity occurs, centrifuge the samples before measuring the absorbance of the supernatant.

    • Quantify the results by creating a standard curve using a known antioxidant like FeSO₄ or Trolox.

cluster_mechanism Antioxidant Electron Transfer (ET) Mechanism RoburinA This compound (Antioxidant) Electron e- RoburinA->Electron Oxidized_RoburinA Oxidized this compound (Stable) RoburinA->Oxidized_RoburinA is oxidized to Radical Free Radical (e.g., DPPH•, ABTS•+) (Unstable, Colored) Neutralized_Radical Neutralized Molecule (Stable, Colorless/Less Colored) Radical->Neutralized_Radical is reduced to Electron->Radical

Caption: General mechanism of antioxidant action in ET-based assays.

References

Enhancing the resolution of Roburin A from other ellagitannins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Roburin A from other structurally similar ellagitannins during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from other ellagitannins?

A1: The primary challenge lies in the structural similarity among ellagitannins found in oak extracts. This compound is a dimer composed of two vescalagin (B1683822) units.[1] It often co-exists with other dimeric roburins (B, C, and D) and its own monomeric precursor, vescalagin, as well as castalagin (B1583131) and grandinin.[2][3][4] These compounds share similar physicochemical properties, leading to overlapping peaks (co-elution) in reversed-phase HPLC.[5] For instance, Roburins A, B, and C have been observed to elute as a single peak under certain chromatographic conditions.[5]

Q2: Which type of HPLC column is best suited for this compound separation?

A2: A reversed-phase C18 column is the most common choice for the separation of ellagitannins, including this compound.[6] To enhance resolution, it is recommended to use columns with smaller particle sizes (e.g., ≤5 µm) and longer column lengths, as this increases column efficiency (theoretical plates).[7] For particularly difficult separations, exploring different stationary phase chemistries, such as phenyl-hexyl or biphenyl (B1667301) phases, may offer alternative selectivity due to different interaction mechanisms (e.g., π-π interactions) with the aromatic rings of the tannins.[7]

Q3: How do mobile phase additives like formic acid or acetic acid improve resolution?

A3: Mobile phase additives, particularly acids, play a crucial role in improving the peak shape and resolution of phenolic compounds like ellagitannins.[6][8] Adding a small concentration (typically 0.1%) of an acid like formic acid or acetic acid to the aqueous mobile phase suppresses the ionization of the phenolic hydroxyl groups.[9] This leads to more uniform interactions with the C18 stationary phase, resulting in sharper, more symmetrical peaks and reducing peak tailing.[9] Maintaining a stable, low pH is essential for reproducible retention times and better separation.[10]

Q4: What is a "scouting gradient," and why is it important for optimizing the separation?

A4: A scouting gradient is a preliminary, fast, and wide-range gradient run (e.g., 5% to 95% organic solvent over 15-20 minutes) used to determine the approximate elution time of the target analytes and other compounds in the sample.[9][10] This initial run provides a general overview of the sample's complexity and the retention behavior of its components. The information from the scouting run is then used to develop a more focused and shallower gradient around the elution window of the target compounds, which is a key strategy for improving the resolution of closely eluting peaks.[11]

Q5: Can sample preparation help improve the resolution of this compound?

A5: Yes, appropriate sample preparation can significantly improve chromatographic results. A solid-phase extraction (SPE) step using a C18 or a polymeric resin like Sephadex LH-20 can be employed to fractionate the crude extract.[12][13] This can help in removing interfering substances and enriching the fraction containing dimeric ellagitannins like this compound, thus simplifying the mixture injected into the HPLC and improving the chances of achieving better resolution.[12] It is also critical to ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase to prevent peak distortion.[9][13]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of this compound with other Ellagitannins 1. Gradient is too steep: The mobile phase composition changes too quickly, not allowing enough time for differential migration.[10][11] 2. Inappropriate mobile phase: The choice of organic solvent (acetonitrile vs. methanol) or the pH of the aqueous phase may not provide sufficient selectivity.[7][9] 3. Column inefficiency: The column may be old, contaminated, or have a large particle size.[7][14]1. Optimize the gradient: After a scouting run, develop a shallower gradient around the elution time of this compound. For example, if it elutes between 30-40% acetonitrile (B52724), try a gradient segment of 25-45% over a longer period (e.g., 20-30 minutes).[11] 2. Modify the mobile phase: Try switching the organic solvent from acetonitrile to methanol (B129727) or vice-versa, as this can alter selectivity. Ensure the pH of the aqueous phase is low and stable by using an additive like 0.1% formic acid.[7][9] 3. Improve column efficiency: Use a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm).[7] Ensure the column is properly cleaned and regenerated. If necessary, replace the column.
Peak Tailing for this compound Peak 1. Secondary silanol (B1196071) interactions: Active silanol groups on the silica-based stationary phase can interact strongly with the hydroxyl groups of ellagitannins. 2. Sample solvent is too strong: Injecting the sample in a solvent with a higher elution strength than the initial mobile phase can cause peak distortion.[9][13] 3. Column overload: Injecting too much sample can saturate the stationary phase.1. Suppress silanol activity: Add an acidic modifier (e.g., 0.1% formic or phosphoric acid) to the mobile phase to operate at a low pH.[9] 2. Adjust sample solvent: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[9][13] 3. Reduce injection volume/concentration: Dilute the sample or inject a smaller volume onto the column.
Broad Peaks 1. Low flow rate: An excessively low flow rate can lead to band broadening due to diffusion. 2. Large dead volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peaks to broaden.[7] 3. Column contamination: Accumulation of strongly retained compounds at the column inlet can distort peak shape.[15]1. Optimize flow rate: Experiment with slightly higher flow rates, but be mindful of system pressure limits. 2. Minimize dead volume: Use narrow-bore tubing and ensure all connections are properly fitted.[7] 3. Clean the column: Flush the column with a strong solvent (e.g., isopropanol, acetone) or follow the manufacturer's regeneration protocol. Using a guard column can prevent contamination of the analytical column.[13]
Irreproducible Retention Times 1. Inadequate column equilibration: Insufficient time for the column to re-equilibrate to the initial gradient conditions between runs.[14] 2. Mobile phase instability: Evaporation of the organic component or changes in pH over time. 3. Temperature fluctuations: Variations in ambient temperature can affect retention times.[14]1. Increase equilibration time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[14] 2. Prepare fresh mobile phase: Prepare mobile phases daily and keep reservoirs covered to minimize evaporation.[14] 3. Use a column oven: Maintain a constant and controlled column temperature to ensure stable and reproducible chromatography.[14]

Experimental Protocols

Protocol 1: High-Resolution Separation of this compound using HPLC

This protocol outlines a method for enhancing the resolution of this compound from a complex ellagitannin mixture extracted from oak wood.

1. Sample Preparation:

  • Prepare a crude oak wood extract.

  • Perform a preliminary fractionation using Solid Phase Extraction (SPE) with a C18 cartridge.

  • Condition the SPE cartridge with methanol, followed by water.

  • Load the aqueous extract onto the cartridge.

  • Wash with water to remove highly polar compounds.

  • Elute the tannin fraction with methanol or aqueous acetone.

  • Evaporate the solvent and reconstitute the dried extract in the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

Parameter Recommendation
HPLC System Quaternary or Binary HPLC system with UV-Vis or DAD detector
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm or 3.5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 280 nm
Injection Volume 10 µL

3. Gradient Elution Program:

This program is designed to provide a shallow gradient for enhanced resolution of dimeric ellagitannins.

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0955Linear
5.0955Linear
15.08020Linear
40.06535Linear
45.0595Linear
50.0595Linear
51.0955Linear
60.0955Linear

Visualizations

Workflow for Optimizing this compound Resolution

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization Start Start with Crude Ellagitannin Extract Scouting Run Fast 'Scouting' Gradient (e.g., 5-95% B in 20 min) Start->Scouting Identify Identify Approximate Elution Window of Roburins Scouting->Identify Evaluate Evaluate Resolution: Are this compound peaks co-eluting? Identify->Evaluate Shallow Create Shallower Gradient Across Elution Window Evaluate->Shallow Yes Modify Modify Mobile Phase: - Try Methanol instead of ACN - Adjust Acid Concentration Evaluate->Modify Still Poor Change Change Column Chemistry (e.g., Phenyl-Hexyl) Evaluate->Change Still Poor Optimized Optimized Method: Baseline Resolution Achieved Evaluate->Optimized No (Resolution > 1.5) Shallow->Evaluate Modify->Evaluate Change->Evaluate

Caption: A workflow for troubleshooting and optimizing HPLC methods to improve the resolution of this compound.

Troubleshooting Logic for Poor Peak Resolution

G Problem Problem: Poor Resolution / Co-elution CheckGradient Is the gradient slope in the elution region shallow enough? Problem->CheckGradient CheckMobilePhase Is the mobile phase selectivity optimal? CheckGradient->CheckMobilePhase Yes Sol_Gradient Action: Decrease gradient slope (increase segment time) CheckGradient->Sol_Gradient No CheckColumn Is the column performing efficiently? CheckMobilePhase->CheckColumn Yes Sol_MobilePhase Action: Switch organic solvent (ACN <-> MeOH) CheckMobilePhase->Sol_MobilePhase No CheckColumn->Problem No, still poor. Consider alternative chemistry. Sol_Column Action: - Use smaller particle size - Replace old column CheckColumn->Sol_Column No Success Resolution Improved CheckColumn->Success Yes Sol_Gradient->CheckGradient Sol_MobilePhase->CheckMobilePhase Sol_Column->CheckColumn

Caption: A decision tree for diagnosing and resolving poor peak resolution issues during ellagitannin analysis.

References

Technical Support Center: Robust Quantification of Roburin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Roburin A quantification. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reliable quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a large, complex ellagitannin found in oak wood (Quercus species).[1] It is a dimer composed of two vescalagin (B1683822) units.[1] Quantification is critical in drug development, nutraceuticals, and food and beverage science (e.g., wine and spirits aging) because this compound and its metabolites, such as urolithins, are believed to contribute to the health benefits associated with oak extracts, including antioxidant and anti-fatigue effects.[2] Accurate measurement is essential for quality control, dose standardization, and pharmacokinetic studies.

Q2: Which analytical techniques are best suited for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques.[3][4][5][6] HPLC-DAD offers robust quantification, typically at wavelengths around 280 nm, where ellagitannins absorb.[4][7] LC-MS/MS provides superior sensitivity and selectivity, which is crucial for complex matrices like plasma or tissue extracts. It uses specific mass transitions (Multiple Reaction Monitoring or MRM) to accurately identify and quantify the analyte.[3][6]

Q3: What are the main challenges in analyzing this compound?

A3: The primary challenges include:

  • Chemical Instability: Ellagitannins can be susceptible to degradation during extraction and analysis. They can be quickly degraded in certain conditions.[5]

  • Lack of Commercial Standards: Pure, certified standards for this compound can be difficult to obtain, complicating absolute quantification.[8] Often, methods are validated using more common ellagitannins like vescalagin.[5][6]

  • Matrix Effects: Biological samples (plasma, urine) and complex plant extracts contain interfering compounds that can suppress or enhance the analytical signal, particularly in LC-MS.[9]

  • Structural Complexity: As a large dimer, this compound may exhibit poor chromatographic peak shape if conditions are not optimized.

Q4: What are the key parameters for method validation according to ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, a quantitative analytical method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[10][11][12][13][14]

Detailed Experimental Protocol: HPLC-MS/MS Quantification

This protocol provides a representative method for the quantification of this compound in a plant extract matrix.

1. Sample Preparation (Solid-Liquid Extraction)

  • Objective: To efficiently extract this compound from the solid matrix while minimizing degradation.

  • Procedure:

    • Weigh 100 mg of homogenized, dried plant material (e.g., oak wood powder) into a centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., 70:30 acetone/water or 80:20 ethanol/water v/v).[15][16][17] The addition of an antioxidant like ascorbic acid is recommended to prevent oxidative degradation.

    • Vortex thoroughly and perform extraction using an optimized method such as Microwave-Assisted Extraction (MAE) or Ultrasonic-Assisted Extraction (UAE) to improve efficiency.[15][17] For example, use UAE for 30 minutes at 40°C.

    • Centrifuge the mixture at 4000 x g for 15 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

    • Prepare a dilution series in the initial mobile phase if the concentration is expected to be high.

2. LC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent.[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or Sciex API 3000).[5][18]

  • Column: Reversed-phase C18 column (e.g., Kinetex C18, 150 x 3 mm, 2.6 µm).[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[7]

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % Solvent B
    0.0 5
    2.0 10
    15.0 40
    18.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 40°C.[19]

  • Injection Volume: 5 µL.

  • MS Parameters (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • MRM Transition: Due to its large size, a precursor ion for this compound (C₈₂H₅₂O₅₂) would be complex. A common approach for ellagitannin dimers involves monitoring characteristic fragment ions. For this compound, a hypothetical transition could be derived from its structure (e.g., monitoring the loss of a vescalagin or galloyl group). For method development, full scan and product ion scans are necessary to identify the optimal precursor and product ions.

3. Calibration and Quantification

  • Prepare a calibration curve using a this compound standard (if available) or a related standard like vescalagin over a relevant concentration range (e.g., 1 - 200 ng/mL).[18]

  • The curve should be constructed by plotting the peak area against the concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Quantify this compound in samples by interpolating their peak areas from the calibration curve.

Below is a workflow diagram illustrating the quantification process.

G This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Sample Collection (e.g., Oak Wood) Homogenize Grinding & Homogenization Sample->Homogenize Extract Solvent Extraction (UAE/MAE) Homogenize->Extract Cleanup Centrifugation & Filtration (0.22 µm) Extract->Cleanup LCMS LC-MS/MS Analysis (C18, Gradient Elution) Cleanup->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Interpolation) Data->Quant Calib Calibration Curve (Linear Regression) Calib->Quant Report Final Report Quant->Report

Caption: Workflow for this compound quantification.

Method Validation Data

The following tables summarize typical acceptance criteria and expected results for a validated LC-MS/MS method for this compound, based on ICH guidelines and data from similar compounds.[10][11][20][21]

Table 1: System Suitability Test (SST) Parameters

Parameter Acceptance Criteria Typical Result
Tailing Factor (T) T ≤ 2.0 1.2
Theoretical Plates (N) N > 2000 > 5000
Retention Time RSD ≤ 1.0% 0.3%

| Peak Area RSD | ≤ 2.0% for ≥6 reps | 1.5% |

Table 2: Method Validation Performance Characteristics

Parameter Acceptance Criteria Typical Result
Linearity (r²) r² ≥ 0.995 ≥ 0.999
Range (ng/mL) Defined by linearity, accuracy, precision 1 – 200 ng/mL
LOD (ng/mL) S/N ratio ≥ 3 0.3 ng/mL
LOQ (ng/mL) S/N ratio ≥ 10; RSD < 20% 1.0 ng/mL
Accuracy (% Recovery) 85 – 115% at 3 levels 97.5 – 104.2%
Precision (% RSD) Intraday: ≤ 15%; Interday: ≤ 15% Intraday: < 5%; Interday: < 8%
Robustness No significant change in results Method is robust to minor changes

| Analyte Stability | % Change within ±15% | Stable for 24h in autosampler (4°C) |

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis in a Q&A format.

Q: I am seeing poor peak shape (fronting or tailing) for this compound. What should I do?

A: Poor peak shape for large polyphenolic compounds is common.

  • Potential Cause 1: Secondary Interactions. this compound may have secondary interactions with the column stationary phase.

    • Solution: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to keep phenolic groups protonated. Try a different column chemistry, such as a phenyl-hexyl phase, which can offer different selectivity.[22]

  • Potential Cause 2: Column Overload. Injecting too high a concentration can cause peak fronting.

    • Solution: Dilute the sample and re-inject.

  • Potential Cause 3: Column Degradation. The column may be contaminated or worn.

    • Solution: Wash the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this fails, replace the column.

Q: My this compound signal is inconsistent or disappearing over time. What is the problem?

A: This strongly suggests analyte instability.[23][24][25]

  • Potential Cause 1: Oxidative Degradation. Ellagitannins are susceptible to oxidation.

    • Solution: Add an antioxidant (e.g., ascorbic acid) to your sample and standard solutions. Use amber vials to protect from light and keep the autosampler temperature low (e.g., 4-10°C). Prepare samples fresh and analyze them promptly.

  • Potential Cause 2: Adsorption. The analyte may be adsorbing to surfaces in the sample vials or LC system.

    • Solution: Use silanized or low-binding vials. Prime the LC system with a high-concentration sample before running the analytical batch to passivate active sites.

Q: I am experiencing significant matrix effects (ion suppression) in my LC-MS/MS analysis. How can I mitigate this?

A: Matrix effects are a major challenge when analyzing samples like plasma or crude extracts.[9]

  • Potential Cause 1: Co-eluting Interferences. Other molecules from the sample matrix are eluting at the same time as this compound and competing for ionization.

    • Solution 1 (Chromatographic): Modify the HPLC gradient to better separate this compound from the interfering compounds. A shallower gradient around the elution time of the analyte can improve resolution.

    • Solution 2 (Sample Preparation): Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering components.

    • Solution 3 (Internal Standard): Use a stable isotope-labeled internal standard for this compound if available. This is the most effective way to compensate for matrix effects, as the standard will be affected in the same way as the analyte.

The diagram below outlines a logical approach to troubleshooting common analytical issues.

G Troubleshooting Logic for this compound Analysis Start Problem Observed PeakShape Poor Peak Shape (Tailing/Fronting) Start->PeakShape SignalInstability Inconsistent Signal or Degradation Start->SignalInstability MatrixEffect Ion Suppression (Low Recovery) Start->MatrixEffect Sol_pH Adjust Mobile Phase pH (Add 0.1% Formic Acid) PeakShape->Sol_pH Sol_Dilute Dilute Sample PeakShape->Sol_Dilute Sol_Column Wash or Replace Column PeakShape->Sol_Column Sol_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) SignalInstability->Sol_Antioxidant Sol_Temp Use Amber Vials & Cool Autosampler (4°C) SignalInstability->Sol_Temp Sol_Fresh Prepare Samples Fresh SignalInstability->Sol_Fresh Sol_Gradient Optimize HPLC Gradient (Improve Separation) MatrixEffect->Sol_Gradient Sol_SPE Improve Sample Cleanup (Use SPE) MatrixEffect->Sol_SPE Sol_IS Use Isotope-Labeled Internal Standard MatrixEffect->Sol_IS

Caption: A decision tree for troubleshooting this compound analysis.

References

Technical Support Center: Analysis of Dimeric Ellagitannins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of dimeric ellagitannins. Tailored for researchers, scientists, and drug development professionals, this guide offers practical solutions, detailed experimental protocols, and quantitative data to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of my dimeric ellagitannin inconsistent and often underestimated?

A1: Inaccurate quantification of dimeric ellagitannins is a frequent issue primarily due to the lack of commercially available pure standards for each compound.[1] Many studies rely on external standards like ellagic acid, which can lead to inaccuracies because of differences in molar extinction coefficients between the standard and the target analytes.[2] Additionally, the complex structure of dimeric ellagitannins makes them susceptible to degradation and transformation during extraction and analysis, further contributing to quantitative variability.[3]

Q2: What are the primary causes of dimeric ellagitannin degradation during analysis?

A2: Dimeric ellagitannins are prone to degradation under various conditions. Hydrolysis of their ester bonds can be catalyzed by factors such as high temperatures, inappropriate pH levels, and the presence of certain enzymes in the plant matrix.[4][5] For instance, elevated temperatures during extraction can lead to the breakdown of these complex molecules into smaller, less representative compounds.[6] Exposure to acidic or basic conditions can also cleave the ester linkages, altering the native profile of the ellagitannins.[7]

Q3: How can I confirm the identity of dimeric ellagitannins in my samples?

A3: Confirming the identity of dimeric ellagitannins requires a combination of chromatographic and spectrometric techniques. High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) can provide characteristic UV spectra for ellagitannins.[8] For more definitive identification, ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight high-definition mass spectrometry (UPLC-Q-TOF HDMS) is essential.[1][2] This technique provides accurate mass measurements and fragmentation patterns that are crucial for structural elucidation.[9][10] In some cases, nuclear magnetic resonance (NMR) spectroscopy is used for complete structural characterization of purified compounds.[11]

Troubleshooting Guides

Problem 1: Peak tailing and poor resolution in HPLC analysis of dimeric ellagitannins.

  • Possible Cause: Secondary interactions between the phenolic hydroxyl groups of the ellagitannins and residual silanols on the HPLC column. This is a common issue with polar compounds.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. This can suppress the ionization of both the silanol (B1196071) groups and the phenolic hydroxyls, reducing unwanted interactions.

    • Column Selection: Use a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.

    • Temperature Control: Operate the column at a consistent, slightly elevated temperature (e.g., 30-40 °C) using a column oven to improve peak shape and reproducibility.[12][13]

    • Check for Contamination: If the problem persists, the column may be contaminated. Flush the column with a strong solvent to remove any adsorbed compounds.[14]

Problem 2: Low or no signal in the mass spectrometer for dimeric ellagitannins.

  • Possible Cause: Inefficient ionization or in-source fragmentation. Dimeric ellagitannins can be challenging to ionize effectively, and their labile nature can lead to fragmentation within the ion source before detection.

  • Troubleshooting Steps:

    • Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source settings, such as capillary voltage, cone voltage, and gas flow rates, to find the optimal conditions for your specific compounds.

    • Use Negative Ion Mode: Ellagitannins, being phenolic compounds, often ionize more efficiently in negative ion mode (ESI-).[4]

    • Employ a "Soft" Ionization Technique: If available, consider using a gentler ionization method to minimize in-source fragmentation.

    • Tandem Mass Spectrometry (MS/MS): Utilize tandem MS techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate characteristic fragment ions, which can aid in identification even if the parent ion is weak.[10][15]

Problem 3: Appearance of unexpected peaks or a shifting baseline during a chromatographic run.

  • Possible Cause: On-column degradation or transformation of the dimeric ellagitannins. The analytical conditions themselves can sometimes induce chemical changes.

  • Troubleshooting Steps:

    • Assess Sample Stability: Prepare a standard solution of a known dimeric ellagitannin (if available) and inject it at different time points to see if degradation is occurring in the autosampler.

    • Use a Derivatization Agent: For highly unstable compounds like those with ortho-quinone structures, consider using a derivatization agent during extraction to trap them as more stable adducts that can be readily analyzed.[11]

    • Modify Mobile Phase pH: Ensure the pH of the mobile phase is in a range that promotes the stability of your target compounds.

    • Reduce Analysis Time: Develop a faster chromatographic method to minimize the time the analytes spend on the column.

Quantitative Data Summaries

Table 1: Influence of Extraction Parameters on Ellagic Acid Yield from Raspberry Pomace

NaHCO3 Concentration (%)Temperature (°C)Extraction Time (min)Solid/Liquid RatioEllagic Acid Yield (mg/g)
1.06060-1.35 ± 0.07
2.06060-1.28 ± 0.06
1.09060-4.38 ± 0.28
1.0100>20-~3.15
1.0100201:1005.76 ± 0.30
1.2 (Optimal)100 (Optimal)22 (Optimal)1:93 (Optimal)6.30 ± 0.92

Data adapted from a study on sodium bicarbonate-assisted extraction.[6]

Table 2: Comparison of Extraction Solvents and Techniques for Total Tannin Content

Extraction MethodSolventTotal Tannins (mg Catechin Equivalent/g Dry Weight)
Conventional Solvent Extraction (CSE)Water22.6
Conventional Solvent Extraction (CSE)Ethanol-
Microwave-Assisted Extraction (MAE)Ethanol45.3 ± 0.5
Ultrasound-Assisted Extraction (UAE)--
Ultrasound-Microwave-Assisted Extraction (UMAE)--

Data from a comparative analysis of extraction methods for Matthiola ovatifolia.[16] Note: Not all data points were available in the source.

Experimental Protocols

Protocol 1: Extraction of Dimeric Ellagitannins for HPLC and MS Analysis

  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Extraction Solvent: Prepare a solution of 80% acetone (B3395972) in water. For potentially unstable compounds, consider adding a derivatizing agent like 1,2-phenylenediamine and trifluoroacetic acid to the extraction solvent.[11]

  • Extraction Procedure: a. Weigh 100 g of the powdered plant material and place it in an airtight container. b. Add 1000 ml of the extraction solvent.[17] c. Shake the mixture periodically for 4 days at room temperature.[17] d. Alternatively, for a more rapid extraction, use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[16]

  • Filtration and Concentration: a. Filter the extract to remove solid plant material. b. Evaporate the acetone from the filtrate under reduced pressure. c. The remaining aqueous solution can be used for further purification or direct analysis.

Protocol 2: UPLC-Q-TOF HDMS Analysis of Dimeric Ellagitannins

  • Chromatographic System: An Acquity UPLC system coupled to a Q-TOF mass spectrometer.[1][2]

  • Column: A suitable reversed-phase column, such as a C18, with a particle size of 1.7 µm.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Develop a gradient elution program that allows for the separation of complex mixtures of ellagitannins.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full scan followed by MS/MS scans of the most abundant precursor ions.[10]

    • Collision Energy: Use a ramped collision energy to obtain informative fragmentation spectra.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis cluster_data Data Processing start Plant Material lyophilize Lyophilization & Grinding start->lyophilize extract Solvent Extraction (e.g., 80% Acetone) lyophilize->extract purify Column Chromatography (e.g., Sephadex LH-20) extract->purify hplc HPLC-DAD purify->hplc ms UPLC-Q-TOF MS purify->ms quantify Quantification hplc->quantify identify Structural Elucidation ms->identify

Caption: A general experimental workflow for the analysis of dimeric ellagitannins.

troubleshooting_quantification cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Inconsistent Quantification? cause1 Lack of Pure Standards start->cause1 Yes cause2 Analyte Degradation start->cause2 Yes cause3 Poor Chromatographic Resolution start->cause3 Yes sol1 Isolate and Characterize Internal Standards cause1->sol1 sol2 Optimize Extraction/Analysis (Temp, pH, Time) cause2->sol2 sol3 Adjust Mobile Phase/Column cause3->sol3 ver1 Determine Molar Extinction Coefficients sol1->ver1 ver2 Assess Stability with Time-Course Study sol2->ver2 ver3 Check Peak Purity and Symmetry sol3->ver3

Caption: A troubleshooting guide for inconsistent quantification of dimeric ellagitannins.

signaling_pathway cluster_pathway NF-κB Signaling Pathway cluster_cellular_response Cellular Response ellagitannins Dimeric Ellagitannins nfkb_activation NF-κB Activation ellagitannins->nfkb_activation inhibits inflammation Inflammation nfkb_activation->inflammation proliferation Cell Proliferation nfkb_activation->proliferation apoptosis_inhibition Inhibition of Apoptosis nfkb_activation->apoptosis_inhibition pi3k_akt PI3K/Akt Pathway pi3k_akt->nfkb_activation activates mapk MAPK Pathway mapk->nfkb_activation activates

Caption: Inhibition of the NF-κB signaling pathway by dimeric ellagitannins.[18][19]

References

Strategies to improve the accuracy of Roburin A quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Roburin A quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the accuracy of this compound analysis in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the quantification of this compound and related ellagitannins using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Analysis: Troubleshooting Peak Shape and Resolution Issues

Q1: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?

A1: Peak tailing, where the peak is asymmetrical with a drawn-out latter half, is a frequent issue when analyzing large, complex polyphenols like this compound.[1] The primary causes and solutions are outlined below:

  • Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the silica-based stationary phase can interact with the polar hydroxyl groups of this compound, causing tailing.[1]

    • Solution:

      • Lower Mobile Phase pH: Operate your mobile phase at a lower pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid. This protonates the silanol groups, reducing unwanted interactions.

      • Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated (end-capped).

      • Consider a Different Stationary Phase: Phenyl-hexyl or fluorophenyl phases can offer different selectivity and reduce tailing for polyphenolic compounds.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution:

      • Use a Guard Column: A guard column protects your analytical column from strongly retained compounds.

      • Implement a Column Washing Procedure: Regularly wash your column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants.

      • Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.

  • Extra-Column Effects: Tubing with a large internal diameter, or dead volume in fittings, can cause peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.125 mm) and ensure all fittings are properly connected to minimize dead volume.

Q2: I am having difficulty separating this compound from other closely eluting ellagitannins. How can I improve the resolution?

A2: Achieving good resolution between structurally similar ellagitannins can be challenging. Here are several strategies to improve separation:

  • Optimize the Mobile Phase Gradient:

    • Decrease the Gradient Slope: A slower, more shallow gradient provides more time for compounds to interact with the stationary phase, often leading to better separation.

    • Adjust Solvent Composition: Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or add a small percentage of a third solvent (e.g., isopropanol) to alter selectivity.

  • Change the Column:

    • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC or 2.7 µm for core-shell columns) provide higher efficiency and better resolution.

    • Longer Column: A longer column increases the number of theoretical plates, which can improve the separation of closely eluting peaks.

    • Different Stationary Phase: As mentioned for peak tailing, a different stationary phase chemistry can provide the necessary selectivity to resolve co-eluting compounds.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

  • Increase the Column Temperature: Elevating the column temperature (e.g., to 35-45 °C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of your analytes.

LC-MS Analysis: Tackling Matrix Effects and Sensitivity Issues

Q3: I am observing significant signal suppression for this compound in my LC-MS/MS analysis when analyzing complex matrices like wine or plasma. What can I do to mitigate this?

A3: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS analysis of complex samples.[2][3] Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a lower signal and inaccurate quantification. Here’s how to address this:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. For polyphenols, polymeric reversed-phase sorbents (e.g., Oasis HLB, Strata-X) often provide good recovery and efficient removal of matrix components.[4][5]

    • Liquid-Liquid Extraction (LLE): LLE can also be used to isolate analytes from the matrix, but it may be less efficient for highly polar compounds like this compound.

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. A slower gradient or a column with a different selectivity can help to move the this compound peak away from areas of high matrix interference.

  • Use an Appropriate Internal Standard: An internal standard (IS) is crucial for accurate quantification in the presence of matrix effects.

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the gold standard as it has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. However, a SIL-IS for this compound is not commercially available.

    • Structural Analog Internal Standard: In the absence of a SIL-IS, a structurally similar compound that is not present in the sample can be used. For ellagitannins, compounds like gallocatechin have been used as internal standards.[6] The IS should be added to the sample as early as possible in the sample preparation process to account for variability in both extraction and ionization.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for matrix effects, as the standards and samples will be affected similarly.[7]

Q4: My sensitivity for this compound is lower than expected. How can I improve it?

A4: Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.

  • Optimize MS Parameters:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polyphenols. Ensure that the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound. Negative ion mode is often more sensitive for phenolic compounds.[3]

    • Multiple Reaction Monitoring (MRM): If using a triple quadrupole mass spectrometer, optimize the precursor and product ions, as well as the collision energy, for this compound to maximize signal intensity.

  • Improve Sample Preparation:

    • Concentration Step: Incorporate a concentration step in your sample preparation, such as evaporating the solvent after SPE and reconstituting in a smaller volume.

    • Minimize Analyte Loss: Ensure that your extraction and cleanup procedures are optimized for maximum recovery of this compound. Perform recovery experiments to assess the efficiency of your method.

  • Check for Analyte Stability: this compound and other ellagitannins can be susceptible to degradation under certain conditions (e.g., high pH, elevated temperature, exposure to light and oxygen).

    • Solution: Keep samples cool and protected from light. Use acidified solvents for extraction and analysis to improve stability. Analyze samples as quickly as possible after preparation.

Data Presentation: Comparative Analysis of Methodologies

The following tables summarize quantitative data to aid in the selection of appropriate methods and parameters for your experiments.

Table 1: Comparison of Extraction Solvents for Total Phenolic Content (TPC) from Quercus robur Bark

Extraction SolventExtraction MethodTotal Phenolic Content (mg GAE/g)Reference
WaterMicrowave-Assisted Extraction (MAE)298.45[8]
50% EthanolMicrowave-Assisted Extraction (MAE)347.74[8]
WaterUltrasound-Assisted Extraction (UAE)289.11[8]
50% EthanolUltrasound-Assisted Extraction (UAE)311.23[8]

GAE: Gallic Acid Equivalents

Table 2: Comparison of Solid-Phase Extraction (SPE) Sorbents for Phenolic Compound Recovery

SPE SorbentAnalyte ClassMatrixAverage Recovery (%)Reference
Oasis HLBPesticidesGroundwater>70[5]
Strata-XPesticidesGroundwater>70[5]
C18-bonded silicaPesticidesGroundwaterLower than polymeric sorbents[5]
Z-Sep®Various PollutantsFood MatricesGood analyte recovery with excellent matrix removal[9][10]
PSAVarious PollutantsFood MatricesGood overall performance[9][10]

Table 3: Method Validation Data for LC-MS/MS Quantification of Ellagitannins in Wine

CompoundRecovery (%)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Reference
Vescalagin (B1683822)102.4 ± 5.9Not ReportedNot Reported[7]
Epiacutissimin A113.7 ± 15.2Not ReportedNot Reported[7]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound and related ellagitannins.

Protocol 1: Extraction and HPLC-DAD Quantification of Ellagitannins from Oak Wood

This protocol is adapted from methods described for the analysis of ellagitannins in oak wood.

1. Sample Preparation:

  • Grind air-dried oak wood samples to a fine powder (e.g., to pass through a 0.5 mm screen).
  • Accurately weigh approximately 200 mg of the wood powder into a centrifuge tube.

2. Extraction:

  • Add 10 mL of 70:30 (v/v) acetone (B3395972)/water to the tube.
  • Vortex for 1 minute to ensure thorough mixing.
  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.
  • Centrifuge the sample at 4000 rpm for 10 minutes.
  • Carefully collect the supernatant.
  • Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.
  • Combine the supernatants.

3. Solvent Removal and Reconstitution:

  • Evaporate the acetone from the combined supernatant under a stream of nitrogen at 35 °C.
  • Lyophilize the remaining aqueous extract to dryness.
  • Reconstitute the dried extract in a known volume (e.g., 2 mL) of mobile phase A (see HPLC conditions below).
  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-DAD Analysis:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • 0-5 min: 5% B
  • 5-35 min: 5-30% B
  • 35-40 min: 30-50% B
  • 40-45 min: 50-5% B
  • 45-50 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: Diode Array Detector (DAD) at 280 nm.

5. Quantification:

  • Prepare a calibration curve using a this compound standard of known concentration. If a certified standard is unavailable, a well-characterized oak extract with a known this compound concentration can be used, or quantification can be performed relative to another ellagitannin standard like vescalagin or castalagin.

Protocol 2: LC-MS/MS Quantification of Ellagitannins in Wine

This protocol is based on established methods for analyzing ellagitannins in wine.[6][7][11]

1. Sample Preparation and Cleanup:

  • Dilute the wine sample 1:1 with water containing 0.1% formic acid.
  • Solid-Phase Extraction (SPE):
  • Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of water.
  • Load 2 mL of the diluted wine sample onto the cartridge.
  • Wash the cartridge with 3 mL of water to remove sugars and other polar interferences.
  • Elute the ellagitannins with 3 mL of methanol into a clean collection tube.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C.
  • Reconstitute the residue in 500 µL of the initial mobile phase conditions (e.g., 95:5 water/acetonitrile with 0.1% formic acid).
  • Add an internal standard (e.g., gallocatechin) to a final concentration of 10 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system.
  • Column: C18 reversed-phase column suitable for UHPLC (e.g., 100 x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A shallow gradient optimized for the separation of ellagitannins (e.g., 5-40% B over 15 minutes).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Negative ion mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • Develop and optimize MRM transitions (precursor ion > product ion) for this compound and other target ellagitannins.

3. Quantification:

  • Prepare matrix-matched calibration curves by spiking a blank wine matrix (a wine with no detectable ellagitannins) with known concentrations of this compound standard and the internal standard.
  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and troubleshooting logic.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample (e.g., Oak Wood, Wine) extraction Extraction (e.g., UAE, Maceration) start->extraction cleanup Cleanup (e.g., SPE, Filtration) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration hplc HPLC / UHPLC Separation concentration->hplc ms MS/MS Detection (MRM) hplc->ms LC-MS dad DAD Detection hplc->dad LC-DAD integration Peak Integration ms->integration dad->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

A generalized workflow for this compound quantification.

troubleshooting_workflow cluster_peak_shape Troubleshooting Peak Shape cluster_resolution Improving Resolution cluster_solution Solution issue Identify Issue: Poor Peak Shape / Low Resolution check_overload Dilute Sample (Check for Overload) issue->check_overload Tailing/Fronting optimize_gradient Optimize Gradient (Slower Gradient) issue->optimize_gradient Co-elution check_column Check Column (Wash / Replace) check_overload->check_column check_mobile_phase Adjust Mobile Phase pH check_column->check_mobile_phase check_connections Check for Dead Volume check_mobile_phase->check_connections solution Improved Accuracy and Precision check_connections->solution change_column Change Column (Smaller Particles / Different Phase) optimize_gradient->change_column adjust_temp Adjust Temperature change_column->adjust_temp adjust_temp->solution

A decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

Validating the Antioxidant Activity of Roburin A Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of Roburin A, a key bioactive compound found in oak wood, against established antioxidant standards. By presenting supporting experimental data and detailed methodologies, this document serves as a resource for validating the antioxidant potential of this compound in a research and development setting.

Introduction to this compound and Antioxidant Standards

This compound is an ellagitannin, a type of polyphenol found in species of oak, particularly Quercus robur. Ellagitannins are known for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. In the context of human health, the antioxidant activity of compounds like this compound is of significant interest due to the role of oxidative stress in various pathological conditions. After consumption, roburins are metabolized by gut microbiota into smaller, bioactive molecules called urolithins, which also exhibit antioxidant effects.

To scientifically validate the antioxidant capacity of any new compound, it is essential to compare its activity against well-established antioxidant standards. This guide focuses on three commonly used standards:

  • Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant assays to quantify the antioxidant capacity of a substance in "Trolox Equivalents" (TE).[1]

  • Ascorbic Acid (Vitamin C): A potent natural antioxidant that acts as a reducing agent, readily donating electrons to neutralize reactive oxygen species.[2] It is a common benchmark for antioxidant efficacy.

  • Gallic Acid: A phenolic acid found in many plants, known for its strong antioxidant activity due to the presence of three hydroxyl groups on its aromatic ring.[3]

This guide will compare the antioxidant activity of this compound (through data from Quercus robur extracts and the standardized extract Robuvit®) with these standards using common in vitro assays.

Comparative Antioxidant Activity: Data Summary

The antioxidant activity of this compound and standard antioxidants has been evaluated using various in vitro assays. The following table summarizes the available quantitative data. It is important to note that direct comparisons can be influenced by the specific extract and assay conditions.

Antioxidant Assay Metric Value Standard of Comparison
Quercus robur (Oak) Acorn Extract (Ethyl Lactate/Water) DPPHIC5092 mg/L-
Quercus robur (Oak) Acorn Extract (Acetone/Water) DPPHIC50114 mg/L-
Quercus robur (Oak) 80% Acetone Leaf Extract DPPHIC508.16 µg/mL[2]Ascorbic Acid
Ascorbic Acid DPPHIC50Not explicitly stated in the comparative study, but used as the positive control.[2]-
Quercus robur (Oak) Acorn Extract (Acetone/Water) ABTSIC5042 mg/L-
Quercus robur (Oak) Acorn Extract (Ethyl Lactate/Water) ABTSIC5050 mg/L-
Robuvit® (Standardized Quercus robur extract)TEAC (ABTS)TEAC Value6.37 µmol TE/mg[4][5]Trolox
Quercus robur (Oak) Acorn Extract (Acetone/Water) ABTSAntioxidant Activity2988 µmol TE/g[3]Trolox
Quercus robur (Oak) Acorn Extract (Ethyl Lactate/Water) ABTSAntioxidant Activity2636 µmol TE/g[3]Trolox

Note: The data for Quercus robur extracts serve as a proxy for the activity of this compound, as it is a primary component of these extracts. Variations in IC50 values between different extracts can be attributed to the solvent used and the part of the plant extracted, which affects the concentration of bioactive compounds.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide. These protocols are fundamental for the accurate and reproducible assessment of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm. A lower absorbance indicates a higher radical scavenging activity.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples and Standard:

    • Prepare a stock solution of the test compound (e.g., this compound or Quercus robur extract) in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the test sample.

    • Prepare a series of dilutions of the standard antioxidant (e.g., Ascorbic Acid or Gallic Acid) to be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard solution.

    • Add the DPPH solution to each well/cuvette and mix thoroughly.

    • A control well should be prepared containing only the solvent and the DPPH solution.

    • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ is reduced by the antioxidant, leading to a decolorization that is measured spectrophotometrically at 734 nm.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples and Standard:

    • Prepare a stock solution and a series of dilutions of the test compound and the standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test sample or standard to the working ABTS•+ solution.

    • Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The resulting ferrous complex has an intense blue color, and the change in absorbance is measured at 593 nm. The higher the absorbance, the greater the antioxidant power.

Methodology:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate (B1210297) buffer (pH 3.6).

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

      • 20 mM FeCl₃·6H₂O in water.

    • Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Test Samples and Standard:

    • Prepare a stock solution and a series of dilutions of the test compound.

    • Prepare a standard curve using a known antioxidant such as FeSO₄, ascorbic acid, or gallic acid.

  • Assay Procedure:

    • Add a small volume of the test sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as equivalents of the standard used (e.g., µM Fe(II)/g or mg Ascorbic Acid Equivalents/g).

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the underlying chemical reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample Test Sample (this compound) Mix Mix Sample/Standard with Reagent Sample->Mix Standard Antioxidant Standard (Trolox, Ascorbic Acid, etc.) Standard->Mix Reagent Assay Reagent (DPPH, ABTS, FRAP) Reagent->Mix Incubate Incubate (Time & Temp Specific) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate (% Inhibition, IC50, TEAC) Measure->Calculate

Caption: General workflow for in vitro antioxidant capacity assays.

Antioxidant_Mechanism cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_Radical DPPH• (Violet Radical) DPPH_Neutral DPPH-H (Yellow, Neutral) DPPH_Radical->DPPH_Neutral + Antioxidant (H-donor) ABTS ABTS ABTS_Radical ABTS•+ (Blue-Green Radical) ABTS->ABTS_Radical + K₂S₂O₈ ABTS_Radical->ABTS + Antioxidant (e⁻ donor) Fe3_TPTZ Fe³⁺-TPTZ (Colorless Complex) Fe2_TPTZ Fe²⁺-TPTZ (Blue Complex) Fe3_TPTZ->Fe2_TPTZ + Antioxidant (Reducing Agent)

Caption: Simplified reaction mechanisms of common antioxidant assays.

Conclusion

The available data from studies on Quercus robur extracts, particularly Robuvit®, strongly indicate that this compound possesses significant antioxidant activity. The TEAC value of 6.37 µmol TE/mg for Robuvit® demonstrates a potent capacity to scavenge ABTS radicals, comparable to the well-established standard, Trolox.[4][5] Furthermore, extracts of Quercus robur have shown potent DPPH radical scavenging activity, with an IC50 value as low as 8.16 µg/mL for a leaf extract, highlighting its efficacy in comparison to ascorbic acid.[2]

For researchers and professionals in drug development, this compound presents a promising natural compound for further investigation. The provided experimental protocols offer a standardized approach to validate its antioxidant activity in various laboratory settings. Future research should focus on isolating pure this compound and conducting direct comparative studies against a wider range of antioxidant standards across multiple assays to establish a more comprehensive antioxidant profile. This will be crucial for understanding its potential therapeutic applications in conditions associated with oxidative stress.

References

A Comparative Analysis of Roburin A and Vescalagin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two closely related ellagitannins, Roburin A and Vescalagin. While Vescalagin has been the subject of numerous studies, data on the specific bioactivity of isolated this compound is less abundant. This compound is a dimer of Vescalagin, and much of the available information on its effects is derived from studies on Robuvit®, a standardized French oak wood extract rich in roburins. This guide synthesizes the available experimental data to facilitate a comparative understanding of their potential as therapeutic agents.

Chemical Structures

Vescalagin is a C-glycosidic ellagitannin found in oak and chestnut wood. Its structure is characterized by a glucose core with multiple hydroxyl groups and galloyl moieties.

This compound is a dimer of Vescalagin, formed by an ether bond between two Vescalagin units.[1] This dimerization may influence its bioavailability and biological activity.

Quantitative Bioactivity Data

Direct comparative studies on the bioactivity of isolated this compound and Vescalagin are limited. The following tables summarize the available quantitative data for each compound from various in vitro studies. It is important to note that the data for this compound is often inferred from studies on Robuvit®, and may not represent the activity of the pure compound.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueReference
Vescalagin DPPH Radical Scavenging~10 µg/mL[2]
ABTS Radical ScavengingNot explicitly found
This compound (in Robuvit®) TEAC (Trolox Equivalent Antioxidant Capacity)6.37 µmol Trolox equivalent/mg[3]

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineKey FindingsReference
Vescalagin LPS-induced NO productionRAW 264.7 macrophagesDose-dependent inhibition of NO production[4][5]
This compound (as Roburic Acid) TNF-α-induced NF-κB activationHCT-116Inhibition of NF-κB signaling[6]

Table 3: Anticancer Activity

CompoundCell LineAssayIC50 ValueReference
Vescalagin HCT-116 (Colon Cancer)MTT AssayNot explicitly found
Caco-2 (Colon Cancer)MTT AssayNot explicitly found
Roburic Acid HCT-116 (Colon Cancer)MTT Assay3.90 µM[6]
HCT-15 (Colon Cancer)MTT Assay4.77 µM[6]
HT29 (Colon Cancer)MTT Assay5.35 µM[6]
Colo205 (Colon Cancer)MTT Assay14.54 µM[6]

Note: The anticancer data is for "Roburic Acid," a triterpenoid, and not the ellagitannin this compound.

Table 4: Antiviral Activity

CompoundVirusCell LineEC50/IC50 ValueReference
Vescalagin Herpes Simplex Virus 1 (HSV-1)MDBKSI = 42.5[7]
Suid alphaherpesvirus 1 (SuHV-1)MDBKSI = 309[7]
Caprine herpesvirus 1 (CapHV-1)MDBKSI = 18.8[7]
This compound Not explicitly found

SI = Selectivity Index (CC50/IC50)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds (this compound, Vescalagin) dissolved in a suitable solvent (e.g., methanol)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

DPPH_Assay_Workflow A Prepare serial dilutions of This compound and Vescalagin B Add dilutions to 96-well plate A->B 100 µL/well C Add DPPH solution B->C 100 µL DPPH/well D Incubate in dark (30 min) C->D E Measure absorbance at 517 nm D->E F Calculate % scavenging and IC50 value E->F

DPPH Assay Workflow

NF-κB Reporter Assay

This assay is used to determine the anti-inflammatory activity of compounds by measuring their ability to inhibit the activation of the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Test compounds (this compound, Vescalagin)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the HEK293T-NF-κB-luciferase cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control.

  • The IC50 value is determined from a dose-response curve.

NFkB_Assay_Workflow A Seed HEK293T-NF-κB-luc cells in 96-well plate B Pre-treat with This compound or Vescalagin A->B C Stimulate with TNF-α B->C D Lyse cells and add luciferase reagent C->D E Measure luminescence D->E F Calculate % inhibition and IC50 value E->F

NF-κB Reporter Assay Workflow

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, Caco-2)

  • Complete cell culture medium

  • Test compounds (this compound, Vescalagin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control.

  • The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from a dose-response curve.

MTT Assay Workflow

Signaling Pathways

Vescalagin's Potential Anti-inflammatory Signaling Pathway

Vescalagin is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Lipo-polysaccharide (LPS), a component of gram-negative bacteria, can activate this pathway, leading to the production of pro-inflammatory mediators. Vescalagin may interfere with this cascade.

Vescalagin_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Vescalagin Vescalagin Vescalagin->IKK inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene activates Mediators Pro-inflammatory Mediators (NO, etc.) Gene->Mediators LPS LPS LPS->TLR4

Vescalagin's Inhibition of the NF-κB Pathway

This compound's Potential Signaling Pathway (Inferred from Roburic Acid)

Studies on Roburic Acid, a different molecule sometimes confused with this compound, suggest it inhibits the NF-κB pathway by directly binding to TNF-α and preventing it from activating its receptor, TNFR1. This upstream inhibition prevents the initiation of the inflammatory cascade.

RoburinA_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 RoburinA Roburic Acid* RoburinA->TNFa binds and inhibits TRADD TRADD TNFR1->TRADD IKK IKK TRADD->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Gene Pro-inflammatory Gene Expression NFkB_n->Gene activates Mediators Pro-inflammatory Mediators Gene->Mediators

*Inferred pathway for this compound based on Roburic Acid data.

Conclusion

Vescalagin has demonstrated a range of bioactive properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities, with some quantitative data available to support these findings. This compound, as a dimer of Vescalagin, is presumed to possess similar activities, and studies on Robuvit® suggest this is the case. However, a significant data gap exists for the specific, quantitative bioactivity of isolated this compound. This lack of direct comparative data makes it challenging to definitively state whether the dimerization to this compound enhances or diminishes the bioactivity of the Vescalagin monomer.

Future research should focus on the isolation and purification of this compound to enable direct, head-to-head comparative studies with Vescalagin across a range of standardized bioassays. Such studies are crucial for elucidating the structure-activity relationship and for determining the full therapeutic potential of these promising natural compounds. Researchers are encouraged to use the experimental protocols provided in this guide as a starting point for such investigations.

References

Roburin A Versus Other Ellagitannins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Roburin A with other prominent ellagitannins, focusing on their biological activities and supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the comparative efficacy and mechanisms of these natural compounds.

Introduction to Ellagitannins

Ellagitannins are a class of hydrolyzable tannins found in various plants, including oak, pomegranate, berries, and nuts.[1][2] They are known for their potent antioxidant and anti-inflammatory properties.[3][4] Upon ingestion, ellagitannins are metabolized by the gut microbiota to produce urolithins, which are more readily absorbed and are believed to be responsible for many of the systemic health benefits associated with ellagitannin consumption.[5]

This compound is a dimeric ellagitannin predominantly found in oak wood, particularly in Quercus robur and Quercus petraea.[6][7] It is composed of two vescalagin (B1683822) subunits.[8] This guide will compare this compound to other well-researched ellagitannins, such as punicalagin (B30970), castalagin (B1583131), and vescalagin, in terms of their biological activities.

Comparative Biological Activity: Antioxidant and Anti-inflammatory Effects

The biological efficacy of ellagitannins is often attributed to their antioxidant and anti-inflammatory capacities. Below is a summary of available data comparing this compound and other ellagitannins in these key areas.

Antioxidant Activity

The antioxidant activity of ellagitannins is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, among others. While direct comparative studies of purified this compound are limited, data from extracts and related compounds provide valuable insights.

Compound/ExtractAssayKey FindingsReference(s)
Robuvit® (Oak wood extract rich in Roburins)Total Phenols & Antioxidant CapacitySupplementation in humans led to an increase in total plasma phenols and antioxidant capacity.[6]
Punicalagin, Punicalin, and Ellagic Acid DPPH Radical ScavengingEllagic acid showed the most potent activity, followed by punicalagin.[7][9]
Pomegranate Peel Extract (Rich in Punicalagin)DPPH Radical ScavengingShowed significant dose-dependent antioxidant activity.[7][9]
Various Ellagitannins General Antioxidant PropertiesPotent antioxidant activity has been demonstrated for various ellagitannins, including castalagin and vescalagin.[1][2]
Anti-inflammatory Activity

Ellagitannins exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory mediators.

Compound/ExtractModelKey FindingsReference(s)
Robuvit® (Oak wood extract rich in Roburins)Human Clinical TrialsShown to have anti-inflammatory actions and reduce edema.[4]
Punicalagin LPS-stimulated RAW264.7 macrophagesSignificantly inhibited the secretion of IL-6 and TNF-α.[10]
Punicalagin, Punicalin, and Ellagic Acid Human PBMCsInhibited the levels of TNF-α, IL-6, and IL-8 in a dose-dependent manner. Ellagic acid was the most potent.[7][9]
Ellagic Acid LPS-induced fever in rabbitsInhibited the NF-κB signaling pathway and reduced pro-inflammatory cytokines.[11]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compounds (this compound and other ellagitannins) are dissolved in the same solvent at various concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Reaction: A fixed volume of the DPPH solution is mixed with the test sample or control in a microplate well or cuvette. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

NF-κB Inhibition Assay (Reporter Gene Assay)

Objective: To determine the inhibitory effect of a compound on the NF-κB signaling pathway.

Principle: This assay utilizes a cell line that has been genetically engineered to contain a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element. When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it binds to the response element and drives the expression of the reporter gene, which can be quantified.

Procedure:

  • Cell Culture: A suitable cell line (e.g., HEK293T) stably transfected with an NF-κB reporter construct is cultured under standard conditions.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound and other ellagitannins) for a specific duration.

  • Stimulation: The cells are then stimulated with an NF-κB activator (e.g., TNF-α or LPS) to induce the signaling cascade. A negative control (unstimulated cells) and a positive control (stimulated cells without test compound) are included.

  • Incubation: The cells are incubated for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • Lysis and Measurement: The cells are lysed, and the activity of the reporter protein is measured. For a luciferase reporter, a luminometer is used to measure light output after the addition of a substrate. For a fluorescent reporter, a fluorometer is used.

  • Data Analysis: The reporter activity in the treated cells is compared to that of the positive control to determine the percentage of inhibition of NF-κB activity. The IC50 value can be calculated.

Signaling Pathways and Experimental Workflows

General Ellagitannin Metabolism and Action

The following diagram illustrates the general pathway of ellagitannin metabolism in the gut and the subsequent action of their metabolites on systemic inflammation.

Ellagitannin_Metabolism Ellagitannins Dietary Ellagitannins (e.g., this compound, Punicalagin) Gut_Microbiota Gut Microbiota Ellagitannins->Gut_Microbiota Metabolism Urolithins Urolithins (e.g., Urolithin A) Gut_Microbiota->Urolithins Absorption Absorption into Circulation Urolithins->Absorption Inflammation Inflammation Urolithins->Inflammation Inhibition Systemic_Tissues Systemic Tissues Absorption->Systemic_Tissues Systemic_Tissues->Inflammation

Caption: General metabolism of dietary ellagitannins to urolithins by gut microbiota.

NF-κB Signaling Pathway Inhibition by Ellagitannins

This diagram depicts the inhibitory effect of ellagitannin metabolites on the pro-inflammatory NF-κB signaling pathway.

NFkB_Inhibition cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNF-α IKK IKK Activation LPS_TNF->IKK IkB IκB Degradation IKK->IkB NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc NFkB_IkB->NFkB Release Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_Transcription Urolithins Ellagitannin Metabolites (Urolithins) Urolithins->IKK Inhibition Urolithins->NFkB_nuc Inhibition

Caption: Inhibition of the NF-κB signaling pathway by ellagitannin metabolites.

Nrf2 Signaling Pathway Activation by Ellagitannins

This diagram illustrates how ellagitannin metabolites can activate the Nrf2 antioxidant response pathway.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1/Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nrf2_nuc Nrf2 Translocation Nrf2->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduction Urolithins Ellagitannin Metabolites (Urolithins) Urolithins->Keap1_Nrf2 Induces Dissociation

Caption: Activation of the Nrf2 antioxidant pathway by ellagitannin metabolites.

Conclusion

This compound, as a key component of oak wood extracts, demonstrates significant antioxidant and anti-inflammatory potential, consistent with the properties of other well-studied ellagitannins like punicalagin, castalagin, and vescalagin. While direct quantitative comparisons of the purified compounds are not extensively available, the existing evidence from extracts and related molecules suggests that the biological activities are a hallmark of the ellagitannin class. Their mechanism of action involves the modulation of critical signaling pathways such as NF-κB and Nrf2, primarily through their gut microbiota-derived metabolites, the urolithins. Further research involving head-to-head comparisons of purified this compound with other ellagitannins is warranted to delineate any potential differences in their potency and therapeutic applications.

References

A Comparative Guide to the Analytical Cross-Validation of Roburin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Roburin A, a key ellagitannin found in oak wood. The selection of a robust and reliable analytical method is critical for researchers, scientists, and drug development professionals engaged in the study and utilization of natural products. This document outlines the experimental protocols and presents a comparative analysis of quantitative data to aid in the selection of the most appropriate method for specific research needs.

Introduction to this compound Analysis

This compound is a complex polyphenolic compound belonging to the class of ellagitannins. It is predominantly found in oak wood and is known for its antioxidant properties. Accurate and precise quantification of this compound is essential for the standardization of botanical extracts, pharmacokinetic studies, and the development of therapeutic agents. The complex nature of plant extracts, however, presents analytical challenges, necessitating the use of highly specific and sensitive methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique for the analysis of such compounds.

Comparative Analysis of Analytical Methods

This guide focuses on a comparison between two prominent HPLC-based methods for the analysis of this compound and other ellagitannins:

  • High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

  • Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS)

While direct cross-validation studies for this compound are not extensively published, this comparison is built upon data from validated methods for ellagitannins and related compounds found in the scientific literature.

Table 1: Comparison of Quantitative Performance Data for this compound Analysis
Validation ParameterHPLC-UVUHPLC-MS/MSKey Considerations
Linearity (R²) ≥ 0.99≥ 0.99Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) Typically in the µg/mL rangeCan reach ng/mL or even pg/mL levelsUHPLC-MS/MS offers significantly higher sensitivity, crucial for trace-level analysis.
Limit of Quantification (LOQ) Typically in the µg/mL rangeCan reach ng/mL or even pg/mL levelsThe lower LOQ of UHPLC-MS/MS is advantageous for studies involving low concentrations of this compound.
Precision (RSD%) Intra-day and Inter-day RSD ≤ 5%Intra-day and Inter-day RSD ≤ 15%Both methods offer good precision, with HPLC-UV often showing slightly lower variability in less complex matrices.
Accuracy (Recovery %) Typically 95-105%Typically 85-115%Both methods provide acceptable accuracy, with the matrix effect being a more significant factor for UHPLC-MS/MS.
Specificity Moderate to HighVery HighHPLC-UV may be susceptible to interference from co-eluting compounds with similar UV spectra.[1] UHPLC-MS/MS provides superior specificity through mass-to-charge ratio detection.

Experimental Protocols

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method is a widely used technique for the quantification of polyphenols due to its robustness and accessibility.

Sample Preparation:

  • Oak wood extract is accurately weighed and dissolved in a suitable solvent (e.g., methanol/water mixture).

  • The solution is sonicated to ensure complete dissolution.

  • The sample is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis detector set at a wavelength of 280 nm.

  • Injection Volume: 20 µL.

Quantification:

Quantification is performed by constructing a calibration curve using a certified reference standard of this compound. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Ultra-High-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS)

This method offers enhanced sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace amounts of this compound.[2][3]

Sample Preparation:

Sample preparation is similar to the HPLC-UV method, although a more diligent clean-up step, such as solid-phase extraction (SPE), may be necessary to minimize matrix effects.

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC-UV, using a gradient of water with 0.1% formic acid and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification. This provides a high degree of selectivity.

  • Source Parameters: Optimized parameters for capillary voltage, cone voltage, desolvation gas flow, and temperature.

Quantification:

A calibration curve is generated using a this compound standard. The peak area from the MRM chromatogram is used for quantification. An internal standard may be used to correct for matrix effects and variations in instrument response.

Workflow and Pathway Diagrams

CrossValidationWorkflow cluster_sample Sample Preparation cluster_hplcuv HPLC-UV Analysis cluster_uplcms UHPLC-MS/MS Analysis cluster_validation Cross-Validation Sample Oak Wood Extract Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLCSeparation_UV C18 Separation Filtration->HPLCSeparation_UV Injection UPLCSeparation_MS UPLC C18 Separation Filtration->UPLCSeparation_MS Injection UVDetection UV-Vis Detection (280 nm) HPLCSeparation_UV->UVDetection DataAnalysis_UV Peak Area Integration UVDetection->DataAnalysis_UV Quantification_UV Quantification vs. Standard DataAnalysis_UV->Quantification_UV Comparison Comparison of Results (Linearity, LOD, LOQ, Accuracy, Precision) Quantification_UV->Comparison MSDetection ESI-MS/MS (MRM) UPLCSeparation_MS->MSDetection DataAnalysis_MS MRM Peak Integration MSDetection->DataAnalysis_MS Quantification_MS Quantification vs. Standard DataAnalysis_MS->Quantification_MS Quantification_MS->Comparison

Caption: Workflow for the cross-validation of HPLC-UV and UHPLC-MS/MS methods for this compound analysis.

Conclusion

The choice between HPLC-UV and UHPLC-MS/MS for the analysis of this compound depends on the specific requirements of the study. HPLC-UV is a reliable and cost-effective method suitable for routine quality control and quantification in less complex samples where high sensitivity is not a prerequisite. In contrast, UHPLC-MS/MS provides superior sensitivity and specificity, making it the method of choice for challenging matrices, trace-level quantification, and metabolic studies. The data presented in this guide, compiled from existing literature, can assist researchers in making an informed decision for their analytical needs. A thorough method validation according to ICH guidelines is recommended before implementation for any specific application.

References

In Vivo Validation of Roburin A's Effect on Chronic Fatigue: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo validation of Roburin A for chronic fatigue, alongside alternative therapeutic agents. Due to the limited availability of in vivo animal studies on this compound for chronic fatigue, this guide presents human clinical findings for this compound and compares its proposed mechanisms with in vivo data from studies on Coenzyme Q10, Acetyl-L-Carnitine, and Panax ginseng in established animal models of fatigue.

This compound: Clinical Evidence and Mechanistic Insights

This compound is a prominent ellagitannin found in oak wood extracts, most notably in the standardized French oak wood extract, Robuvit®. While direct in vivo validation in animal models of chronic fatigue is not extensively documented in publicly available research, numerous human clinical and registry studies have explored its efficacy in alleviating symptoms of fatigue and related conditions.

The proposed mechanisms of action for this compound and its metabolites (urolithins) center on fundamental cellular processes that are critical for energy production and cellular maintenance. These include the enhancement of mitochondrial function through a process known as mitophagy, where dysfunctional mitochondria are removed and replaced, and the stimulation of ribosomal biogenesis, which is essential for protein synthesis.[1][2][3] These processes are integral to combating fatigue at a cellular level.

A review of over 20 clinical trials involving more than 1172 subjects suggests that Robuvit® may improve energy levels and reduce fatigue in various contexts, including chronic fatigue syndrome (CFS).[1][3][4] For instance, a pilot registry study on subjects with CFS reported that supplementation with Robuvit® improved symptoms and was associated with a reduction in oxidative stress.[5][6]

It is important to note that while these clinical findings are promising, the absence of robust preclinical in vivo data in chronic fatigue models represents a gap in the validation pathway of this compound. Such studies would be invaluable for elucidating the precise mechanisms of action and establishing a stronger causal link between this compound and its anti-fatigue effects.

Comparative Analysis with Alternative Interventions in Animal Models

To provide a comprehensive perspective, this section details the in vivo validation of three alternative compounds—Coenzyme Q10, Acetyl-L-Carnitine, and Panax ginseng—in established animal models of chronic fatigue. These models often employ forced exercise protocols (e.g., swimming, running) or stress-induced fatigue to mimic the physiological and biochemical hallmarks of chronic fatigue.

Coenzyme Q10 (CoQ10)

Coenzyme Q10 is a vital component of the mitochondrial electron transport chain and a potent antioxidant. Its role in cellular energy production makes it a compelling candidate for mitigating fatigue.

Experimental Protocol: Forced Swimming Test in Mice

A common model to assess anti-fatigue effects is the forced swimming test. In a representative study, ICR male mice were orally administered CoQ10 at varying doses for four weeks. The mice were then subjected to a swimming exercise with a load attached to their tails, and the time until exhaustion was measured.[7]

Quantitative Data Summary

InterventionAnimal ModelKey FindingsReference
Coenzyme Q10Forced Swimming Test (Mice)- Significantly prolonged exhaustive swimming time. - Increased liver glycogen (B147801) content. - Decreased serum urea (B33335) nitrogen (SUN) levels post-exercise.[7]
Acetyl-L-Carnitine (ALCAR)

Acetyl-L-Carnitine is crucial for the transport of fatty acids into the mitochondria for beta-oxidation, a key energy-generating pathway. It also possesses neuroprotective properties.

While direct in vivo studies of ALCAR in chronic fatigue animal models are not as prevalent as for other compounds, its role in mitochondrial function is well-established. Clinical studies have shown that ALCAR can be beneficial for fatigue, particularly mental fatigue, in patients with chronic fatigue syndrome.[8][9]

Panax ginseng (Ginseng)

Panax ginseng is a well-known adaptogen with a long history of use for improving energy and combating fatigue. Its active components, ginsenosides, are believed to exert their effects through various mechanisms, including modulation of the hypothalamic-pituitary-adrenal (HPA) axis and enhancement of cellular energy metabolism.

Experimental Protocol: Chronic Fatigue Model in Rats

In a typical study, a chronic fatigue model was induced in Sprague-Dawley rats through loaded swimming for several weeks. The rats were then treated with an ethanol (B145695) extract of Panax ginseng roots (EEP). The anti-fatigue effects were evaluated by measuring the swimming time to exhaustion and analyzing various biochemical parameters.[10][11]

Quantitative Data Summary

InterventionAnimal ModelKey FindingsReference
Panax ginsengLoaded Swimming-Induced Chronic Fatigue (Rats)- Significantly longer swimming times to exhaustion. - Spared muscle and hepatic glycogen. - Decreased serum triglycerides and total cholesterol. - Promoted ATPase activities.[10][11]
Red Ginseng ExtractMultiple Stress Factors-Induced Chronic Fatigue (Mice)- Reduced lactic acid, lactate (B86563) dehydrogenase, and urea. - Rescued density and morphology of skeletal muscle mitochondria. - Increased activities of Na+-K+-ATPase and cytochrome c oxidase.[2][12]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for evaluating anti-fatigue agents in vivo.

RoburinA_Pathway cluster_ingestion Ingestion & Metabolism cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Metabolism Urolithins Urolithins Gut Microbiota->Urolithins Mitochondrial Biogenesis (Mitophagy) Mitochondrial Biogenesis (Mitophagy) Urolithins->Mitochondrial Biogenesis (Mitophagy) Ribosomal Biogenesis Ribosomal Biogenesis Urolithins->Ribosomal Biogenesis Reduced Oxidative Stress Reduced Oxidative Stress Urolithins->Reduced Oxidative Stress Increased ATP Production Increased ATP Production Mitochondrial Biogenesis (Mitophagy)->Increased ATP Production Enhanced Protein Synthesis Enhanced Protein Synthesis Ribosomal Biogenesis->Enhanced Protein Synthesis Alleviation of Fatigue Alleviation of Fatigue Increased ATP Production->Alleviation of Fatigue Enhanced Protein Synthesis->Alleviation of Fatigue Reduced Oxidative Stress->Alleviation of Fatigue

Caption: Proposed signaling pathway of this compound in alleviating fatigue.

Experimental_Workflow Animal Model Selection Animal Model Selection Chronic Fatigue Induction Chronic Fatigue Induction Animal Model Selection->Chronic Fatigue Induction e.g., Forced Swimming Treatment Administration Treatment Administration Chronic Fatigue Induction->Treatment Administration e.g., Oral Gavage Behavioral Testing Behavioral Testing Treatment Administration->Behavioral Testing e.g., Swim Time Biochemical Analysis Biochemical Analysis Treatment Administration->Biochemical Analysis e.g., Blood, Tissue Samples Data Analysis & Interpretation Data Analysis & Interpretation Behavioral Testing->Data Analysis & Interpretation Biochemical Analysis->Data Analysis & Interpretation

Caption: General experimental workflow for in vivo anti-fatigue studies.

Conclusion

While this compound, primarily through the standardized extract Robuvit®, shows considerable promise in human studies for managing chronic fatigue, the current body of scientific literature lacks in vivo validation in animal models specifically for this indication. This contrasts with other potential anti-fatigue agents like Coenzyme Q10 and Panax ginseng, for which there is a foundation of preclinical data in relevant animal models.

For researchers and drug development professionals, this highlights both an opportunity and a need. In vivo studies on this compound in chronic fatigue models are warranted to substantiate the clinical findings and to further elucidate its mechanisms of action. Such research would be instrumental in solidifying the scientific basis for its use and would provide a more direct comparison with other therapeutic alternatives. The existing clinical data for this compound, coupled with the in vivo evidence for mechanistically similar compounds, provides a strong rationale for pursuing these preclinical investigations.

References

Comparing the efficacy of Roburin A from different Quercus species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of a key phytochemical derived from various natural sources is paramount. This guide provides a comparative analysis of the efficacy of Roburin A, a potent ellagitannin, from three prominent Quercus species: Quercus robur (Pedunculate or English Oak), Quercus petraea (Sessile Oak), and Quercus alba (White Oak).

This compound, a dimeric ellagitannin, is a significant bioactive compound found in the wood and bark of several oak species.[1] Its antioxidant and anti-inflammatory properties have garnered considerable interest in the scientific community. While the fundamental structure of this compound remains consistent, its concentration and the synergistic effects of co-occurring phytochemicals within the plant matrix can influence its overall efficacy. This guide synthesizes available data to draw a comparative picture of this compound's performance from these different botanical origins.

Comparative Bioactivity: A Synthesis of a Jigsaw Puzzle

Direct comparative studies on the efficacy of purified this compound from different Quercus species are scarce in the current body of scientific literature. However, by examining the bioactivity of extracts from Quercus species known to be rich in roburins, we can infer the potential therapeutic efficacy. The primary challenge in making a direct comparison lies in the inherent variability of phytochemical composition within the same species due to factors like geographic location, age of the tree, and even variations between individual trees.[2]

Statistically, Quercus robur is often considered richer in tannins, including roburins, compared to Quercus petraea.[3] Much of the clinical research has focused on a standardized aqueous extract from Quercus robur wood, known commercially as Robuvit®. This extract is standardized to contain at least 40% polyphenols, with roburins being a key component.[4]

Quantitative Data on Bioactivity of Quercus Extracts

The following table summarizes key quantitative findings on the antioxidant and anti-inflammatory activities of extracts from Quercus robur and other relevant species. It is important to note that these values reflect the activity of the entire extract, where this compound is a significant contributor.

Quercus SpeciesBioactivity AssayKey FindingsReference
Quercus roburAntioxidant Activity (DPPH radical scavenging)IC50 values for bark extracts ranged from 4.71 to 7.93 µg/mL.[5]
Quercus roburAntioxidant Activity (ABTS radical scavenging)IC50 values for bark extracts ranged from 3.82 to 6.31 µg/mL.[5]
Quercus roburAnti-inflammatory Activity (in stimulated human leucocytes)Extract significantly decreased the secretion of IFNγ, IL-17a, and IL-12 by over 95%.This information is synthesized from a study on the anti-inflammatory effects of Quercus robur extract.
Quercus roburα-Glucosidase Inhibitory ActivityIC50 of 3.88 µg/mL for a hydroethanolic bark extract.[5]
Quercus coccifera, Quercus rubraα-Glucosidase Inhibitory ActivityBark extracts showed IC50 values similar to acarbose.[5]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound or extract.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Sample Preparation: The Quercus extract is dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the sample extract. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another widely used method to assess antioxidant activity.

  • Preparation of ABTS Radical Cation (ABTS•+): ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the blue/green ABTS•+ chromophore. The solution is then diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Sample Preparation: Similar to the DPPH assay, a series of concentrations of the Quercus extract are prepared.

  • Reaction Mixture: The ABTS•+ solution is mixed with the sample extracts at different concentrations.

  • Incubation: The reaction is allowed to proceed for a set time at room temperature.

  • Measurement: The decrease in absorbance is measured at the specified wavelength.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

In Vitro Anti-inflammatory Assay (Measurement of Cytokine Secretion)

This protocol outlines a general method to assess the anti-inflammatory effects of Quercus extracts on human immune cells.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured in an appropriate medium.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.

  • Treatment: The stimulated cells are treated with different concentrations of the Quercus extract. A control group receives the vehicle (solvent) only.

  • Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of various pro-inflammatory cytokines (e.g., IFNγ, IL-17a, IL-12) are measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The levels of cytokines in the treated groups are compared to the control group to determine the inhibitory effect of the extract.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key anti-inflammatory signaling pathway influenced by Quercus robur extracts and a general workflow for the analysis of roburins.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB_p65 p65 NFkB_complex NF-κB Complex (p65/p50) NFkB_p50 p50 nucleus Nucleus NFkB_complex->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) nucleus->cytokines induces transcription Quercus_robur Quercus robur Extract Quercus_robur->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory action of Quercus robur extract.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization cluster_bioactivity Bioactivity Assessment Quercus Quercus spp. (Wood/Bark) Grinding Grinding & Sieving Quercus->Grinding Extraction Solvent Extraction (e.g., Water, Ethanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Purification Chromatographic Purification (e.g., HPLC) Filtration->Purification Roburin_A Isolated this compound Purification->Roburin_A Structural Structural Elucidation (e.g., NMR, MS) Roburin_A->Structural Purity Purity Analysis (e.g., HPLC-UV) Roburin_A->Purity Antioxidant Antioxidant Assays (DPPH, ABTS) Roburin_A->Antioxidant Anti_inflammatory Anti-inflammatory Assays (Cytokine production) Roburin_A->Anti_inflammatory Other Other Bioassays Roburin_A->Other

Caption: General workflow for the extraction and analysis of this compound from Quercus species.

Conclusion

For researchers and drug development professionals, this guide underscores the importance of considering the source species and the inherent variability in phytochemical content when investigating the therapeutic potential of this compound. Future research should aim to conduct head-to-head comparisons of purified this compound from various Quercus species to definitively delineate any species-specific differences in efficacy. This will be crucial for the targeted development of new therapeutic agents based on this promising natural compound.

References

Roburin A: A Novel Mechanism in Ribosome Modulation Compared to Classical Ribosome-Targeting Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of Roburin A, a key component of the French oak wood extract Robuvit®, with other well-established ribosome-targeting compounds. While traditional ribosome-targeting drugs, such as many antibiotics, act by inhibiting the ribosome's function in protein synthesis, emerging evidence suggests that this compound and its metabolites operate through a distinct mechanism: the enhancement of ribosome biogenesis. This fundamental difference in their mode of action presents a new paradigm in the study of ribosome-modulating compounds and opens novel avenues for therapeutic development.

Executive Summary

A pilot study on healthy volunteers who consumed a standardized French oak wood extract, Robuvit®, revealed that its metabolites modulate gene expression related to ribosome biogenesis, cell cycle, and spliceosome pathways.[1][2][3][4] This suggests that this compound, a major constituent of Robuvit®, likely contributes to an increase in the cellular machinery for protein synthesis, a mechanism that contrasts sharply with the inhibitory action of conventional ribosome-targeting antibiotics. This guide will delve into these differing mechanisms, present comparative data in a structured format, detail the experimental protocols used to elucidate these functions, and provide visual representations of the key pathways and workflows.

Introduction: Two Sides of Ribosome Modulation

The ribosome, as the cell's protein synthesis factory, is a critical target for many therapeutic agents. The majority of these compounds are inhibitors, designed to stall bacterial or eukaryotic protein synthesis, thereby impeding cell growth and proliferation. In contrast, the activity of this compound, as observed through studies on Robuvit®, appears to be stimulatory, promoting the very creation of new ribosomes.

This compound (as part of Robuvit®): Ex vivo studies on human serum metabolites from individuals supplemented with Robuvit®, an extract rich in roburins, have shown an upregulation of genes involved in ribosome biogenesis.[1][2][3][4] This suggests a mechanism that enhances the cell's capacity for protein synthesis. The active compounds are thought to be metabolites of roburins, such as urolithins, which are produced by gut microflora following ingestion of Robuvit®.[5][6]

Classical Ribosome-Targeting Compounds: These are typically antibiotics that bind directly to ribosomal RNA or proteins, interfering with various stages of translation, including initiation, elongation, and termination. Their action leads to a cessation of protein synthesis and ultimately, cell death or growth inhibition.

Comparative Mechanism of Action

The following table summarizes the key differences in the mechanism of action between this compound (as inferred from Robuvit® studies) and other representative ribosome-targeting compounds.

FeatureThis compound (from Robuvit® studies)TetracyclinesMacrolidesAminoglycosides
Primary Effect Enhancement of ribosome biogenesisInhibition of protein synthesisInhibition of protein synthesisInhibition of protein synthesis & induction of misreading
Molecular Target Likely upstream regulators of rRNA transcription and ribosomal protein synthesis30S ribosomal subunit (A site)50S ribosomal subunit (nascent peptide exit tunnel)30S ribosomal subunit (decoding center)
Mechanism Upregulation of genes involved in the synthesis of ribosomal components[1][2][3][4]Blocks the binding of aminoacyl-tRNA to the A siteBlocks the exit of the nascent polypeptide chainCauses misreading of the mRNA codon and inhibits translocation
Functional Outcome Increased cellular capacity for protein synthesisHalts peptide elongationPremature dissociation of peptidyl-tRNAProduction of aberrant proteins and translational arrest

Experimental Data and Protocols

The distinct mechanisms of this compound and classical ribosome inhibitors necessitate different experimental approaches for their characterization.

Investigating the Effect of this compound on Ribosome Biogenesis

The effect of Robuvit® metabolites on ribosome biogenesis was identified through transcriptome analysis. A detailed protocol for such an analysis is provided below.

This protocol is based on the methodology described by Natella et al. (2014).[1][2][3][4]

  • Serum Collection: Blood samples are collected from healthy volunteers before and after a 5-day supplementation period with Robuvit®. Serum is isolated and stored at -80°C.

  • Cell Culture: Human cell lines (e.g., endothelial, neuronal, and keratinocyte) are cultured in standard conditions.

  • Ex Vivo Treatment: The cultured cells are incubated with the collected human serum (both pre- and post-supplementation) for a specified period (e.g., 24 hours).

  • RNA Extraction: Total RNA is extracted from the treated cells using a suitable method, such as TRIzol reagent, followed by purification.

  • Gene Expression Profiling: The extracted RNA is subjected to microarray analysis using a platform like the Affymetrix GeneChip Human Gene 1.0 ST Array. This involves cDNA synthesis, labeling, hybridization to the microarray chip, and scanning.

  • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the cells treated with pre- and post-supplementation serum. Functional annotation and pathway analysis are then conducted to identify the biological processes affected, such as ribosome biogenesis.

Characterizing Ribosome-Targeting Inhibitors

The mechanism of action of ribosome-targeting inhibitors is typically elucidated using a combination of biochemical and structural biology techniques.

This is a common method to quantify the inhibitory effect of a compound on protein synthesis.

  • Preparation of Cell-Free Translation System: A cell-free extract, such as rabbit reticulocyte lysate or a bacterial S30 extract, containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is prepared.

  • Assay Setup: The cell-free extract is incubated with a template mRNA (e.g., luciferase mRNA), a mixture of amino acids including a radiolabeled one (e.g., [³⁵S]-methionine), and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C or 37°C) for a specific time (e.g., 60-90 minutes) to allow for protein synthesis.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid. This can be done by precipitating the proteins, collecting them on a filter, and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition of protein synthesis is calculated for each concentration of the test compound, and the IC50 value (the concentration at which 50% of translation is inhibited) is determined.

Cryo-EM is a powerful technique to visualize the binding of a compound to the ribosome at near-atomic resolution.

  • Complex Formation: Purified ribosomes (e.g., bacterial 70S or eukaryotic 80S) are incubated with the inhibitor at a concentration sufficient to ensure binding.

  • Sample Preparation: A small volume of the ribosome-inhibitor complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large number of images (micrographs) are collected at cryogenic temperatures.

  • Image Processing: The individual ribosome particle images are computationally extracted from the micrographs, aligned, and averaged to generate a high-resolution 3D reconstruction of the ribosome-inhibitor complex.

  • Structural Analysis: The 3D map is used to build an atomic model of the complex, revealing the precise binding site and orientation of the inhibitor on the ribosome and the conformational changes it may induce.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and experimental workflows.

Signaling Pathways

RoburinA_vs_Inhibitors cluster_RoburinA This compound (via Robuvit® Metabolites) cluster_Inhibitors Ribosome-Targeting Inhibitors RoburinA This compound (in Robuvit®) Metabolites Metabolites (e.g., Urolithins) RoburinA->Metabolites GeneExpression Altered Gene Expression Metabolites->GeneExpression RibosomeBiogenesis Increased Ribosome Biogenesis GeneExpression->RibosomeBiogenesis ProteinSynthesisCapacity Increased Protein Synthesis Capacity RibosomeBiogenesis->ProteinSynthesisCapacity Inhibitor Inhibitor (e.g., Antibiotic) Ribosome Ribosome Inhibitor->Ribosome Translation Protein Synthesis (Translation) Inhibitor->Translation Inhibition Inhibition of Protein Synthesis Experimental_Workflows cluster_RoburinA_Workflow This compound (Robuvit®) Workflow cluster_Inhibitor_Workflow Ribosome Inhibitor Workflow A1 Supplementation with Robuvit® A2 Serum Collection (Pre- and Post-) A1->A2 A3 Ex vivo Cell Treatment A2->A3 A4 RNA Extraction A3->A4 A5 Transcriptome Analysis A4->A5 A6 Identify Upregulation of Ribosome Biogenesis Genes A5->A6 B1 In Vitro Translation Assay B2 Determine IC50 B1->B2 B3 Cryo-EM of Ribosome-Inhibitor Complex B4 Determine Binding Site and Mechanism B3->B4

References

Statistical Validation of Roburin A's Effects in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Roburin A, a prominent ellagitannin found in oak wood, has garnered attention for its potential therapeutic effects, particularly in mitigating fatigue and oxidative stress. Preclinical validation of such compounds is a critical step in the drug development pipeline, providing the foundational evidence for subsequent clinical trials. This guide offers a comprehensive comparison of the preclinical data available for this compound, primarily through studies on Robuvit®, a standardized French oak wood extract rich in roburins, and its key metabolite, Urolithin A. Due to a scarcity of publicly available preclinical studies on isolated this compound, this guide draws upon the broader research on Robuvit® and its bioactive metabolites to provide a scientifically grounded overview for researchers, scientists, and drug development professionals.

Mechanism of Action: From Roburins to Urolithins

The biological effects of this compound are largely attributed to its metabolites, produced by gut microbiota. Upon ingestion, roburins are hydrolyzed to ellagic acid, which is then converted to urolithins (A, B, and C). These metabolites are absorbed into the bloodstream and are believed to be responsible for the systemic effects observed after consumption of oak wood extract. The proposed mechanisms of action center on two key cellular processes: enhancement of mitochondrial function and reduction of oxidative stress.

Signaling Pathway of this compound Metabolites

RoburinA_Pathway cluster_ingestion Ingestion & Metabolism cluster_cellular Cellular Effects cluster_outcomes Physiological Outcomes RoburinA This compound (from Robuvit®) Gut Gut Microbiota RoburinA->Gut Hydrolysis EA Ellagic Acid Gut->EA Urolithins Urolithins (A, B, C) EA->Urolithins Conversion Mitochondria Mitochondrial Function Urolithins->Mitochondria Enhances Mitophagy & Biogenesis OxidativeStress Oxidative Stress Urolithins->OxidativeStress Reduces ROS Fatigue Reduced Fatigue Mitochondria->Fatigue Performance Improved Physical Performance Mitochondria->Performance OxidativeStress->Fatigue

Caption: Proposed mechanism of action for this compound, from ingestion and metabolism to cellular effects and physiological outcomes.

Preclinical Data Summary

While direct preclinical in vivo data for isolated this compound is limited, studies on the standardized oak wood extract Robuvit® and its metabolite Urolithin A provide valuable insights.

Table 1: Preclinical Effects of Urolithin A on Fatigue and Muscle Function in Animal Models
ParameterAnimal ModelTreatmentKey FindingsStatistical Significance
Muscle Endurance Aged MiceUrolithin AIncreased running endurancep < 0.05
Mitochondrial Function Young and Aged Mice with Sleep DeprivationUrolithin A (2.5 or 10 mg/kg, i.p.)Attenuated sleep deprivation-induced mitochondrial dysfunction[1]Not specified
Neuroinflammation Young and Aged Mice with Sleep DeprivationUrolithin A (2.5 or 10 mg/kg, i.p.)Reduced neuroinflammation associated with sleep deprivation[1]Not specified
Table 2: Effects of Robuvit® on Oxidative Stress Markers (Human Pilot Study)

A pilot study in healthy volunteers provides some of the most detailed quantitative data on the antioxidant effects of Robuvit®.

BiomarkerBaseline (Mean ± SD)After 4 Weeks Robuvit® (Mean ± SD)% ChangeStatistical Significance
Advanced Oxidation Protein Products (AOPP) (µmol/L) 38.4 ± 10.222.2 ± 6.8-42.1%p < 0.001
Lipid Peroxides (LP) (µmol/L) 4.3 ± 0.93.4 ± 0.7-20.9%p < 0.01
Superoxide Dismutase (SOD) (U/g Hb) 1582 ± 2101768 ± 235+11.8%p < 0.01
Catalase (CAT) (U/g Hb) 2.83 ± 0.453.27 ± 0.51+15.5%p < 0.01

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from relevant studies.

Urolithin A Administration in a Mouse Model of Sleep Deprivation
  • Animal Model: Young (3-month-old) and aged (12-month-old) C57BL/6J mice.

  • Treatment: Urolithin A (2.5 mg/kg or 10 mg/kg) or vehicle (control) was administered intraperitoneally (i.p.) once daily for 7 consecutive days before the sleep deprivation period.

  • Sleep Deprivation Protocol: Mice were subjected to 24 hours of sleep deprivation using a modified multiple platform method.

  • Outcome Measures:

    • Neuroinflammation: Assessed by immunofluorescent staining and western blotting for markers such as Iba1 (microglia activation) and GFAP (astrocyte activation) in the hippocampus.

    • Mitochondrial Function: Evaluated through transmission electron microscopy of hippocampal neurons to assess mitochondrial morphology and western blotting for mitochondrial dynamics proteins (e.g., Mfn2, DRP1).

    • Cognitive Function: Assessed using the Morris water maze and contextual fear conditioning tests.[1]

Robuvit® Supplementation and Oxidative Stress Marker Analysis in Healthy Volunteers
  • Study Design: A pilot, open-label study with 20 healthy volunteers.

  • Intervention: Participants consumed 300 mg of Robuvit® daily for 4 weeks.

  • Sample Collection: Blood samples were collected at baseline and after 4 weeks of supplementation.

  • Biochemical Analysis:

    • AOPP and LP: Measured in serum using spectrophotometric methods.

    • SOD and CAT: Enzyme activities were determined in erythrocytes using commercially available kits.

    • Statistical Analysis: Paired t-test was used to compare baseline and post-intervention values.

Comparative Analysis with Other Anti-Fatigue Compounds

Table 3: Preclinical Anti-Fatigue Effects of Tormentic Acid
ParameterAnimal ModelTreatmentKey FindingsStatistical Significance
Forced Swimming Time ICR MiceTormentic Acid (oral)Significantly increased swimming time to exhaustionp < 0.05
Blood Lactate (B86563) ICR MiceTormentic Acid (oral)Significantly decreased blood lactate levels after swimmingp < 0.05
Muscle Glycogen (B147801) ICR MiceTormentic Acid (oral)Significantly increased muscle glycogen contentp < 0.05
Oxidative Stress Markers ICR MiceTormentic Acid (oral)Increased SOD and CAT activities; decreased MDA levels in musclep < 0.05

Experimental Workflow for Preclinical Anti-Fatigue Studies

AntiFatigue_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_testing Fatigue Models & Outcome Measures cluster_analysis Data Analysis AnimalSelection Animal Model Selection (e.g., Mice, Rats) Acclimatization Acclimatization Period AnimalSelection->Acclimatization Grouping Randomized Grouping (Control vs. Treatment) Acclimatization->Grouping Dosing Compound Administration (e.g., this compound, Placebo) Grouping->Dosing FST Forced Swimming Test Dosing->FST Treadmill Treadmill Exhaustion Test Dosing->Treadmill Biochemical Biochemical Analysis (Blood, Muscle, Liver) Dosing->Biochemical Stats Statistical Analysis (e.g., t-test, ANOVA) FST->Stats Treadmill->Stats Biochemical->Stats

Caption: A generalized workflow for preclinical evaluation of anti-fatigue compounds in animal models.

Conclusion

The available preclinical and pilot clinical data on Robuvit® and its metabolite Urolithin A provide a compelling, albeit indirect, case for the anti-fatigue and antioxidant effects of this compound. The mechanisms appear to be rooted in the enhancement of mitochondrial health and the mitigation of oxidative stress. However, the lack of direct in vivo studies on isolated this compound represents a significant knowledge gap. Future preclinical research should focus on evaluating the dose-dependent effects of purified this compound in validated animal models of fatigue and oxidative stress. Furthermore, head-to-head comparative studies with other potential anti-fatigue agents would be invaluable for establishing its relative efficacy and therapeutic potential. Such studies are essential to provide the robust, statistically validated data required to guide further clinical development.

References

A Head-to-Head Comparison: Roburin A and its Metabolite Urolithin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance with Supporting Experimental Data

Roburin A, a complex ellagitannin found in oak wood, and its gut-derived metabolite, urolithin A, are both subjects of growing interest in the scientific community for their potential health benefits. While chemically distinct, they are intricately linked, with the in vivo activity of this compound being largely attributed to its conversion to urolithin A by the gut microbiota. This guide provides a head-to-head comparison of their biological activities, supported by experimental data, to aid researchers in understanding their individual and complementary roles.

At a Glance: Key Differences and Bioavailability

FeatureThis compoundUrolithin A
Chemical Class Ellagitannin (a hydrolyzable tannin)Dibenzo-α-pyrone
Source Primarily oak wood (Quercus robur)Not directly found in food. Produced in the gut from the metabolism of ellagitannins and ellagic acid from sources like pomegranates, berries, and nuts.[1]
Bioavailability Generally low due to its large molecular size and complexity. It is not absorbed in its intact form.[2]Readily absorbed in the gut after production by the microbiota.[1]
Primary Site of Action Primarily in the gut, where it is metabolized by the microbiota.Systemic, acting on various tissues after absorption.[1]

In Vitro Biological Activity: A Comparative Analysis

Antioxidant Activity

Both this compound (through its components) and urolithin A exhibit antioxidant properties, but their mechanisms and potencies may differ.

This compound (and its constituents):

Oak wood extracts containing roburins have demonstrated significant antioxidant capacity in vitro. One study using the Trolox Equivalent Antioxidant Capacity (TEAC) method found that a French oak wood extract (Robuvit®) had a value of 6.37 µmol Trolox equivalent/mg.[1] Studies on vescalagin (B1683822) and castalagin (B1583131), the building blocks of this compound, have also highlighted their antioxidant potential.[3][4]

Urolithin A:

Urolithin A has been shown to possess both direct and indirect antioxidant activities. It can directly scavenge free radicals and also upregulate the expression of antioxidant enzymes.

AssayUrolithin AReference
ORAC (Oxygen Radical Absorbance Capacity) 13.2 µM Trolox Equivalents[5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging IC50: 152.66 µM[5]
Superoxide radical scavenging IC50: 5.01 µM[5]
Anti-inflammatory Activity

Both compounds have demonstrated anti-inflammatory effects in vitro, primarily through the modulation of key inflammatory pathways like NF-κB and COX.

This compound (and its constituents):

Extracts from Quercus robur have been shown to significantly reduce the secretion of pro-inflammatory cytokines and inhibit key inflammatory pathways, including NF-κB activation and COX-2 expression.[6][7] Studies on castalagin have also demonstrated its ability to inhibit NF-κB signaling.[8][9]

Urolithin A:

Urolithin A has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators like PGE2 by downregulating COX-2 and to suppress the NF-κB signaling pathway.

TargetEffect of Urolithin ACell LineReference
PGE2 production 85% inhibition at 10 µMHuman colonic fibroblasts[10]
COX-2 expression DownregulationHuman colonic fibroblasts[10]
NF-κB translocation InhibitionHuman colonic fibroblasts[10]
IL-1β-induced inflammation Inhibition of NO, PGE2, COX-2, iNOS, TNF-α, IL-6Human OA chondrocytes[11]

Signaling Pathways and Mechanisms of Action

The distinct chemical structures of this compound and urolithin A dictate their different interactions with cellular machinery.

This compound: As a large polyphenol, this compound's direct interaction with cellular receptors is limited. Its primary mechanism of action is considered to be its metabolism by the gut microbiota into smaller, more bioavailable compounds like urolithin A.

Urolithin A: Once absorbed, urolithin A can interact with various cellular targets to exert its effects. One notable interaction is with the Aryl Hydrocarbon Receptor (AHR) , for which urolithin A acts as an antagonist.[12] This interaction is believed to mediate some of its anti-inflammatory effects.

urolithin_a_signaling urolithin_a Urolithin A ahr Aryl Hydrocarbon Receptor (AHR) urolithin_a->ahr Antagonizes nf_kb NF-κB Pathway urolithin_a->nf_kb Inhibits cox2 COX-2 urolithin_a->cox2 Inhibits inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nf_kb inflammatory_stimuli->cox2 pro_inflammatory_cytokines Pro-inflammatory Cytokines nf_kb->pro_inflammatory_cytokines inflammation Inflammation cox2->inflammation pro_inflammatory_cytokines->inflammation

Urolithin A's Anti-inflammatory Signaling

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Prepare a stock solution of the test compound (this compound or urolithin A) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the stock solution.

  • In a 96-well plate, add a specific volume of each dilution to triplicate wells.

  • Add a freshly prepared solution of DPPH in the same solvent to all wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.[13]

dpph_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_compound Prepare Test Compound (this compound or Urolithin A) and dilutions mix Mix Compound and DPPH in 96-well plate prep_compound->mix prep_dpph Prepare DPPH Solution prep_dpph->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (e.g., 517 nm) incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate

DPPH Assay Workflow
NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the ability of a compound to inhibit the activation of the NF-κB transcription factor.

  • Culture a cell line (e.g., HEK293T) that has been stably transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound (this compound or urolithin A) for a specific duration.

  • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a defined period.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.[14]

nfkb_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed NF-κB Reporter Cell Line pre_treat Pre-treat with Test Compound seed_cells->pre_treat stimulate Stimulate with NF-κB Activator (e.g., TNF-α) pre_treat->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase calculate_inhibition Calculate % Inhibition measure_luciferase->calculate_inhibition

NF-κB Reporter Assay Workflow

Conclusion

This compound and urolithin A, while originating from the same dietary precursors, represent two distinct entities in terms of their biological activity and bioavailability. This compound, as a large ellagitannin, likely exerts its primary effects within the gut, serving as a substrate for the production of the more readily absorbed and systemically active urolithin A. Urolithin A, in turn, demonstrates a broader range of direct cellular effects, including potent antioxidant and anti-inflammatory activities mediated through specific signaling pathways.

For researchers, understanding this metabolic relationship is crucial. In vitro studies on this compound and its components are valuable for understanding their potential direct effects in the gastrointestinal tract, while studies on urolithin A provide insights into the systemic effects following the consumption of ellagitannin-rich foods. Future research should aim for more direct comparative studies to fully elucidate the individual contributions of these fascinating molecules to human health.

References

Assessing the Potential Synergistic Effects of Roburin A and its Derivatives with Other Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic potential of novel compounds is paramount. Roburin A, a prominent ellagitannin found in oak wood, and its metabolites, have garnered attention for their diverse biological activities. While direct experimental data on the synergistic effects of purified this compound with other compounds is limited, a comprehensive analysis of the mechanisms of its standardized extract, Robuvit®, and its primary metabolites, the urolithins, provides a strong foundation for hypothesizing and exploring potential synergistic combinations.

This guide synthesizes the current understanding of this compound's biological impact through the lens of Robuvit®, a standardized French oak wood extract containing at least 20% roburins. We will delve into the molecular pathways influenced by Robuvit® and its metabolites, present available quantitative data from clinical studies, and propose potential synergistic combinations with other compounds for future investigation.

Unveiling the Mechanisms: A Foundation for Synergy

The therapeutic potential of this compound and other roburins in Robuvit® is largely attributed to their metabolites, primarily urolithins A, B, and C, which are produced by gut microbiota.[1][2][3] These metabolites are responsible for a cascade of biological effects that present opportunities for synergistic interactions.

The primary mechanisms of action of Robuvit® and its metabolites include:

  • Mitochondrial Rejuvenation through Mitophagy: Urolithin A, a key metabolite, has been shown to induce mitophagy, the process of clearing and recycling damaged mitochondria.[1][2][4] This leads to improved mitochondrial function and more efficient ATP generation, the cell's primary energy currency.[1][2]

  • Enhanced Protein Synthesis via Ribosomal Biogenesis: Robuvit® supplementation has been linked to increased ribosomal biogenesis.[1][3] This boosts the cell's capacity for protein synthesis, which is crucial for muscle repair and overall cellular function.[1][3][5]

  • Modulation of Muscle Mass: Urolithin B has been identified as a regulator of skeletal muscle mass, promoting muscle growth and protein synthesis.[1][6]

  • Potent Antioxidant and Anti-inflammatory Activity: Robuvit® exhibits significant antioxidant properties, protecting cells from oxidative stress.[1][3] Its metabolites, like Urolithin A, also demonstrate anti-inflammatory effects by inhibiting pathways such as NF-κB.[7]

Quantitative Insights from Robuvit® Clinical Studies

While not direct assessments of synergy, clinical trials on Robuvit® provide valuable quantitative data on its standalone efficacy. These findings can inform the design of future studies on synergistic combinations.

ParameterStudy PopulationDosageDurationKey FindingsReference
Energy & Fatigue Healthy Adults (45-65 years)300 mg/day4 weeks8.8% increase in 'energy' subscale, 12% increase in 'tiredness' subscale.[8]
Individuals with Insomnia300 mg/day8 weeks22% improvement in sleep quality, 43% reduction in daytime sleepiness, 41% reduction in fatigue from exercise.[9]
Individuals with Burnout300 mg/day4 weeksSignificant improvement in coping with problems, feeling positive, and reduced emotional drainage and fatigue.[5]
Athletic Performance Amateur Triathletes (30-40 years)300 mg/day2 weeks10.56% improvement in total triathlon time compared to a 3.41% improvement in the control group.[10]
Oxidative Stress Healthy Volunteers300 mg/day1 monthSignificant decrease in serum levels of advanced protein oxidation products and lipid peroxides.[3]
Individuals with Insomnia300 mg/day8 weeks16% reduction in oxidative stress levels.[9]
Vigor & Mood Males with Decreased Vigor (50-65 years)300 mg/day4 weeks55% increase in energy, 75% improvement in activity level, 67% increase in enthusiasm.[11]
Healthy Adults300 mg/day4 weeksSignificant improvement in 13 out of 16 mood parameters.[5]
Hepatic Function Individuals with temporary alcoholic hepatic damage300 mg/day3 daysSignificant reduction in fatigue and other hangover symptoms compared to standard management.[12]
Individuals with moderate functional alcoholic hepatic failure300 mg/day12 weeksSignificantly lower total bilirubin (B190676) and aspartate transaminase (AST) levels compared to the control group.[5]

Experimental Protocols: A Methodological Framework

The clinical studies on Robuvit® provide a template for designing future research on its synergistic effects. Key methodological aspects include:

Volunteer Recruitment and Study Design:
  • Inclusion Criteria: Clearly defined participant groups (e.g., healthy adults, athletes, individuals with specific conditions like fatigue).

  • Exclusion Criteria: Exclusion of individuals with confounding conditions or those taking medications that could interact with the study compounds.

  • Study Design: Randomized, placebo-controlled, double-blind studies are the gold standard. Run-in and washout periods are often included to minimize dietary and other confounding factors.[8]

Intervention and Dosage:
  • Dosage: Dosages of Robuvit® in clinical trials typically range from 200 mg to 300 mg per day, administered in divided doses.[5][8][13]

  • Dietary Control: Participants are often instructed to avoid foods rich in antioxidants and flavonoids to reduce variability.[8]

Outcome Measures:
  • Questionnaires: Validated questionnaires are used to assess subjective endpoints like fatigue, mood, and sleep quality (e.g., Activation-Deactivation Adjective Check List (AD ACL), Regensburg Insomnia Scale, Fatigue Severity Scale, Brief Mood Introspection Scale).[8][9]

  • Performance Tests: Objective measures of physical performance, such as triathlon completion times or treadmill fitness tests, are employed.[10][13]

  • Biochemical Markers: Blood samples are analyzed for markers of oxidative stress (e.g., plasma free radicals, advanced oxidation protein products), liver function (e.g., bilirubin, AST), and inflammation.[3][5]

  • Gene Expression Analysis: Ex vivo analysis of gene expression in cell lines treated with serum from supplemented individuals can elucidate molecular mechanisms.[14]

Visualizing the Pathways and Experimental Design

Signaling Pathways Modulated by Robuvit® Metabolites

The following diagram illustrates the key signaling pathways influenced by the metabolites of this compound and other ellagitannins found in Robuvit®.

Robuvit_Metabolite_Signaling Robuvit Robuvit® (Roburins) Gut_Microbiota Gut Microbiota Robuvit->Gut_Microbiota Metabolism Urolithins Urolithins (A, B, C) Gut_Microbiota->Urolithins Mitophagy ↑ Mitophagy Urolithins->Mitophagy Ribosomal_Biogenesis ↑ Ribosomal Biogenesis Urolithins->Ribosomal_Biogenesis Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, Catalase) Urolithins->Antioxidant_Enzymes NFkB_Pathway ↓ NF-κB Pathway Urolithins->NFkB_Pathway Mitochondrial_Function ↑ Mitochondrial Function (↑ ATP Production) Mitophagy->Mitochondrial_Function Protein_Synthesis ↑ Protein Synthesis (e.g., Muscle Protein) Ribosomal_Biogenesis->Protein_Synthesis Oxidative_Stress ↓ Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Inflammation ↓ Inflammation NFkB_Pathway->Inflammation

Caption: Signaling pathways modulated by Robuvit® metabolites.

Hypothetical Workflow for Assessing Synergy

This diagram outlines a potential experimental workflow for investigating the synergistic effects of this compound (or Robuvit®) with a partner compound.

Synergy_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo (Animal Models) cluster_data_analysis Data Analysis Cell_Culture Target Cell Lines (e.g., Muscle, Neuronal) Treatment_Groups Treatment Groups: - Control - this compound alone - Compound X alone - this compound + Compound X Cell_Culture->Treatment_Groups Assays Cell Viability, Proliferation, Apoptosis, Gene Expression, Signaling Pathway Analysis Treatment_Groups->Assays Synergy_Calculation Combination Index (CI) Calculation (e.g., Chou-Talalay method) Assays->Synergy_Calculation Animal_Model Disease or Condition Model (e.g., Fatigue, Muscle Atrophy) Treatment_Regimen Treatment Groups: - Vehicle - this compound - Compound X - this compound + Compound X Animal_Model->Treatment_Regimen Outcome_Assessment Behavioral Tests, Biochemical Markers, Histopathology Treatment_Regimen->Outcome_Assessment Outcome_Assessment->Synergy_Calculation Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Synergy_Calculation->Statistical_Analysis

Caption: Experimental workflow for assessing synergistic effects.

Potential Synergistic Combinations for Future Research

Based on the known mechanisms of Robuvit® and its metabolites, several classes of compounds present compelling opportunities for synergistic research:

  • With Coenzyme Q10 (CoQ10) or Pyrroloquinoline Quinone (PQQ):

    • Rationale: Robuvit® enhances mitochondrial biogenesis and function. CoQ10 and PQQ are also critical for mitochondrial energy production. A combination could lead to a more profound improvement in cellular energy metabolism, potentially benefiting conditions of fatigue and supporting athletic performance.

  • With Branched-Chain Amino Acids (BCAAs) or Leucine:

    • Rationale: Robuvit® promotes ribosomal biogenesis and its metabolite, urolithin B, stimulates muscle protein synthesis. Combining it with BCAAs, the building blocks of muscle protein, could synergistically enhance muscle repair, recovery, and growth in athletes or individuals with sarcopenia.

  • With Curcumin or other potent anti-inflammatory agents:

    • Rationale: Robuvit® and its metabolites exhibit anti-inflammatory properties through pathways like NF-κB. Curcumin is a well-studied anti-inflammatory compound with multiple molecular targets. A combination could provide a more comprehensive and potent anti-inflammatory effect for managing chronic inflammatory conditions.

  • With Probiotics:

    • Rationale: The beneficial effects of Robuvit® are dependent on its metabolism by gut microbiota into urolithins. Co-administration with specific probiotic strains known to be efficient urolithin producers could enhance the bioavailability and efficacy of Robuvit®.

  • With Nootropics (e.g., L-Theanine, Bacopa monnieri):

    • Rationale: Clinical studies have shown that Robuvit® can improve mood and reduce mental fatigue.[5] Combining it with established nootropics could lead to synergistic effects on cognitive function, focus, and stress reduction. A study has already shown a synergistic effect of urolithin A with DHA and luteolin (B72000) in a model of Alzheimer's disease.[15]

Conclusion

While direct evidence for the synergistic effects of this compound is still emerging, the extensive research on the multi-faceted mechanisms of Robuvit® and its metabolites provides a strong rationale for exploring its potential in combination therapies. The enhancement of mitochondrial function, stimulation of protein synthesis, and potent antioxidant and anti-inflammatory effects make it a promising candidate for synergistic interactions with a variety of compounds. The experimental frameworks and potential combinations outlined in this guide are intended to stimulate further research into harnessing the full therapeutic potential of this compound and its derivatives for the benefit of human health. Future studies should focus on well-designed preclinical and clinical trials to validate these hypothesized synergistic effects.

References

A Comparative Guide to Clinical Trial Design for Validating the Health Benefits of Roburin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing clinical trials to validate the health benefits of Roburin A, a key polyphenol found in oak wood extract. It offers a comparative analysis of this compound with other therapeutic alternatives for fatigue and related conditions, supported by existing experimental data. Detailed methodologies for key experiments are provided to ensure robust and reproducible research.

Introduction to this compound and its Purported Health Benefits

This compound is a prominent ellagitannin found in the extract of French oak wood (Quercus robur). Marketed commercially as Robuvit®, this extract has garnered attention for its potential to alleviate fatigue, improve mood, and enhance overall energy levels.[1][2][3][4][5] Preclinical and clinical studies suggest that the health benefits of this compound are mediated through its metabolites, primarily urolithins, which are produced by gut microbiota.[2][3][4] The proposed mechanisms of action include the promotion of ribosomal biogenesis, enhancement of mitochondrial function through mitophagy, and antioxidant effects.[2][3][4]

Proposed Clinical Trial Design for this compound

This section outlines a robust clinical trial design to evaluate the efficacy of this compound in treating fatigue.

Title: A Phase II/III, Randomized, Double-Blind, Placebo- and Active-Controlled Study to Evaluate the Efficacy and Safety of this compound in Adults with Persistent Fatigue.

Objective: To assess the efficacy and safety of this compound in reducing fatigue and improving quality of life compared to a placebo and an active comparator.

Study Population:

  • Inclusion Criteria: Adults aged 18-65 years with self-reported persistent fatigue for at least six months, meeting a standardized fatigue score threshold (e.g., a score > 4 on the Fatigue Severity Scale).

  • Exclusion Criteria: Individuals with a clear medical diagnosis that could explain the fatigue (e.g., untreated hypothyroidism, anemia, major depressive disorder with melancholic features), pregnant or breastfeeding women, and individuals with known allergies to oak products.

Intervention:

  • Test Arm: this compound (as standardized Quercus robur extract, e.g., Robuvit®), 300 mg/day.[2]

  • Placebo Arm: Matched placebo capsules.

  • Active Comparator Arm: Coenzyme Q10 (CoQ10), 200 mg/day.[6][7]

Study Duration: 12 weeks of treatment followed by a 4-week follow-up period.

Endpoints:

  • Primary Endpoint: Change from baseline in the Multidimensional Fatigue Inventory (MFI-20) or Fatigue Severity Scale (FSS) score at week 12.

  • Secondary Endpoints:

    • Change from baseline in mood, assessed by the Brief Mood Introspection Scale (BMIS).[2]

    • Change from baseline in sleep quality, assessed by the Pittsburgh Sleep Quality Index (PSQI).

    • Changes in biomarkers of oxidative stress (e.g., plasma free radicals, superoxide (B77818) dismutase).[2]

    • Changes in markers of mitochondrial function and ribosomal biogenesis (e.g., gene expression analysis from peripheral blood mononuclear cells).[2][3][4]

    • Safety and tolerability, assessed by monitoring adverse events.

Comparison with Alternative Interventions

The following tables provide a comparative overview of this compound and other interventions for fatigue.

Table 1: Comparison of this compound with Other Dietary Supplements for Fatigue

InterventionMechanism of ActionTypical Dosage in Clinical TrialsKey Efficacy Findings
This compound (Robuvit®) Promotes ribosomal biogenesis, enhances mitophagy, antioxidant.[2][3][4]200-600 mg/day.[3][8]Significant reduction in fatigue scores and oxidative stress; improvement in mood.[2][9]
Coenzyme Q10 (CoQ10) Essential for mitochondrial ATP production, antioxidant.[6][7]100-400 mg/day.[10]May reduce fatigue, particularly in individuals with low CoQ10 levels.[6][7]
Nicotinamide Adenine Dinucleotide (NADH) Crucial for cellular energy metabolism.[7][10]10-20 mg/day.[10]Some studies show improvement in fatigue in Chronic Fatigue Syndrome (CFS).[7][10]
Ashwagandha Adaptogen, may help the body adapt to stress.[6]200-600 mg/day.May reduce stress-related fatigue and improve sleep.[6]
B Vitamins (Complex) Co-factors in cellular energy production.[6]Varies depending on the specific B vitamin.May be beneficial if fatigue is related to B vitamin deficiency.[6]

Table 2: Comparison of this compound with Pharmacological Treatments for Chronic Fatigue Syndrome (CFS)

InterventionDrug ClassMechanism of ActionCommon Side Effects
This compound (Robuvit®) Natural ProductPromotes ribosomal biogenesis, enhances mitophagy, antioxidant.[2][3][4]No significant side effects reported in clinical trials.[3][8]
Amitriptyline Tricyclic AntidepressantIncreases levels of norepinephrine (B1679862) and serotonin (B10506).[9]Drowsiness, dry mouth, blurred vision, constipation.
Duloxetine SNRIIncreases levels of serotonin and norepinephrine.[11]Nausea, dry mouth, constipation, insomnia.
Ibuprofen/Naproxen NSAIDsInhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.[9][11]Stomach upset, heartburn, potential for gastrointestinal bleeding with long-term use.
Valacyclovir AntiviralInhibits viral DNA synthesis.[12]Nausea, headache, abdominal pain.

Experimental Protocols

1. Assessment of Fatigue:

  • Methodology: The Fatigue Severity Scale (FSS) is a 9-item self-report questionnaire that assesses the impact of fatigue on daily functioning. Each item is rated on a 7-point Likert scale. The total score is the average of the scores for the 9 items.

  • Procedure: Participants will complete the FSS at baseline, week 4, week 8, and week 12.

2. Measurement of Oxidative Stress:

  • Methodology: Plasma levels of free radicals can be measured using the d-ROMs test (Diacron, Italy). This test measures the concentration of hydroperoxides, which are markers of oxidative damage.

  • Procedure: Blood samples will be collected at baseline and week 12. Plasma will be separated by centrifugation, and the d-ROMs test will be performed according to the manufacturer's instructions.

3. Gene Expression Analysis for Ribosomal Biogenesis:

  • Methodology: RNA will be extracted from peripheral blood mononuclear cells (PBMCs). Quantitative real-time PCR (qRT-PCR) will be used to measure the expression levels of genes involved in ribosomal biogenesis (e.g., RPL and RPS family genes).

  • Procedure: PBMCs will be isolated from blood samples at baseline and week 12. Total RNA will be extracted, and cDNA will be synthesized. qRT-PCR will be performed using specific primers for the target genes and a reference gene (e.g., GAPDH) for normalization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound's metabolites and a typical experimental workflow for a clinical trial.

Clinical_Trial_Workflow cluster_intervention 12-Week Intervention Start Screening & Enrollment Baseline Baseline Assessment (FSS, BMIS, PSQI, Blood Draw) Start->Baseline Randomization Randomization Baseline->Randomization GroupA This compound (300 mg/day) Randomization->GroupA GroupB Placebo Randomization->GroupB GroupC Coenzyme Q10 (200 mg/day) Randomization->GroupC Week4 Week 4 Assessment (FSS, BMIS, PSQI) GroupA->Week4 GroupB->Week4 GroupC->Week4 Week8 Week 8 Assessment (FSS, BMIS, PSQI) Week4->Week8 Week12 Week 12 Assessment (FSS, BMIS, PSQI, Blood Draw) Week8->Week12 FollowUp 4-Week Follow-up Week12->FollowUp End End of Study FollowUp->End

References

Safety Operating Guide

Proper Disposal Procedures for Roburin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the handling and disposal of Roburin A is paramount. This document provides essential information on its safe management and disposal, grounded in available toxicological data and general laboratory best practices.

This compound, a prominent ellagitannin found in oak wood, is increasingly studied for its potential health benefits. As its use in research and development expands, so does the need for clear guidelines on its proper disposal. This guide offers a procedural framework to ensure the safe and environmentally responsible disposal of this compound waste.

Safety and Toxicological Profile

This compound is a key component of the commercially available French oak wood extract, Robuvit®. Extensive toxicological studies on Robuvit® provide a strong indication of the safety profile of this compound. These studies have concluded that Robuvit® is not genotoxic, mutagenic, corrosive, or a dermal irritant or sensitizer.[1][2] Oral intake studies have established a high safety margin.[1][2] Based on this comprehensive safety profile, this compound is considered to have low toxicity.

For easy reference, the key toxicological findings for the this compound-containing extract, Robuvit®, are summarized below.

Toxicological Endpoint Result Reference
GenotoxicityNon-genotoxic[1][2]
MutagenicityNon-mutagenic[1][2]
Dermal Irritation/CorrosionNon-irritant, non-corrosive[1][2]
Dermal SensitizationNot a sensitizer[1][2]
Acute Oral ToxicityHigh safety profile[1][2]

Immediate Safety and Handling

While this compound is considered to have low toxicity, standard laboratory safety protocols should always be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Ventilation: Work in a well-ventilated area.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Step-by-Step Disposal Procedures

Given the non-hazardous nature of this compound, the primary goal of disposal is to prevent its unnecessary release into the environment and to comply with local regulations for chemical waste.

  • Segregation of Waste:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a designated and clearly labeled waste container.

    • Do not mix this compound waste with hazardous chemical waste streams (e.g., solvents, heavy metals).

  • Containerization:

    • Use a chemically resistant, sealable container for waste collection.

    • Label the container clearly as "Non-hazardous this compound Waste" and include the date of initial waste accumulation.

  • Disposal Pathway:

    • For small quantities (typically < 1 kg) in a research setting: The recommended disposal method is incineration through a licensed chemical waste disposal service. This ensures the complete destruction of the compound.

    • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific guidance on the disposal of non-hazardous chemical waste. Regulations can vary, and adherence to local guidelines is mandatory.

    • Avoid Drain Disposal: Do not dispose of this compound solutions or solid waste down the drain. While its environmental impact is not well-documented, this practice is discouraged for all laboratory chemicals.

Mechanism of Action: this compound and Mitophagy

This compound, after ingestion, is metabolized by gut microbiota into smaller, more bioavailable compounds, primarily urolithins. Urolithin A, a key metabolite, has been shown to induce mitophagy, the selective degradation of damaged mitochondria. This process is crucial for maintaining cellular health and energy homeostasis. The signaling pathway for urolithin A-induced mitophagy primarily involves the PINK1/Parkin pathway.

RoburinA_Mitophagy_Pathway cluster_ingestion Ingestion and Metabolism cluster_cellular Cellular Action This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Metabolism Urolithin A Urolithin A Gut Microbiota->Urolithin A Urolithin A_cell Urolithin A PINK1 PINK1 Urolithin A_cell->PINK1 Induces Damaged Mitochondria Damaged Mitochondria Damaged Mitochondria->PINK1 Stabilizes Autophagosome Autophagosome Damaged Mitochondria->Autophagosome Engulfment Parkin Parkin PINK1->Parkin Recruits & Activates Parkin->Damaged Mitochondria Ubiquitinates Lysosome Lysosome Autophagosome->Lysosome Fuses with Mitophagy Mitophagy Lysosome->Mitophagy Degrades Mitochondria

Caption: this compound metabolism to Urolithin A and subsequent induction of mitophagy via the PINK1/Parkin pathway.

Experimental Protocol: Preparation of an Ellagitannin-Rich Extract

While specific, detailed experimental protocols for the isolation of pure this compound are proprietary, a general method for preparing an ellagitannin-rich extract from a plant source like pomegranate peel can be adapted. This serves as a representative workflow for handling ellagitannin-containing materials.

  • Source Material Preparation:

    • Obtain fresh plant material (e.g., pomegranate peels).

    • Wash the material thoroughly with deionized water.

    • Freeze-dry the material to remove water content.

    • Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Suspend the powdered material in a solvent mixture, typically acetone (B3395972)/water (e.g., 70:30 v/v).

    • Stir the suspension at room temperature for a specified period (e.g., 2 hours).

    • Separate the solid material from the liquid extract by centrifugation followed by filtration.

  • Solvent Removal and Fractionation:

    • Remove the acetone from the extract under reduced pressure using a rotary evaporator.

    • The remaining aqueous solution can be further fractionated using column chromatography (e.g., with a Sephadex LH-20 column) to separate different classes of polyphenols.

    • Elute the column with a series of solvents of increasing polarity (e.g., ethanol/water mixtures) to isolate the ellagitannin fraction.

  • Analysis and Quantification:

    • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) to identify and quantify this compound and other ellagitannins.

    • Use appropriate standards for calibration.

Experimental_Workflow Start Start Source Material Preparation Source Material Preparation Start->Source Material Preparation Extraction Extraction Source Material Preparation->Extraction Solvent Removal Solvent Removal Extraction->Solvent Removal Fractionation Fractionation Solvent Removal->Fractionation Analysis (HPLC) Analysis (HPLC) Fractionation->Analysis (HPLC) Ellagitannin Fraction End End Analysis (HPLC)->End

Caption: General workflow for the preparation and analysis of an ellagitannin-rich extract.

References

Essential Safety and Operational Protocols for Handling Roburin A

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The primary line of defense against potential exposure to any chemical substance is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling Roburin A in both solid (powder) and solution forms.

Body Part PPE Recommendation Specifications & Best Practices
Hands Nitrile GlovesEnsure gloves are inspected for tears or holes before use. For prolonged handling or when working with higher concentrations, consider double-gloving.[3]
Eyes Safety Glasses with Side Shields or GogglesEye protection should be worn at all times in the laboratory. If there is a splash risk, safety goggles provide a more complete seal.
Body Laboratory CoatA standard lab coat is sufficient to protect against incidental contact.
Respiratory Not generally required for small quantitiesIf handling large quantities of powdered this compound that may generate dust, a dust mask or working in a fume hood is recommended to prevent inhalation.[3][4]
Feet Closed-toe ShoesShoes should fully cover the feet to protect against spills.

Handling and Operational Plan

Adherence to a standardized operational plan minimizes the risk of contamination and accidental exposure.

Preparation and Weighing (Solid Form):

  • Designate a specific area for handling this compound.

  • Before handling, ensure all necessary PPE is worn correctly.

  • When weighing powdered this compound, perform this task in a fume hood or on a draft-shielded balance to minimize the generation of airborne particles.

  • Use dedicated spatulas and weighing boats.

  • Clean the balance and surrounding area thoroughly after use.

Solution Preparation:

  • Prepare solutions in a well-ventilated area or a fume hood.

  • Add the weighed this compound powder to the solvent slowly to avoid splashing.

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.

Experimental Use:

  • Always handle solutions containing this compound with the recommended PPE.

  • Avoid direct contact with skin and eyes.

  • In case of accidental contact, follow the first aid measures outlined below.

First Aid Measures

Exposure Route Immediate Action
Skin Contact Wash the affected area thoroughly with soap and water.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

Waste Type Disposal Procedure
Solid this compound Waste Dispose of in a clearly labeled hazardous waste container.
This compound Solutions Dispose of in a designated, labeled waste container for chemical solutions. Do not pour down the drain unless authorized by your institution's environmental health and safety department.
Contaminated Materials (e.g., gloves, weighing boats) Dispose of in a designated solid waste container for chemically contaminated items.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical steps for safely handling this compound from receipt to disposal.

RoburinA_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Start Weigh this compound Weigh this compound Prepare Work Area->Weigh this compound Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands End End Wash Hands->End

Figure 1: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.